4-(Fluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJHVEMRKKQTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349067 | |
| Record name | 4-(fluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82878-59-9 | |
| Record name | 4-(fluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine (CAS: 3796-24-5)
Introduction: The Strategic Importance of 4-(Trifluoromethyl)pyridine
4-(Trifluoromethyl)pyridine is an aromatic heterocyclic compound distinguished by a pyridine ring functionalized with a trifluoromethyl (-CF3) group at the 4-position.[1] This specific structural arrangement bestows a unique combination of physicochemical properties that have made it an indispensable building block in modern medicinal chemistry and agrochemical development.[2][3][4] The strong electron-withdrawing nature of the trifluoromethyl group significantly modulates the electronic character of the pyridine ring, influencing its reactivity and biological interactions.[1]
The strategic incorporation of the -CF3 moiety is a well-established strategy in drug design to enhance critical pharmacokinetic and pharmacodynamic properties. These enhancements often include increased lipophilicity for better membrane permeability, improved metabolic stability by blocking potential sites of oxidation, and stronger binding affinity to target proteins.[2] Consequently, the 4-(trifluoromethyl)pyridine scaffold is a key intermediate in the synthesis of a range of biologically active molecules, including antiviral, anticancer, and central nervous system (CNS) drugs, as well as potent herbicides and insecticides.[4][5] This guide provides a comprehensive technical overview of its synthesis, properties, applications, and handling for the practicing scientist.
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the successful application of 4-(Trifluoromethyl)pyridine in any synthetic workflow. Below is a summary of its key physical properties and expected spectroscopic signatures.
Physical and Chemical Properties
The compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its key properties are summarized in the table below for quick reference in experimental design.
| Property | Value | Source(s) |
| CAS Number | 3796-24-5 | [6] |
| Molecular Formula | C₆H₄F₃N | [6][7] |
| Molecular Weight | 147.10 g/mol | [6] |
| Boiling Point | 107-110 °C (lit.) | [6] |
| Density | 1.27 g/mL at 25 °C (lit.) | [6][8] |
| Refractive Index (n20/D) | 1.417 (lit.) | [6] |
| Flash Point | 20 °C (68 °F) - closed cup | [9] |
| SMILES | FC(F)(F)c1ccncc1 | [6] |
| InChIKey | IIYVNMXPYWIJBL-UHFFFAOYSA-N | [6][10] |
Spectroscopic Data for Structural Verification
Spectroscopic analysis is critical for confirming the identity and purity of 4-(Trifluoromethyl)pyridine.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the aromatic protons on the pyridine ring. The protons at the 2- and 6-positions (alpha to the nitrogen) will appear as one signal, while the protons at the 3- and 5-positions (beta to the nitrogen) will appear as another. Both signals will be downfield due to the deshielding effects of the aromatic ring and the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon NMR will display characteristic signals for the carbon atoms of the pyridine ring and a distinct signal for the trifluoromethyl carbon, which will likely show coupling with the fluorine atoms.
-
¹⁹F NMR: A strong singlet is expected in the fluorine NMR spectrum, characteristic of the three equivalent fluorine atoms of the -CF3 group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight of the compound.[11] Common fragmentation patterns may include the loss of fluorine or the entire trifluoromethyl group.
Synthesis and Reaction Mechanisms
The preparation of 4-(trifluoromethyl)pyridine derivatives can be achieved through various synthetic strategies. A prevalent approach involves the trifluoromethylation of a pre-functionalized pyridine ring. Other methods build the pyridine ring itself from trifluoromethyl-containing precursors.[12]
One common laboratory-scale approach could involve the fluorination of 4-(trichloromethyl)pyridine. Historically, harsh conditions using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF) were employed.[11] Modern advancements have led to the use of milder and more selective fluorinating agents. An alternative conceptual pathway involves the cyclocondensation reaction of a trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, with an appropriate nitrogen source to construct the pyridine ring.[11][12]
Caption: Conceptual workflow for the synthesis of 4-(Trifluoromethyl)pyridine.
General Experimental Protocol: Synthesis via Halogen Exchange
This protocol is a generalized representation and should be adapted based on specific literature procedures and safety assessments.
-
Reaction Setup: To a high-pressure reactor suitable for fluorination reactions, add 4-(trichloromethyl)pyridine and a suitable catalyst. The reactor should be equipped with a stirrer, thermocouple, and pressure gauge.
-
Reagent Addition: Introduce a fluorinating agent, such as anhydrous hydrogen fluoride (HF), into the reactor under controlled temperature and pressure conditions. Causality: HF serves as the fluorine source to exchange the chlorine atoms for fluorine.
-
Reaction Conditions: Heat the reactor to the target temperature (e.g., 300-400°C) and maintain for several hours. Causality: High temperature is necessary to overcome the activation energy for the halogen exchange (Halex) reaction.
-
Work-up: After cooling the reactor to a safe temperature, carefully neutralize any remaining acid. The crude product is then typically partitioned between an organic solvent and water.
-
Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The final product is purified by fractional distillation to yield pure 4-(trifluoromethyl)pyridine.
Core Applications in Drug and Agrochemical Development
The utility of 4-(trifluoromethyl)pyridine stems from its role as a versatile intermediate for introducing the trifluoromethyl-pyridyl moiety into larger, more complex molecules.[2]
Pharmaceutical Applications
The TFMP scaffold is a privileged structure in drug discovery. Its derivatives have been investigated for a wide array of therapeutic targets.
-
Anticancer Agents: Derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation, targeting crucial signaling pathways that drive tumor growth.[2]
-
Antiviral Compounds: The unique electronic properties and metabolic stability conferred by the TFMP group are beneficial in designing potent viral inhibitors.
-
CNS Disorders: Enhanced lipophilicity allows TFMP-containing molecules to cross the blood-brain barrier more effectively, making them attractive candidates for treating central nervous system disorders.
Agrochemical Applications
In the agrochemical sector, TFMP derivatives are crucial for developing modern crop protection agents.[12]
-
Insecticides: The insecticide Flonicamid , which contains the 4-trifluoromethyl-nicotinamide structure, is highly effective against sap-feeding insects like aphids.[3]
-
Herbicides: Pyroxsulam is an acetolactate synthase (ALS)-inhibiting herbicide used to control weeds in cereal crops. It features a 2-methoxy-4-(trifluoromethyl)pyridine substructure, which is key to its efficacy and crop selectivity.[5]
-
Fungicides: The TFMP moiety is present in potent fungicides like Fluazinam , where it contributes to the disruption of fungal respiration.[3]
Caption: Role of 4-(Trifluoromethyl)pyridine as a key intermediate.
Safety, Handling, and Storage
Proper handling of 4-(Trifluoromethyl)pyridine is essential for laboratory safety. It is classified as a highly flammable liquid and vapor and causes skin and serious eye irritation.[7][9] It may also cause respiratory irritation.[7]
GHS Hazard Information
-
Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)
-
Signal Word: Danger [9]
-
Hazard Statements:
Recommended Safety Precautions
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to prevent vapor accumulation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat.[13]
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors (e.g., type ABEK).[9]
-
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[14] Avoid all personal contact, including inhalation of vapors.[14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13] Store locked up.[15] Keep under an inert atmosphere, such as nitrogen.[16]
Conclusion
4-(Trifluoromethyl)pyridine is more than a simple heterocyclic compound; it is a strategic tool for molecular design. Its unique electronic and physical properties, imparted by the trifluoromethyl group, provide a reliable method for enhancing the biological activity and pharmacokinetic profiles of new chemical entities. For researchers in drug discovery and agrochemical synthesis, a thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the development of next-generation products.
References
- 1. CAS 3796-24-5: 4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]
- 7. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3796-24-5 4-(Trifluoromethyl)pyridine AKSci J51380 [aksci.com]
- 9. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]
- 10. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]
- 11. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. 4-(Trifluoromethyl)pyridine | 3796-24-5 | FT78469 [biosynth.com]
An In-depth Technical Guide to the Synthesis of 4-(Fluoromethyl)pyridine from 4-Picoline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(fluoromethyl)pyridine, a valuable building block in medicinal chemistry and drug development. The strategic introduction of a fluoromethyl group can significantly modulate the physicochemical and pharmacological properties of bioactive molecules. This document details three primary synthetic strategies originating from the readily available starting material, 4-picoline. Each route is critically assessed, providing in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important fluorinated pyridine derivative.
Introduction: The Significance of the this compound Moiety
The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and agrochemicals.[1] Functionalization of the pyridine ring allows for the fine-tuning of a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry.[2] The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
The this compound moiety, in particular, serves as a versatile synthon. The fluoromethyl group can act as a bioisostere for a hydroxymethyl or methyl group, offering altered electronic properties and resistance to metabolic oxidation at the benzylic-like position. This guide will explore the primary synthetic routes to access this valuable compound from the inexpensive and commercially available starting material, 4-picoline.
Synthetic Strategies from 4-Picoline
The synthesis of this compound from 4-picoline can be broadly categorized into three main approaches:
-
Route 1: Functional Group Interconversion via 4-Pyridinemethanol. This is a robust and widely applicable strategy that involves the initial oxidation of the methyl group of 4-picoline to a carboxylic acid, followed by esterification and reduction to 4-pyridinemethanol. The final step is a deoxofluorination of the alcohol.
-
Route 2: Direct C-H Fluorination of the Picolyl Methyl Group. This approach is atom-economical but presents challenges in selectivity. Modern methods involving photocatalysis, electrochemistry, or specific reagents like Selectfluor® offer potential solutions.
-
Route 3: Halogen Exchange from 4-(Chloromethyl)pyridine. This route involves the initial chlorination of the picolyl methyl group, followed by a nucleophilic substitution with a fluoride source.
The following sections will delve into the specifics of each of these synthetic pathways.
Route 1: Synthesis via 4-Pyridinemethanol Intermediate
This multi-step approach offers a reliable and scalable method for the synthesis of this compound. The overall transformation is depicted below:
Figure 1: Synthetic pathway from 4-picoline to this compound via a 4-pyridinemethanol intermediate.
Synthesis of 4-Pyridinemethanol
The key intermediate, 4-pyridinemethanol, can be prepared from 4-picoline through a two-step process involving oxidation and subsequent reduction.
Step 1: Oxidation of 4-Picoline to Isonicotinic Acid
The methyl group of 4-picoline is oxidized to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).
Experimental Protocol:
-
In a suitable reaction vessel, 4-picoline is suspended in water.
-
The mixture is heated to approximately 75-80°C.
-
Potassium permanganate is added portion-wise to control the exotherm. The molar ratio of 4-picoline to potassium permanganate is typically around 1:2.1-2.3.[3]
-
The reaction mixture is stirred at this temperature for about 35 minutes, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC).
-
After completion, the reaction mixture is cooled, and the pH is adjusted to be acidic to precipitate the isonicotinic acid.
-
The solid is collected by filtration.
Step 2: Esterification and Reduction to 4-Pyridinemethanol
The resulting isonicotinic acid is then converted to its methyl ester, which is subsequently reduced to 4-pyridinemethanol.
Experimental Protocol:
-
Isonicotinic acid is esterified with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst). The molar ratio of isonicotinic acid to methanol is typically around 1:1.3.[3]
-
The resulting methyl isonicotinate is then reduced to 4-pyridinemethanol. A common method involves the use of sodium borohydride and lithium chloride in tetrahydrofuran.[4]
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen), lithium chloride and sodium borohydride are suspended in tetrahydrofuran.
-
A solution of methyl 4-picolinate in tetrahydrofuran is added dropwise at a controlled temperature (e.g., -5 to 5°C).
-
After the addition is complete, the mixture is heated to reflux for 6-8 hours.
-
Upon completion, the reaction is cooled and quenched with an acidic solution.
-
Standard work-up procedures are followed to isolate the 4-pyridinemethanol.[4]
Deoxofluorination of 4-Pyridinemethanol
The final step in this route is the conversion of the primary alcohol of 4-pyridinemethanol to the corresponding fluoride. This is typically achieved using deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Figure 2: General mechanism of deoxofluorination of an alcohol using DAST.
Causality Behind Reagent Choice: DAST and Deoxo-Fluor are effective for this transformation because they activate the hydroxyl group, converting it into a good leaving group, and simultaneously provide a nucleophilic fluoride source for the substitution reaction. The reaction generally proceeds via an Sɴ2 mechanism, leading to an inversion of configuration if a chiral center is present. Deoxo-Fluor is often preferred due to its higher thermal stability compared to DAST.[5]
Experimental Protocol (General):
-
4-Pyridinemethanol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., 0°C).
-
Deoxo-Fluor (typically 3 equivalents) is added dropwise to the cooled solution.[6]
-
The reaction mixture is allowed to stir at the reduced temperature and may be slowly warmed to room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Safety Considerations: Both DAST and Deoxo-Fluor are moisture-sensitive and can react violently with water to release hazardous hydrogen fluoride.[7] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment. DAST, in particular, can decompose explosively upon heating above 50°C.[8]
Route 2: Direct C-H Fluorination of 4-Picoline
The direct conversion of a C-H bond in the methyl group of 4-picoline to a C-F bond is an attractive strategy due to its atom economy. However, achieving selectivity can be challenging.
Electrophilic Fluorination with Selectfluor®
Selectfluor® (F-TEDA-BF₄) is a user-friendly and powerful electrophilic fluorinating agent.[9] While direct fluorination of 4-picoline with F₂/N₂ is reported to predominantly yield 2-fluoro-4-methylpyridine, more recent methods utilizing Selectfluor® show promise for the fluorination of alkylpyridines. One such approach involves a "soft-dearomatization" of the pyridine ring to form an alkylidene dihydropyridine intermediate, which is then treated with Selectfluor®.
Another strategy involves radical-mediated C-H fluorination. In this approach, a radical initiator generates a picolyl radical, which is then trapped by Selectfluor®.
Experimental Protocol (Conceptual, based on general procedures for alkylpyridines):
-
4-Picoline is dissolved in a suitable solvent.
-
A radical initiator or a system to promote dearomatization is introduced.
-
Selectfluor® is added to the reaction mixture.
-
The reaction is stirred at a specified temperature for a set duration.
-
Work-up and purification are performed to isolate the this compound.
Mechanism of Action with Selectfluor®: The mechanism of fluorination with Selectfluor® can be complex and substrate-dependent. It can proceed through a single-electron transfer (SET) pathway to generate a radical cation, or via a direct electrophilic attack.[9] In radical C-H fluorination, a hydrogen atom is abstracted from the methyl group to form a picolyl radical, which then reacts with Selectfluor® in a fluorine atom transfer step.
Photocatalytic and Electrochemical C-H Fluorination
Recent advancements in organic synthesis have led to the development of photocatalytic and electrochemical methods for C-H fluorination. These techniques offer mild reaction conditions and unique selectivities.
-
Photocatalytic C-H Fluorination: This method typically involves the use of a photocatalyst that, upon excitation with visible light, can initiate a radical chain reaction. The excited photocatalyst can facilitate the abstraction of a hydrogen atom from the methyl group of 4-picoline, and the resulting radical is then trapped by a fluorine source like Selectfluor®.[10][11]
-
Electrochemical C-H Fluorination: In this approach, an electric current is used to mediate the fluorination reaction. It often involves the generation of a radical intermediate at an electrode surface, which then reacts with a fluorine source.[12][13]
These methods are at the forefront of synthetic chemistry and offer promising, though potentially less scalable, alternatives for the direct fluorination of 4-picoline.
Route 3: Halogen Exchange from 4-(Chloromethyl)pyridine
This two-step route involves the initial formation of 4-(chloromethyl)pyridine, followed by a nucleophilic substitution with a fluoride salt.
Synthesis of 4-(Chloromethyl)pyridine Hydrochloride
4-(Chloromethyl)pyridine is typically prepared from 4-pyridinemethanol.
Experimental Protocol:
-
4-Pyridinemethanol is reacted with thionyl chloride (SOCl₂). The molar ratio of 4-pyridinemethanol to thionyl chloride is typically around 1:1.1-1.3.[3]
-
The reaction is usually carried out in a suitable solvent and may require heating.
-
The product, 4-(chloromethyl)pyridine hydrochloride, is isolated after work-up.
Fluoride Displacement Reaction
The chloride in 4-(chloromethyl)pyridine is then displaced by a fluoride ion. A variety of fluoride sources can be used, with the choice of reagent and reaction conditions being crucial for achieving a good yield. Activated tetrabutylammonium fluoride (TBAF) is a known reagent for this transformation.[14]
Experimental Protocol (General):
-
4-(Chloromethyl)pyridine hydrochloride is neutralized and dissolved in an appropriate aprotic solvent (e.g., acetonitrile, DMF).
-
A fluoride source, such as spray-dried potassium fluoride or TBAF, is added. A phase-transfer catalyst may be beneficial if using an inorganic fluoride salt.
-
The reaction mixture is heated to drive the substitution reaction.
-
Reaction progress is monitored, and upon completion, the product is isolated through standard work-up and purification procedures.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for the preparation of this compound depends on several factors, including scale, available equipment, cost of reagents, and desired purity.
| Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| 1. Via 4-Pyridinemethanol | 4-Picoline | KMnO₄, NaBH₄, DAST/Deoxo-Fluor | Reliable, scalable, well-established chemistry. | Multi-step, use of hazardous deoxofluorinating agents. | Good to excellent |
| 2. Direct C-H Fluorination | 4-Picoline | Selectfluor®, Photocatalyst/Electrochemistry | Atom-economical, fewer steps. | Selectivity can be challenging, newer methods may not be as scalable. | Variable, highly dependent on the specific method. |
| 3. Halogen Exchange | 4-Picoline | SOCl₂, Fluoride source (e.g., TBAF) | Utilizes readily available reagents. | Intermediate (4-chloromethyl)pyridine can be lachrymatory and reactive. | Moderate to good |
Conclusion
The synthesis of this compound from 4-picoline can be successfully achieved through several distinct synthetic strategies. The classical approach via the 4-pyridinemethanol intermediate remains a robust and reliable method, particularly for larger-scale synthesis, despite the need for multiple steps and the handling of hazardous deoxofluorinating reagents. Direct C-H fluorination methods, especially those employing modern photocatalytic or electrochemical techniques, represent the cutting edge of synthetic efficiency and offer exciting possibilities for more streamlined and environmentally benign syntheses, although scalability and selectivity may still be areas for optimization. The halogen exchange route provides a solid alternative, leveraging well-understood nucleophilic substitution chemistry.
The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, balancing factors such as yield, cost, safety, and scale. This guide has provided the foundational knowledge and practical insights necessary for making an informed decision and for the successful synthesis of this important fluorinated building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 4. CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 7. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectfluor [commonorganicchemistry.com]
- 9. SelectFluor - Enamine [enamine.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Selective fluorination of alkyl C–H bonds via photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Electrochemical C(sp3)-H Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrochemical C(sp3)–H Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molcore.com [molcore.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-(Fluoromethyl)pyridine
Abstract
4-(Fluoromethyl)pyridine is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and agrochemicals. The strategic incorporation of a monofluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are leveraged in the design of bioactive molecules. This guide provides a comprehensive technical analysis of the molecular structure, bonding characteristics, and electronic properties of this compound. Through a combination of theoretical calculations, spectroscopic principles, and established synthetic methodologies, we explore the intricate interplay between the aromatic pyridine ring and the highly electronegative fluoromethyl substituent. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile building block.
Introduction: The Significance of Fluorinated Pyridines
The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1] Fluorine and fluorinated groups, such as the monofluoromethyl (-CH₂F) and trifluoromethyl (-CF₃) groups, can profoundly modulate a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][3] The C-F bond is exceptionally strong and its presence can block sites of oxidative metabolism, extending a drug's in-vivo half-life.[1]
Pyridine, a heteroaromatic amine, is a prevalent scaffold in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[4] The combination of a pyridine ring with a fluorinated substituent creates a powerful synergy. Specifically, this compound serves as a critical intermediate for synthesizing more complex molecules where the fluoromethyl group acts as a lipophilic hydrogen bond donor and can enhance binding to target proteins.[5][6][7] Its structural isomer, 4-(Trifluoromethyl)pyridine, is also a widely used building block, known for its strong electron-withdrawing properties.[8][9] This guide, however, focuses on the unique aspects of the monofluorinated analogue.
Physicochemical Properties
A summary of the key physicochemical properties for this compound's isomer, 4-(Trifluoromethyl)pyridine, is provided below for context, as detailed experimental data for the monofluoromethyl version is less commonly published.
| Property | Value (for 4-(Trifluoromethyl)pyridine) | Reference |
| CAS Number | 3796-24-5 | [10] |
| Molecular Formula | C₆H₄F₃N | [10] |
| Molecular Weight | 147.10 g/mol | [10] |
| Boiling Point | 110 °C | [11] |
| Density | 1.27 g/mL at 25 °C | [11] |
| Refractive Index (n20/D) | 1.417 | [11] |
Note: The properties listed are for 4-(Trifluoromethyl)pyridine (CAS 3796-24-5). The corresponding values for this compound (CAS 82878-59-9) may differ.
Molecular Geometry and Bonding Analysis
In the absence of publicly available single-crystal X-ray diffraction data for this compound, we turn to computational chemistry, specifically Density Functional Theory (DFT), to elucidate its ground-state molecular geometry and bonding characteristics. DFT has proven to be a reliable tool for predicting molecular properties with high accuracy.[4][12]
Optimized Molecular Structure
DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to find the lowest energy conformation.[13][14] The structure consists of a planar pyridine ring bonded to a tetrahedral fluoromethyl group at the C4 position. The key structural parameters of interest are the C-F, C-C, and C-N bond lengths, as well as the bond angles within the ring and the substituent. The C-F bond is notably short and strong.[8] The presence of the electronegative fluorine atom influences the geometry and electronic distribution of the entire molecule.
Caption: Optimized molecular structure of this compound.
Electronic Effects: Inductive and Resonance Contributions
The fluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atom. This effect polarizes the C-C sigma bond connecting the substituent to the pyridine ring, drawing electron density away from the aromatic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to pyridine itself.
The nitrogen atom in the pyridine ring is also electron-withdrawing, creating regions of low electron density (electrophilic sites) at the C2, C4, and C6 positions. The placement of the -CH₂F group at the C4 position further enhances this effect at the ortho (C3, C5) and para (N1) positions relative to the substituent.
Quantum Chemical Analysis
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[15][16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[17] For pyridine derivatives, the HOMO is typically a π-orbital distributed across the aromatic ring, while the LUMO is a π*-orbital.[18][19]
The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.[20] The electron-withdrawing nature of the fluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is an excellent guide for predicting reactivity.[21][22] The MEP map illustrates regions of electron richness (nucleophilic, typically colored red) and electron deficiency (electrophilic, typically colored blue).[23][24]
For this compound, the MEP map would show the most negative potential (red) localized on the nitrogen atom, confirming its role as the primary site for protonation and hydrogen bonding. The most positive potential (blue) would be located around the hydrogen atoms of the fluoromethyl group and the pyridine ring, while the fluorine atom itself would represent a region of moderate negative potential. This distribution is critical for understanding drug-receptor interactions.[25]
Caption: Conceptual MEP map for this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound. While specific experimental spectra are not widely published, we can predict the key features based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum would show two distinct signals for the aromatic protons, appearing as doublets or multiplets, characteristic of a 4-substituted pyridine. A third signal, a doublet due to coupling with the adjacent fluorine atom (²JHF), would appear further upfield for the methylene (-CH₂) protons.
-
¹³C NMR: The carbon spectrum would show distinct signals for the pyridine ring carbons. The carbon of the fluoromethyl group would appear as a doublet due to one-bond coupling with fluorine (¹JCF). The C4 carbon of the ring would also show coupling to the fluorine (³JCF).
-
¹⁹F NMR: The fluorine spectrum would consist of a triplet, resulting from coupling to the two adjacent methylene protons (²JHF).[26][27] The chemical shift would be characteristic of a primary alkyl fluoride.[13]
Vibrational (FTIR) and Mass Spectrometry (MS)
-
FTIR Spectroscopy: The infrared spectrum would be dominated by C-H stretching vibrations of the aromatic ring and the CH₂ group, C=C and C=N stretching vibrations of the pyridine ring, and a strong, characteristic C-F stretching vibration.
-
Mass Spectrometry: Electron impact (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak.[28] Key fragmentation patterns would likely involve the loss of a fluorine atom or the entire fluoromethyl group. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[29]
Synthesis and Reactivity
This compound is typically synthesized from commercially available starting materials like 4-methylpyridine or 4-pyridinemethanol. Several synthetic routes exist for related fluorinated pyridines.[8][30][31]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]
- 11. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 12. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. jetir.org [jetir.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 21. MEP [cup.uni-muenchen.de]
- 22. proteopedia.org [proteopedia.org]
- 23. researchgate.net [researchgate.net]
- 24. chemrxiv.org [chemrxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. rsc.org [rsc.org]
- 27. rsc.org [rsc.org]
- 28. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 4-FLUOROMETHYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 31. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 4-(Fluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of 4-(fluoromethyl)pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Due to the scarcity of publicly available experimental data, this guide synthesizes predicted spectroscopic information with a comparative analysis of its isomers and related compounds. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unequivocal identification and characterization of this molecule. This guide is intended to serve as a valuable resource for researchers, enabling a deeper understanding of the structure-property relationships of fluorinated pyridine derivatives and facilitating their application in novel molecular design and synthesis.
Introduction: The Significance of this compound
This compound belongs to a class of fluorinated organic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom or a fluorine-containing moiety can profoundly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The fluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or methyl group, offering a strategic tool for modulating molecular properties.
The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds. The strategic placement of a fluoromethyl group at the 4-position of the pyridine ring is anticipated to influence the electronic distribution within the aromatic system, thereby impacting its reactivity and intermolecular interactions. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete set of publicly available experimental spectra, we present a robust analysis based on established spectroscopic principles, computational predictions, and comparative data from closely related structural isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular connectivity and electronic environment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The pyridine ring protons will exhibit characteristic chemical shifts and coupling patterns, while the fluoromethyl protons will present as a doublet due to coupling with the adjacent fluorine atom.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2, H-6 | 8.6 - 8.8 | Doublet (d) | ~5-6 | These protons are in the ortho position to the nitrogen atom, leading to a significant downfield shift. They are coupled to the adjacent H-3 and H-5 protons. |
| H-3, H-5 | 7.3 - 7.5 | Doublet (d) | ~5-6 | These protons are in the meta position to the nitrogen atom and will appear upfield relative to the ortho protons. They are coupled to the adjacent H-2 and H-6 protons. |
| -CH₂F | 5.4 - 5.6 | Doublet (d) | ~47-49 (²JHF) | The methylene protons are directly attached to the electron-withdrawing fluorine atom, causing a downfield shift. The large two-bond coupling to fluorine results in a characteristic doublet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with the fluorine atom. The pyridine ring carbons will also be influenced by the fluorine atom through space and through the bond network.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| C-2, C-6 | ~150 | Singlet or small doublet | The carbons adjacent to the nitrogen atom are significantly deshielded. | |
| C-3, C-5 | ~122 | Singlet or small doublet | These carbons are less affected by the nitrogen and will appear at a more typical aromatic chemical shift. | |
| C-4 | ~145 | Doublet (²JCF) | ~18-22 | The carbon bearing the fluoromethyl group will be coupled to the fluorine atom. |
| -CH₂F | ~83 | Doublet (¹JCF) | ~170-180 | The direct coupling between carbon and fluorine results in a large splitting of this signal. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -CH₂F | -210 to -230 | Triplet (t) | ~47-49 (²JFH) | The chemical shift is characteristic of a fluorine atom in a fluoromethyl group attached to an aromatic ring. The signal will be split into a triplet by the two adjacent protons. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Assignment |
| C-H stretching (aromatic) | 3100 - 3000 | Medium | Vibrations of the C-H bonds on the pyridine ring. |
| C-H stretching (aliphatic) | 3000 - 2850 | Medium | Vibrations of the C-H bonds of the fluoromethyl group. |
| C=N stretching | 1600 - 1550 | Strong | Characteristic stretching vibration of the pyridine ring. |
| C=C stretching | 1580 - 1450 | Medium-Strong | Aromatic ring stretching vibrations. |
| C-F stretching | 1100 - 1000 | Strong | A strong and characteristic absorption for the C-F bond. |
| C-H bending (out-of-plane) | 900 - 675 | Strong | Bending vibrations of the aromatic C-H bonds. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
Predicted Molecular Ion and Fragmentation Pattern
For this compound (C₆H₆FN), the expected exact mass is approximately 111.0484 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 111 would be expected.
The fragmentation of this compound is likely to be initiated by the loss of a fluorine atom or the entire fluoromethyl group. Key predicted fragments include:
-
m/z 92: [M - F]⁺, loss of a fluorine radical.
-
m/z 78: [M - CH₂F]⁺, loss of the fluoromethyl radical, leading to the pyridinium cation.
-
m/z 51: A common fragment in the mass spectra of pyridine derivatives, corresponding to the C₄H₃⁺ fragment.
The relative intensities of these fragments will depend on the ionization energy and the stability of the resulting ions.
Experimental Protocols: A Self-Validating System
The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and well-controlled experimental procedures.
NMR Spectroscopy Acquisition
A Technical Guide to the Physical Properties of 4-(Fluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Fluoromethyl)pyridine, a fluorinated heterocyclic compound, is of increasing interest in the fields of medicinal chemistry and drug development. The introduction of a monofluoromethyl group into the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its fundamental physical properties, namely its boiling point and density, is crucial for its synthesis, purification, handling, and formulation. This technical guide provides an in-depth analysis of these properties, addresses the current challenges in sourcing experimental data, and offers a scientifically grounded estimation based on comparative analysis with structurally related compounds.
Physical Properties of this compound
Boiling Point
In the absence of direct experimental data, a reliable estimation can be made by analyzing the boiling points of structurally analogous 4-substituted pyridines.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Picoline | 93.13 | 144-145 |
| This compound (Estimated) | 111.12 | ~160-170 |
| 4-(Chloromethyl)pyridine | 127.57 | 212 |
| 4-(Bromomethyl)pyridine | 172.02 | 226 |
Analysis of Structural Influence on Boiling Point:
The boiling point of a molecule is primarily determined by the strength of its intermolecular forces. For the series of 4-(halomethyl)pyridines, the key intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): These forces increase with the number of electrons and the size of the electron cloud. As we move down the halogen group from fluorine to bromine, the atomic size and number of electrons increase significantly. This leads to stronger London dispersion forces for 4-(bromomethyl)pyridine compared to 4-(chloromethyl)pyridine and this compound.
-
Dipole-Dipole Interactions: The pyridine ring and the carbon-halogen bond both contribute to the molecule's overall dipole moment. The high electronegativity of fluorine in this compound creates a significant dipole moment, leading to strong dipole-dipole interactions. While chlorine and bromine are also electronegative, the C-F bond is the most polar.
Estimation Rationale:
Based on the data in the table, there is a clear trend of increasing boiling point with increasing molecular weight and the size of the halogen atom. The significant jump from 4-picoline to 4-(chloromethyl)pyridine is due to the introduction of the polar C-Cl bond and the increase in molecular weight. The further increase to 4-(bromomethyl)pyridine is consistent with the larger size and polarizability of bromine.
Given that fluorine is the most electronegative halogen, this compound will have strong dipole-dipole interactions. However, its molecular weight is the lowest among the halomethylpyridines. Therefore, its boiling point is expected to be higher than that of 4-picoline but lower than that of 4-(chloromethyl)pyridine. A reasonable estimate for the boiling point of this compound would be in the range of 160-170 °C .
Density
| Compound | Molecular Weight ( g/mol ) | Density (g/mL) |
| 4-Picoline | 93.13 | 0.957 |
| This compound (Estimated) | 111.12 | ~1.05-1.15 |
| 4-(Chloromethyl)pyridine | 127.57 | 1.156 |
| 4-(Bromomethyl)pyridine | 172.02 | 1.533 |
Analysis of Structural Influence on Density:
The density of a liquid is a measure of its mass per unit volume. It is influenced by both the mass of the individual molecules and how closely they can pack together.
-
Molecular Mass: As the mass of the substituent at the 4-position increases from a methyl group to a bromomethyl group, the overall molecular weight increases, which is a primary contributor to the increase in density.
-
Intermolecular Packing: The shape of the molecule and the strength of intermolecular forces influence how efficiently the molecules can pack in the liquid state. Stronger intermolecular forces, such as the dipole-dipole interactions in the halomethylpyridines, can lead to closer packing and higher density compared to less polar molecules of similar size.
Estimation Rationale:
The trend in the table clearly shows that density increases with the increasing mass of the halogen atom. This is a direct consequence of the significant increase in molecular weight from fluorine to bromine. The density of this compound is expected to be higher than that of 4-picoline due to the replacement of a hydrogen atom with a much heavier fluorine atom. It is also expected to be slightly lower than that of 4-(chloromethyl)pyridine. Therefore, a reasonable estimate for the density of this compound is in the range of 1.05-1.15 g/mL at room temperature.
Experimental Determination of Physical Properties
For the precise determination of the boiling point and density of this compound, the following established experimental protocols are recommended.
Boiling Point Determination by Distillation
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Simple distillation is a robust method for determining the boiling point of a pure liquid.
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Placement: A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Temperature Measurement: The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring that the temperature of the vapor distilling into the condenser is accurately measured.
-
Data Recording: The temperature is recorded when a stable plateau is reached, at which point the vapor and liquid are in equilibrium. This temperature is the boiling point of the substance at the recorded atmospheric pressure.
Caption: Workflow for Boiling Point Determination.
Density Determination by Pycnometry
Principle: A pycnometer is a flask with a precisely known volume. By measuring the mass of the pycnometer when empty, when filled with a reference liquid of known density (e.g., deionized water), and when filled with the sample liquid, the density of the sample can be accurately calculated.
Methodology:
-
Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m_empty).
-
Calibration with Water: The pycnometer is filled with deionized water, and its mass is measured (m_water). The temperature of the water is recorded. The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.
-
Measurement of Sample: The pycnometer is emptied, dried, and then filled with this compound. Its mass is then measured (m_sample).
-
Density Calculation: The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V
Caption: Density Determination Workflow.
Conclusion
An In-depth Technical Guide to the Solubility of 4-(Fluoromethyl)pyridine in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The 4-(Fluoromethyl)pyridine scaffold is of particular interest, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[2] The fluoromethyl group (-CH₂F) acts as a lipophilic hydrogen bond donor and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physical property that governs its behavior and utility at nearly every stage of the development pipeline:
-
Chemical Synthesis: Solvent selection is paramount for controlling reaction kinetics, yield, and purity. Understanding the solubility of reactants like this compound is essential for designing efficient and scalable synthetic routes.
-
Purification: Techniques such as crystallization are entirely dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation Development: For a drug to be effective, it must be bioavailable, which often requires it to be in a dissolved state for absorption.[3][4] Poor solubility is a major challenge in drug development, often leading to high-dose requirements and variable therapeutic outcomes.[3]
-
Analytical Method Development: The choice of mobile phase in chromatographic techniques and the preparation of standard solutions both rely on accurate solubility data.
Given the absence of published quantitative data for this compound, this guide provides a predictive analysis and a robust experimental framework to empower scientists to generate this crucial data in their own laboratories.
Physicochemical Profile and Qualitative Solubility Prediction
To predict the solubility of this compound, we can analyze its structure and compare it to well-characterized analogs like pyridine and 4-(Trifluoromethyl)pyridine.
The this compound molecule consists of a moderately polar pyridine ring and a polar fluoromethyl group. The key features influencing its solubility are:
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a hydrogen bond acceptor.
-
Fluoromethyl Group (-CH₂F): The highly electronegative fluorine atom creates a significant dipole moment, making this group polar. Unlike the trifluoromethyl group (-CF₃), the C-H bonds in the -CH₂F group are slightly acidic and can participate in weak hydrogen bonding.
Based on the principle of "like dissolves like," we can make qualitative predictions about its solubility.
Table 1: Comparison of Physicochemical Properties
| Property | Pyridine (Parent) | This compound (Target) | 4-(Trifluoromethyl)pyridine (Analog) |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 79.10 | 111.12[2] | 147.10[5][6] |
| Boiling Point (°C) | 115.2 | N/A | 110[5][7] |
| Density (g/mL @ 25°C) | 0.9819 | N/A | 1.27[5][7] |
| Calculated XLogP3 | 0.65 | N/A (Est. ~1.2-1.5) | 1.7[6] |
| Hydrogen Bond Acceptors | 1 | 1 | 4 (3 from F atoms)[6] |
| Hydrogen Bond Donors | 0 | 0 | 0 |
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol, Water | High | The pyridine nitrogen can accept hydrogen bonds from the solvent's hydroxyl group. The polar -CH₂F group interacts favorably with the polar solvent. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High to Moderate | Strong dipole-dipole interactions between the polar solvent and the polar C-F and pyridine ring functionalities will drive dissolution. |
| Low-Polarity | Dichloromethane, Chloroform | Moderate | The molecule's overall polarity should allow for some solubility in these solvents. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low | The energy required to overcome the solute-solute interactions is not sufficiently compensated by the weak van der Waals forces with nonpolar solvents. |
Theoretical Framework: Visualizing Molecular Interactions
The solubility of this compound in a given solvent is dictated by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. The following diagram illustrates the key potential interactions.
Caption: Key intermolecular forces governing solubility.
Experimental Protocol for Quantitative Solubility Determination
The gravimetric method is a robust and reliable technique for determining solubility, particularly for novel compounds where spectroscopic standards may not be available.[8][9] It is straightforward and does not require complex instrumentation beyond a high-precision analytical balance.[10]
Materials and Reagents
-
This compound (solid, >98% purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to ±0.01 mg)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated positive displacement pipette or glass syringe
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Pre-weighed glass evaporating dishes or aluminum weighing pans
-
Vacuum oven or rotary evaporator
Step-by-Step Methodology
Step 1: Preparation of the Saturated Solution 1.1. Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
- Causality: Ensuring an excess of solute is critical to guarantee that the solution reaches its saturation point at the given temperature.[8] 1.2. Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial. 1.3. Securely cap the vial and place it in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). 1.4. Allow the mixture to equilibrate for a minimum of 24 hours with continuous agitation. For compounds that may form solvates or exhibit slow dissolution kinetics, an equilibration time of 48-72 hours is recommended.
- Trustworthiness: This extended equilibration period ensures that the system has reached a true thermodynamic equilibrium, a cornerstone of accurate solubility measurement.
Step 2: Isolation of the Saturated Supernatant 2.1. After equilibration, let the vial stand undisturbed at the experimental temperature for at least 30 minutes to allow the excess solid to settle. 2.2. Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant into a syringe. To avoid disturbing the solid, keep the syringe tip in the upper portion of the liquid. 2.3. Immediately attach a syringe filter to the syringe. The filter and syringe should be pre-equilibrated to the experimental temperature if possible. 2.4. Dispense the filtered, saturated solution into a pre-weighed (to a constant weight) evaporating dish. Record the exact weight of the dish plus the solution.
- Causality: Filtration is essential to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.[8]
Step 3: Solvent Evaporation and Mass Determination 3.1. Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent but well below the boiling point or decomposition temperature of this compound. Alternatively, use a rotary evaporator. 3.2. Dry the sample until a constant weight of the solid residue is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ±0.05 mg).
- Trustworthiness: Drying to a constant weight is a self-validating step that confirms the complete removal of the solvent, preventing its mass from being incorrectly attributed to the solute.[4] 3.3. Record the final, constant weight of the evaporating dish plus the dried solid residue.
Calculation of Solubility
The solubility can be expressed in various units, most commonly mg/mL.
-
Weight of empty dish: W₁
-
Weight of dish + filtered solution: W₂
-
Weight of dish + dried solid: W₃
-
Weight of solute (dried solid): W₄ = W₃ - W₁
-
Weight of solvent: W₅ = W₂ - W₃
-
Density of solvent at experimental temp: ρ (g/mL or mg/µL)
-
Volume of solvent: V = W₅ / ρ
Solubility (mg/mL) = (Weight of solute in mg) / (Volume of solvent in mL)
Experimental Workflow Visualization
The following diagram provides a clear, sequential overview of the gravimetric solubility determination process.
Caption: Gravimetric method workflow for solubility.
Conclusion
This technical guide provides a dual approach for addressing the solubility of this compound. Firstly, it establishes a theoretical framework for predicting its qualitative solubility in a range of organic solvents based on an analysis of its molecular structure and a comparison with related compounds. This predictive power is invaluable for initial solvent screening and experimental design. Secondly, it details a robust, step-by-step gravimetric protocol for the precise quantitative determination of its solubility. By explaining the causality behind each step and incorporating self-validating measures, this protocol ensures the generation of accurate and trustworthy data. Armed with this guide, researchers in drug discovery and process development can confidently characterize this important building block, accelerating their research and enabling more informed decisions in synthesis, purification, and formulation.
References
- 1. innospk.com [innospk.com]
- 2. 4-FLUOROMETHYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]
- 6. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. ovid.com [ovid.com]
The Unseen Hand: A Technical Guide to the Electron-Withdrawing Effects of Fluoromethyl Groups on the Pyridine Ring
For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet profound influence of substituents on aromatic systems is paramount. Among these, the fluoromethyl group, in its various forms (–CH₂F, –CHF₂, and –CF₃), offers a powerful tool for modulating the electronic properties, reactivity, and ultimately the biological activity of heterocyclic scaffolds. This guide provides an in-depth exploration of the electron-withdrawing effects of these groups on the pyridine ring, a ubiquitous motif in pharmaceuticals and agrochemicals. We will delve into the fundamental principles, quantitative measures, and practical implications of this substitution, providing field-proven insights and detailed experimental protocols.
The Inductive Power of Fluorine: A Cascade of Electron Withdrawal
The high electronegativity of fluorine is the cornerstone of the fluoromethyl group's electron-withdrawing nature.[1] As the number of fluorine atoms increases from the monofluoromethyl (–CH₂F) to the difluoromethyl (–CHF₂) and trifluoromethyl (–CF₃) group, the inductive effect becomes progressively stronger.[2] This potent –I effect significantly reduces the electron density of the pyridine ring and, most notably, the availability of the lone pair of electrons on the nitrogen atom.
This modulation of the pyridine's electronic character has far-reaching consequences for its chemical behavior, influencing its basicity, reactivity in electrophilic and nucleophilic substitutions, and its interactions with biological targets.[1]
Quantifying the Effect: Hammett Constants and pKa Values
The electronic influence of a substituent can be quantified using Hammett constants (σ). These parameters, derived from the ionization of substituted benzoic acids, provide a measure of the electron-donating or electron-withdrawing nature of a group. The trifluoromethyl group (–CF₃) is recognized as one of the most powerful electron-withdrawing groups, a property reflected in its large positive Hammett constants.[2]
A more direct and intuitive measure of the electron-withdrawing effect on the pyridine ring is the acid dissociation constant (pKa) of its conjugate acid, the pyridinium ion. A lower pKa value indicates a weaker base, a direct consequence of the reduced electron density on the nitrogen atom, making it less available for protonation.
The table below summarizes the Hammett constants for the fluoromethyl groups and the pKa values for pyridine and its trifluoromethyl- and difluoromethyl-substituted derivatives.
| Substituent | Hammett Constant (σp) | Compound | pKa |
| –H | 0.00 | Pyridine | 5.23 |
| –CH₂F | ~0.11 | 4-(Fluoromethyl)pyridine | Not readily available |
| –CHF₂ | ~0.32 | 4-(Difluoromethyl)pyridine | Not readily available |
| 3-(Difluoromethyl)pyridine | 3.48 (Predicted)[3] | ||
| –CF₃ | 0.54 | 2-(Trifluoromethyl)pyridine | 1.77 |
| 3-(Trifluoromethyl)pyridine | 2.84 | ||
| 4-(Trifluoromethyl)pyridine | 3.53 |
The data clearly illustrates that the introduction of a trifluoromethyl group drastically reduces the basicity of the pyridine ring. The effect is most pronounced when the substituent is at the 2-position, due to the proximity of the powerful inductive effect to the nitrogen atom.
Visualizing the Electronic Influence
To better understand the underlying principles of the electron-withdrawing effect, we can visualize the inductive pull of the fluoromethyl groups on the pyridine ring. The following diagram, rendered using Graphviz, illustrates this concept.
Caption: Inductive electron withdrawal by fluoromethyl groups on the pyridine ring.
Impact on Chemical Reactivity: The Case of Nucleophilic Aromatic Substitution
The significant reduction in electron density on the pyridine ring by fluoromethyl groups has a profound impact on its reactivity. While electrophilic aromatic substitution becomes more difficult, the ring becomes highly activated towards nucleophilic aromatic substitution (SNA).[4]
This is a crucial transformation in synthetic chemistry, allowing for the introduction of a wide range of functional groups onto the pyridine scaffold. The electron-withdrawing fluoromethyl group stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[5]
Representative Experimental Protocol: Nucleophilic Aromatic Substitution on 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes a typical SNA reaction where a nucleophile displaces a halide on a trifluoromethyl-substituted pyridine.
Objective: To synthesize 2-alkoxy-5-(trifluoromethyl)pyridine via nucleophilic aromatic substitution.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Nucleophile: Add the sodium alkoxide (1.1 - 1.5 eq) to the solution at room temperature. The addition may be done in portions to control any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkoxy-5-(trifluoromethyl)pyridine.
-
Characterization: Confirm the identity and purity of the product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sodium alkoxides are strong bases and are moisture-sensitive. The use of anhydrous solvents and an inert atmosphere prevents the quenching of the nucleophile and unwanted side reactions.
-
Excess Nucleophile: Using a slight excess of the nucleophile ensures the complete consumption of the starting material.
-
Heating: Many SNA reactions require thermal energy to overcome the activation barrier, hence the need for refluxing.
-
TLC Monitoring: This is a crucial and rapid method to follow the course of the reaction, preventing prolonged heating which could lead to decomposition.
Spectroscopic Characterization: The NMR Signature of Fluoromethyl Pyridines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluoromethyl-substituted pyridines. The chemical shifts of the pyridine ring protons and carbons are significantly influenced by the electron-withdrawing nature of the substituent. Furthermore, ¹⁹F NMR provides a direct and sensitive probe of the fluorine environment.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | H3: ~7.6, H4: ~7.9, H5: ~7.4, H6: ~8.7 | C2: ~148 (q), C3: ~122, C4: ~137, C5: ~127, C6: ~150, CF₃: ~122 (q) | ~ -68 |
| 3-(Trifluoromethyl)pyridine | H2: ~8.9, H4: ~8.1, H5: ~7.5, H6: ~8.8 | C2: ~151, C3: ~132 (q), C4: ~135, C5: ~124, C6: ~148, CF₃: ~123 (q) | ~ -63 |
| 4-(Trifluoromethyl)pyridine | H2,6: ~8.8, H3,5: ~7.6 | C2,6: ~150, C3,5: ~122, C4: ~140 (q), CF₃: ~124 (q) | ~ -64 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'q' denotes a quartet due to C-F coupling.[1]
The downfield shift of the pyridine protons, particularly those ortho and para to the fluoromethyl group, is a clear indication of the reduced electron density in the ring. In ¹³C NMR, the carbon attached to the fluoromethyl group shows a characteristic quartet due to coupling with the fluorine atoms. ¹⁹F NMR provides a single peak for the –CF₃ group in a region characteristic of trifluoromethyl groups attached to aromatic rings.
Experimental Workflow for pKa Determination
A robust and reliable method for quantifying the basicity of a pyridine derivative is essential. Potentiometric titration is a widely used and accurate technique for this purpose.
Detailed Protocol for pKa Determination by Potentiometric Titration
Objective: To determine the pKa of a fluoromethyl-substituted pyridine.
Materials:
-
Potentiometer with a calibrated pH electrode
-
Automated titrator or a burette
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)[6]
-
High-purity water (deionized or distilled)
-
The fluoromethyl-substituted pyridine sample
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[6]
-
Sample Preparation: Accurately weigh a known amount of the pyridine sample and dissolve it in a known volume of high-purity water to make a solution of known concentration (e.g., 10 mM).
-
Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Acidification: If the sample is a base (as pyridines are), first titrate with the standardized HCl solution to a pH below the expected pKa (e.g., pH 2) to ensure the complete protonation of the pyridine nitrogen.
-
Titration with Base: Titrate the acidified solution with the standardized NaOH solution, adding the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration until the pH has passed the equivalence point and has reached a high value (e.g., pH 12).
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the protonated pyridine has been neutralized. This point corresponds to the inflection point of the titration curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence point.
Self-Validating System:
-
Purity of Sample: The accuracy of the pKa determination is highly dependent on the purity of the sample. Impurities with acidic or basic properties will interfere with the titration.
-
Calibration: Regular and accurate calibration of the pH electrode is critical for obtaining reliable pH measurements.
-
Standardized Titrants: The concentrations of the acid and base solutions must be accurately known.
-
Multiple Runs: Performing the titration in triplicate and averaging the results will improve the precision and reliability of the determined pKa value.[6]
Logical Workflow Diagram
The following diagram illustrates the logical workflow for investigating the electron-withdrawing effects of a novel fluoromethyl substituent on a pyridine ring.
Caption: A logical workflow for the comprehensive characterization of fluoromethyl-substituted pyridines.
Conclusion
The introduction of fluoromethyl groups onto a pyridine ring provides a powerful and predictable means of tuning its electronic properties. The strong, graduated inductive electron-withdrawing effect of the –CH₂F, –CHF₂, and –CF₃ groups significantly reduces the basicity of the pyridine nitrogen and activates the ring towards nucleophilic aromatic substitution. This in-depth guide has provided a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and a logical framework for investigation. For the medicinal chemist and drug development professional, a thorough understanding of these principles is not merely academic; it is a critical component in the rational design of new chemical entities with optimized potency, selectivity, and pharmacokinetic properties.
References
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(difluoromethyl)pyridine | 76541-44-1 [chemicalbook.com]
- 4. Fragmentation of valence electronic states of CF3–CH2F+ and CHF2–CHF2+ in the range 12–25 eV - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 3-(二氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 4-(Trifluoromethyl)pyridine: Sourcing, Quality Control, and Application in Modern Drug Discovery
A Note on Nomenclature: This guide focuses on 4-(Trifluoromethyl)pyridine (CAS Number: 3796-24-5), a widely used building block in chemical synthesis. The user's query specified "4-(Fluoromethyl)pyridine"; however, the trifluoromethyl analogue is significantly more prevalent in commercial catalogs and scientific literature. Given its importance and availability, this guide will detail the properties and suppliers of 4-(Trifluoromethyl)pyridine, as it is the compound most relevant to researchers in the field.
Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethylpyridine (TFMP) moiety, in particular, has emerged as an indispensable building block.[1][2][3] Its prevalence stems from the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent.[4]
The integration of a -CF3 group into a pyridine ring can profoundly and beneficially alter a molecule's profile by:
-
Enhancing Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation by cytochrome P450 enzymes, often increasing the half-life of a drug candidate.
-
Increasing Lipophilicity: This modification can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[1]
-
Modulating pKa: The electron-withdrawing nature of the -CF3 group lowers the basicity of the pyridine nitrogen, which can be crucial for tuning off-target interactions or improving cell permeability.
-
Improving Binding Affinity: The unique electronic properties and the ability of fluorine to participate in specific intermolecular interactions can lead to stronger and more selective binding to target proteins.[1]
Consequently, TFMP derivatives are key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals, with applications ranging from oncology to insecticides.[1][2][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape, quality control considerations, and practical applications of 4-(Trifluoromethyl)pyridine.
PART 1: Commercial Availability and Supplier Analysis
Sourcing high-quality starting materials is the foundation of reproducible and successful research. 4-(Trifluoromethyl)pyridine is readily available from a variety of chemical suppliers, catering to needs from small-scale academic research to large-scale industrial synthesis.
Leading Commercial Suppliers
A survey of the chemical marketplace reveals several key suppliers offering 4-(Trifluoromethyl)pyridine. These range from large, well-known distributors to more specialized manufacturers.
Primary Distributors for Research & Development:
-
Sigma-Aldrich (Merck): A major global supplier offering various grades and quantities, often with extensive documentation and support.[6]
-
Thermo Scientific Chemicals (formerly Alfa Aesar): Provides a wide range of chemical building blocks, including 4-(Trifluoromethyl)pyridine, suitable for R&D purposes.[7]
-
Oakwood Chemical: A US-based supplier known for a diverse catalog of fluorine-containing compounds.[8]
-
Matrix Scientific: Specializes in providing unique chemical compounds for early-stage discovery research.[9]
Manufacturers and Bulk Suppliers: For larger scale-up needs, direct engagement with manufacturers or specialized bulk suppliers is often necessary. Companies like Shaanxi Dideu New Materials Co. Ltd and NINGBO INNO PHARMCHEM CO.,LTD. are listed as producers or suppliers capable of handling larger quantities.[1][10]
Comparative Data of Commercial Offerings
To aid in procurement decisions, the following table summarizes the key physical and chemical properties of 4-(Trifluoromethyl)pyridine as listed by major suppliers. Consistency across suppliers for these fundamental properties is a good indicator of a well-characterized material.
| Property | Value | Source(s) |
| CAS Number | 3796-24-5 | [6][8] |
| Molecular Formula | C₆H₄F₃N | [8][11] |
| Molecular Weight | 147.10 g/mol | [11] |
| Appearance | Liquid | [12] |
| Purity | Typically ≥97% | [6][7] |
| Boiling Point | ~110 °C (lit.) | [6] |
| Density | ~1.27 g/mL at 25 °C (lit.) | [6] |
| Refractive Index | n20/D ~1.417 (lit.) | [6] |
| Flash Point | 20 °C (68 °F) - closed cup |
Safety, Handling, and Storage
Trustworthiness in chemical protocols begins with safety. According to GHS classifications, 4-(Trifluoromethyl)pyridine is a highly flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[11]
Core Safety Protocols:
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is classified under Storage Class 3 (Flammable liquids).
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move the person to fresh air.[13]
PART 2: Quality Control and In-House Verification
While suppliers provide a Certificate of Analysis (CoA), independent verification of identity and purity is a critical step in ensuring the integrity of experimental results. The causality is simple: impurities, even in small amounts, can lead to unforeseen side reactions, inaccurate biological data, and non-reproducible outcomes.
Experimental Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a self-validating system for confirming the purity of commercially sourced 4-(Trifluoromethyl)pyridine.
Objective: To confirm the identity and determine the purity of a 4-(Trifluoromethyl)pyridine sample.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 4-(Trifluoromethyl)pyridine at approximately 1 mg/mL in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Create a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to establish linearity and determine the limit of detection.
-
-
GC-MS Instrument Setup (Typical Parameters):
-
GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identity Confirmation: The primary peak in the chromatogram should exhibit a mass spectrum consistent with 4-(Trifluoromethyl)pyridine. Look for the molecular ion (M+) at m/z 147 and characteristic fragmentation patterns.
-
Purity Assessment: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A result of ≥97% aligns with commercial specifications.
-
Workflow for Quality Control Verification
The following diagram illustrates the logical flow for the quality control and verification process.
Caption: Workflow for procurement and quality verification of 4-(Trifluoromethyl)pyridine.
PART 3: Application in Modern Chemical Synthesis
The true value of 4-(Trifluoromethyl)pyridine lies in its utility as a versatile building block. Its application spans pharmaceuticals, veterinary products, and agrochemicals, demonstrating its broad impact.[3][5][14]
Role as a Synthetic Intermediate
Researchers utilize 4-(Trifluoromethyl)pyridine as a precursor for more complex molecular architectures. For example, it can undergo metalation reactions to form (trifluoromethyl)pyridyllithium reagents, which are powerful nucleophiles for creating new carbon-carbon bonds. This reactivity allows for the systematic exploration of chemical space around the TFMP core, a fundamental activity in lead optimization campaigns.
The diagram below illustrates the central role of the TFMP scaffold in conferring desirable properties that lead to diverse, high-value applications.
Caption: The relationship between the TFMP scaffold, its properties, and applications.
Conclusion
4-(Trifluoromethyl)pyridine is more than just a chemical; it is a strategic tool for molecular design. Its commercial availability from a range of reliable suppliers makes it accessible for all stages of research and development. However, a commitment to rigorous quality control through in-house verification is paramount to ensure the integrity and reproducibility of scientific findings. By understanding the sourcing landscape, implementing robust safety and QC protocols, and leveraging its unique chemical properties, researchers can effectively harness the power of the trifluoromethylpyridine scaffold to drive innovation in drug discovery and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. ossila.com [ossila.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-(Trifluoromethyl)pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 4-(Trifluoromethyl)pyridine [oakwoodchemical.com]
- 9. (Trifluoromethyl) Pyridines [matrixscientific.com]
- 10. 4-(Trifluoromethyl)pyridine ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]
- 11. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Fluoro-4-(trifluoromethyl)pyridine = 94 118078-66-3 [sigmaaldrich.com]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Methodological & Application
The Strategic Deployment of 4-(Fluoromethyl)pyridine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Beyond Trifluoromethylation - The Unique Proposition of the Monofluoromethyl Group
In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile. While the trifluoromethyl (-CF3) group has long been a mainstay for improving metabolic stability, lipophilicity, and binding affinity, the more nuanced role of the monofluoromethyl (-CH2F) group is gaining increasing recognition.[1][2] 4-(Fluoromethyl)pyridine, in particular, emerges as a versatile building block, offering a unique combination of a reactive electrophilic center and the desirable physicochemical properties imparted by the fluorinated pyridine motif.
This guide provides an in-depth exploration of the synthetic utility of this compound in pharmaceutical research and development. Moving beyond a mere recitation of procedures, we will delve into the mechanistic rationale behind its application, offering detailed, field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in the construction of novel therapeutic agents.
Core Principles of Reactivity: The Activated Benzylic Fluoride
The synthetic utility of this compound hinges on the reactivity of the fluoromethyl group, which behaves as a benzylic-type electrophile. The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, polarizing the C-F bond and rendering the benzylic carbon susceptible to nucleophilic attack. Furthermore, the pyridine ring, particularly its electron-withdrawing nature, further activates this position for nucleophilic substitution.
While the C-F bond is the strongest single bond to carbon, in the context of a benzylic-type position, it serves as a competent leaving group, especially when the reaction proceeds via an SN2 mechanism.[3][4] The transition state is stabilized by the adjacent pyridine ring, which can accommodate the developing negative charge. This "benzylic effect" leads to enhanced rates of SN2 reactions compared to their non-benzylic alkyl fluoride counterparts.[5]
It is crucial to understand that while analogous 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine are also reactive, the use of this compound can offer advantages in terms of stability, handling, and sometimes, selective reactivity in complex molecules. The choice of the halide is a critical experimental parameter, with the fluoride often providing a balance of reactivity and stability.
Synthetic Applications and Protocols
The primary application of this compound in pharmaceutical synthesis is as an electrophile in nucleophilic substitution reactions to introduce the 4-pyridylmethyl moiety into a target molecule. This is a common strategy for accessing a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents.
N-Alkylation of Amines: Synthesis of 4-((Arylamino)methyl)pyridines
The reaction of this compound with primary or secondary amines is a fundamental transformation for the synthesis of compounds containing a pyridylmethylamine scaffold.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent such as DMF or DMSO is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile.
-
Base: A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is essential to deprotonate the amine nucleophile without competing in the substitution reaction. The choice of base depends on the pKa of the amine.
-
Temperature: Moderate heating is often employed to increase the reaction rate, especially for less nucleophilic amines. However, excessive heat should be avoided to prevent side reactions.
Detailed Experimental Protocol: Synthesis of N-((pyridin-4-yl)methyl)aniline
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of aniline (1.1 equivalents) in anhydrous DMF (0.5 M), add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the aniline.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Data Presentation:
| Entry | Nucleophile | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-((pyridin-4-yl)methyl)aniline | 85 | >98 |
| 2 | Morpholine | 4-(morpholinomethyl)pyridine | 92 | >99 |
S-Alkylation of Thiols: Synthesis of 4-((Arylthio)methyl)pyridines
The reaction with thiol nucleophiles provides a straightforward route to pyridylmethyl thioethers, which are also prevalent in various biologically active molecules.
Causality of Experimental Choices:
-
Thiolate Formation: Thiols are generally more acidic than amines and can be readily deprotonated by a weaker base like potassium carbonate to form the more nucleophilic thiolate.
-
Reaction Conditions: These reactions are often rapid and can typically be performed at room temperature, reflecting the high nucleophilicity of thiolates.
Detailed Experimental Protocol: Synthesis of 4-((Phenylthio)methyl)pyridine
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile (0.5 M), add thiophenol (1.1 equivalents) at room temperature.
-
Stir the mixture for 20 minutes to ensure the formation of the potassium thiophenolate salt.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to yield the crude product, which can be further purified by column chromatography if necessary.
Visualization of Synthetic Workflow
References
Application Notes and Protocols for Metalation Reactions of 4-(Fluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the metalation of 4-(fluoromethyl)pyridine, a critical transformation for the synthesis of novel pyridine-based compounds in pharmaceutical and agrochemical research. The introduction of a fluoromethyl group can significantly alter the physicochemical and biological properties of a molecule. However, the acidic benzylic protons of the fluoromethyl group present unique challenges and opportunities for regioselective functionalization via metalation. This guide details various metalation strategies, including lithiation and magnesiation, offering in-depth mechanistic insights, step-by-step protocols, and troubleshooting advice to enable researchers to effectively utilize these powerful synthetic tools.
Introduction: The Synthetic Challenge and Opportunity of this compound
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals.[1] The strategic introduction of fluorine-containing substituents, such as the fluoromethyl group (-CH₂F), can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. This compound, therefore, represents a valuable building block for drug discovery programs.
The primary challenge in the functionalization of this compound lies in controlling the regioselectivity of deprotonation. The pyridine ring itself is electron-deficient and susceptible to nucleophilic attack, while also possessing protons that can be abstracted under strongly basic conditions.[2] Furthermore, the protons on the fluoromethyl group are acidified by the adjacent fluorine atom and the pyridine ring, making them competitive sites for deprotonation. This guide focuses on methodologies to achieve selective metalation at the pyridine ring, thereby enabling the introduction of a wide range of electrophiles at specific positions.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[3] This approach utilizes a directing metalating group (DMG) that coordinates to an organometallic base, directing deprotonation to the adjacent ortho position.[3] While this compound itself does not possess a classical strong DMG, the nitrogen atom of the pyridine ring can serve as a coordinating site, influencing the regioselectivity of metalation.
Lithiation of Pyridine Derivatives
Lithium bases, such as n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), are commonly employed for the deprotonation of pyridines.[4] However, the reaction of pyridine itself with organolithium reagents often leads to nucleophilic addition to the C=N bond rather than deprotonation.[4] The use of sterically hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can mitigate this side reaction.[4]
For substituted pyridines, the regioselectivity of lithiation is highly dependent on the nature and position of the substituents.[2] In the case of 4-substituted pyridines, lithiation typically occurs at the C-3 position.[4]
Protocol 1: General Procedure for Directed Lithiation of a 4-Substituted Pyridine
Warning: Alkyllithium reagents are pyrophoric and must be handled under an inert atmosphere with appropriate personal protective equipment.
Materials:
-
4-Substituted pyridine
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi)
-
Electrophile (e.g., benzaldehyde, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 4-substituted pyridine (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the lithium base (1.1 equiv) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Add the electrophile (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Magnesiation with Knochel-Hauser Bases
A significant advancement in the metalation of pyridines has been the development of mixed magnesium-lithium amide bases, such as TMPMgCl·LiCl (Knochel-Hauser base).[5] These reagents offer several advantages over traditional lithium bases, including improved functional group tolerance, milder reaction conditions, and often different regioselectivities.[2][5] The use of TMPMgCl·LiCl allows for the magnesiation of pyridines at temperatures ranging from -78 °C to room temperature.[2]
For many substituted pyridines, magnesiation with TMPMgCl·LiCl provides access to organomagnesium intermediates that are less reactive and more stable than their organolithium counterparts.[5] This enhanced stability allows for a broader range of subsequent reactions, including transition metal-catalyzed cross-coupling reactions.[2][6]
Protocol 2: Magnesiation of a Halogenated Pyridine using TMPMgCl·LiCl
Materials:
-
Halogenated pyridine (e.g., 3-bromo-4-(fluoromethyl)pyridine)
-
Anhydrous tetrahydrofuran (THF)
-
TMPMgCl·LiCl solution in THF
-
Electrophile (e.g., benzaldehyde, iodine)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve the halogenated pyridine (1.0 equiv) in anhydrous THF in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., -25 °C).
-
Add the TMPMgCl·LiCl solution (1.1 equiv) dropwise.
-
Stir the reaction mixture for the specified time (e.g., 0.5 h) to ensure complete metalation.[2]
-
Cool the mixture to -78 °C and add the electrophile (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the product by column chromatography.
| Base | Substrate | Position of Metalation | Temperature (°C) | Yield (%) | Reference |
| LDA | 3-Bromopyridine | 4 | -95 | 78 (after transmetalation and Negishi coupling) | [2] |
| TMPMgCl·LiCl | 3,5-Dibromopyridine | 2 | -25 | 85 (after quenching with DMF) | [2] |
| TMPMgCl·LiCl | 2,6-Dichloropyridine | 4 | -15 | 92 (after transmetalation and allylation) | [5] |
| Table 1. Comparison of different metalation conditions for substituted pyridines. |
Lateral Metalation: Functionalization of the Fluoromethyl Group
While the focus of this guide is on ring metalation, it is crucial to acknowledge the possibility of lateral metalation, which is the deprotonation of the fluoromethyl group. The acidity of the α-protons makes this a competing and sometimes desired reaction pathway. The choice of base, solvent, and temperature can influence the selectivity between ring and lateral metalation. Highly basic and sterically unhindered reagents at lower temperatures may favor deprotonation of the more accessible fluoromethyl protons. For instance, the lateral metalation of picolines and lutidines can be achieved with high regioselectivity using TMPZnCl·LiCl.[2]
Stability and Reactivity of α-Fluoro Organometallics
The stability of the organometallic intermediates formed is a critical consideration. α-Fluoro organometallic species can be unstable and prone to decomposition pathways such as β-fluoride elimination. The choice of the metal (Li vs. Mg vs. Zn) plays a significant role in the stability and reactivity of the resulting organometallic reagent. Organomagnesium and organozinc reagents are generally more covalent and thermally stable than their organolithium counterparts.[2] This increased stability allows for a wider range of reaction conditions and subsequent functionalization reactions. The stability of organometallic fluorine compounds is an active area of research, with studies showing that the Pd-F bond, for instance, is more stable than previously thought.[7]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: All metalation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried and reactions are performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Precise temperature control is crucial, especially for lithiation reactions, to minimize side reactions and decomposition.
-
Choice of Base: The choice of base is paramount in determining the regioselectivity and success of the reaction. Consider the steric hindrance, basicity, and coordinating ability of the base.
-
Electrophile Reactivity: The reactivity of the electrophile should be matched with the reactivity of the organometallic intermediate. Highly reactive electrophiles are suitable for less stable organolithium reagents, while a broader range can be used with more stable organomagnesium and organozinc species.
-
Over-metalation: The use of excess base can lead to di-metalation or metalation at unintended sites. Careful control of stoichiometry is essential.
Conclusion
The metalation of this compound provides a powerful and versatile platform for the synthesis of novel, functionalized pyridine derivatives. By carefully selecting the appropriate metalating agent, reaction conditions, and electrophile, researchers can achieve high regioselectivity and good yields. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to harness the full potential of these important synthetic transformations.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. baranlab.org [baranlab.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 4-(Fluoromethyl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Advent of Fluorinated Pyridyl Ligands in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The strategic selection of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, and physicochemical properties.[2]
The incorporation of fluorine atoms into the organic linkers has emerged as a powerful strategy to impart unique properties to MOFs.[3] Fluorination can enhance hydrophobicity, improve thermal and chemical stability, and modulate the framework's affinity for specific guest molecules.[3][4][5] While fluorinated carboxylate linkers have been extensively studied, the use of fluorinated pyridine-based ligands is a burgeoning area of research.
This application note presents a detailed protocol and scientific rationale for the synthesis of MOFs using 4-(Fluoromethyl)pyridine. Although a nascent area of exploration, the use of this compound as a monodentate co-ligand or modulator offers an exciting avenue for the design of novel MOFs with tailored properties. This guide is intended to provide a foundational methodology for researchers venturing into this innovative domain.
The Strategic Role of this compound in MOF Design
In the synthesis of MOFs, monodentate ligands, such as pyridine derivatives, can play a crucial role as "modulators."[6] They compete with the multitopic linkers for coordination to the metal centers, influencing the nucleation and growth of the MOF crystals. This can lead to better control over crystal size, morphology, and defect engineering.[6]
The introduction of a fluoromethyl (-CH2F) group at the 4-position of the pyridine ring is anticipated to bestow several advantageous properties to the resulting MOF:
-
Enhanced Hydrophobicity: The presence of the C-F bond is known to increase the hydrophobicity of materials.[4][7] This can be beneficial for applications in humid environments or for the selective adsorption of nonpolar molecules.
-
Modified Electronic Properties: The electron-withdrawing nature of the fluoromethyl group can influence the electronic environment of the pyridine nitrogen, potentially altering the coordination bond strength and the overall electronic properties of the MOF.
-
Tailored Pore Environment: The fluoromethyl groups lining the pores of the MOF can create a unique chemical environment, potentially leading to enhanced selectivity in gas separation or catalytic reactions.
Proposed Solvothermal Synthesis Protocol: A Copper-Based MOF with this compound
This protocol describes a hypothetical solvothermal synthesis of a copper-based MOF using terephthalic acid as the primary building block and this compound as a modulating ligand. The solvothermal method is widely employed for MOF synthesis due to its ability to produce high-quality crystals.[8][9]
Table 1: Reagents and Materials
| Reagent/Material | Formula | Purity | Supplier |
| Copper(II) nitrate trihydrate | Cu(NO₃)₂·3H₂O | ≥99% | Sigma-Aldrich |
| Terephthalic acid (H₂BDC) | C₈H₆O₄ | ≥98% | Sigma-Aldrich |
| This compound | C₆H₆FN | ≥97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | Absolute, ≥99.5% | Sigma-Aldrich |
| Chloroform (CHCl₃) | CHCl₃ | Anhydrous, ≥99% | Sigma-Aldrich |
Experimental Workflow
Caption: Solvothermal synthesis workflow for a copper-based MOF using this compound.
Step-by-Step Protocol:
-
Solution A Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of Copper(II) nitrate trihydrate in a solvent mixture of 5 mL of N,N-Dimethylformamide (DMF) and 1 mL of Ethanol (EtOH). Sonicate for 5 minutes to ensure complete dissolution.
-
Solution B Preparation: In a separate 20 mL scintillation vial, dissolve 0.1 mmol of terephthalic acid and 0.2 mmol of this compound in 5 mL of DMF. Sonicate for 10 minutes until a clear solution is obtained.
-
Reaction Mixture: Combine Solution A and Solution B in a 23 mL Teflon-lined stainless-steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 110 °C for 24 hours.
-
Cooling and Crystal Collection: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Blue, crystalline solids should be visible at the bottom of the Teflon liner.
-
Washing: Carefully decant the mother liquor and wash the crystals three times with 5 mL of fresh DMF, followed by three washes with 5 mL of ethanol.
-
Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the crystals in 10 mL of a volatile solvent like chloroform for 24 hours, replacing the chloroform with a fresh portion every 8 hours.
-
Activation: After the solvent exchange, decant the chloroform and dry the crystals under a dynamic vacuum at 150 °C for 12 hours. This process removes the guest solvent molecules from the pores, making the MOF permanently porous.
-
Storage: Store the activated MOF in a desiccator to prevent re-adsorption of atmospheric moisture.
Comprehensive Characterization of the Novel MOF
A thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.[10][11][12]
Table 2: Characterization Techniques and Expected Outcomes
| Technique | Abbreviation | Purpose | Expected Outcome |
| Powder X-Ray Diffraction | PXRD | Phase purity and crystallinity | A diffraction pattern matching the simulated pattern from single-crystal data, confirming the bulk purity of the synthesized material.[11] |
| Single-Crystal X-Ray Diffraction | SCXRD | Crystal structure determination | Elucidation of the 3D atomic arrangement, confirming the coordination of this compound to the metal centers.[11] |
| Thermogravimetric Analysis | TGA | Thermal stability and solvent content | A TGA curve showing the temperature at which the framework decomposes, indicating its thermal stability. Initial weight loss will correspond to the removal of guest and coordinated solvent molecules.[10] |
| Fourier-Transform Infrared Spectroscopy | FT-IR | Functional group analysis | An IR spectrum showing characteristic peaks for the carboxylate groups of terephthalate and the vibrational modes of the pyridine ring from this compound, confirming their incorporation into the framework.[10] |
| Gas Adsorption Analysis (N₂ at 77 K) | - | Porosity and surface area | A Type I isotherm characteristic of microporous materials, allowing for the calculation of the Brunauer-Emmett-Teller (BET) surface area. |
| Water Contact Angle Measurement | - | Hydrophobicity | A high contact angle, confirming the hydrophobic nature imparted by the fluoromethyl groups.[4] |
Proposed MOF Structure and Ligand Coordination
Caption: Proposed coordination of terephthalate and this compound in a copper paddlewheel-based MOF.
Anticipated Properties and Future Applications
The successful synthesis of a MOF incorporating this compound is expected to yield a material with the following characteristics:
-
High Thermal Stability: Copper-based MOFs with pyridine co-ligands often exhibit good thermal stability, which is crucial for applications that require elevated temperatures.[13]
-
Permanent Porosity: After activation, the MOF is expected to exhibit permanent porosity with a significant internal surface area.
-
Enhanced Hydrophobicity: The fluoromethyl groups are predicted to create a hydrophobic pore environment, making the MOF a promising candidate for the separation of gases in the presence of moisture or for the removal of organic pollutants from water.[14]
-
Selective Gas Adsorption: The unique chemical functionality of the pore surfaces may lead to selective adsorption of certain gases, such as CO₂, over others like N₂ or CH₄.[15]
Potential applications for such a novel MOF could include:
-
Gas Separation and Purification: Particularly for industrial gas streams containing moisture.
-
Heterogeneous Catalysis: The Lewis basic sites of the pyridine nitrogen and the unique electronic environment could be exploited for catalytic applications.
-
Drug Delivery: The tunable pore size and functionalized interior could be utilized for the controlled release of therapeutic agents.
Conclusion
The use of this compound as a ligand in MOF synthesis represents a promising frontier in the design of advanced porous materials. The proposed solvothermal protocol provides a rational starting point for the synthesis and exploration of these novel fluorinated MOFs. The anticipated enhancements in hydrophobicity, stability, and selectivity open up new possibilities for their application in various scientific and industrial fields. Further research into different metal-ligand combinations and synthetic conditions will undoubtedly lead to the discovery of a new family of functional materials with exciting properties.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Effects of de-fluorination on hydrophobicity and on CO2 and CH4 adsorption under high humidity in MeMOFs, methylated analogues of FMOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. The surface chemistry of metal–organic frameworks - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04458D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 11. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel fluorinated MOFs with hydrophobic properties | Charles Explorer [explorer.cuni.cz]
- 15. Zn-MOFs with pyridine-based organic linkers and their carburized, N-doped carbons analogues as CO<sub>2</sub> capture adsorbents [morressier.com]
Role of 4-(Fluoromethyl)pyridine in the synthesis of RAF inhibitors
Application Note & Protocol
Topic: The Strategic Role of 4-(Fluoromethyl)pyridine in the Synthesis of Advanced RAF Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the RAF Kinase Pathway
The Raf kinases (A-RAF, B-RAF, and C-RAF) are a family of serine/threonine-specific protein kinases that serve as a critical node in the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1][3] In many human cancers, mutations in genes like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[2][3] Consequently, the Raf kinases have become a high-priority target for therapeutic intervention.
The development of first-generation RAF inhibitors, such as Vemurafenib and Dabrafenib, marked a significant breakthrough, particularly for treating melanomas harboring the BRAFV600E mutation.[4][5][6] However, their efficacy is often limited by challenges, most notably the phenomenon of "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF and mutant RAS.[4][7] This occurs because these inhibitors can promote the dimerization of RAF kinases, leading to the transactivation of a drug-free protomer and subsequent downstream signaling.[3][7] This limitation has spurred the development of next-generation inhibitors designed to overcome this "dimer dilemma" and effectively target RAS-mutant cancers.
Modern medicinal chemistry leverages specific structural motifs to imbue drug candidates with superior pharmacological properties. The incorporation of fluorine atoms and nitrogen-containing heterocycles, like pyridine, is a well-established strategy to enhance metabolic stability, binding affinity, selectivity, and solubility.[8][9][10] This application note details the crucial role of This compound , a key building block, in the rational design and synthesis of advanced RAF inhibitors that address the challenges of previous generations.
The RAF Signaling Cascade & Advanced Inhibition Strategies
The MAPK pathway is a tiered cascade where signals are transmitted from cell surface receptors to the nucleus. Upon activation by upstream signals like RAS-GTP, RAF kinases dimerize and phosphorylate MEK, which in turn phosphorylates ERK.[1] Activated ERK then translocates to the nucleus to regulate gene expression related to cell growth.[1]
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of RAF inhibition.
Advanced "dimer-breaker" or dimer-tolerant inhibitors are designed to bind effectively to both monomeric and dimeric forms of RAF, thereby preventing paradoxical activation. A prime example of such an agent is Naporafenib (LXH254) , a potent and selective inhibitor of BRAF and CRAF that spares ARAF.[11][12] The chemical architecture of these molecules is meticulously planned, and building blocks like this compound are central to achieving the desired activity and drug-like properties.
Strategic Value of the this compound Moiety
The selection of this compound as a synthetic precursor is a deliberate choice rooted in established medicinal chemistry principles. The fluoromethyl group and the pyridine ring each contribute distinct and synergistic advantages.
-
The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine moiety offers several benefits. The nitrogen atom can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in the kinase ATP-binding pocket.[13] This enhances binding affinity and selectivity. Furthermore, the pyridine ring generally improves the aqueous solubility of a compound compared to its carbocyclic analog, which is a highly desirable property for oral drug candidates.[9]
-
The Fluoromethyl Group (-CH2F): The introduction of fluorine is a cornerstone of modern drug design.[10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom on a methyl group with fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.
-
Modulation of Basicity: The electron-withdrawing nature of the fluoromethyl group lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity can be critical for optimizing cell permeability and avoiding off-target effects, such as hERG channel inhibition.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions or form non-canonical hydrogen bonds with the protein target, contributing to higher potency.[10]
-
In concert, the this compound fragment provides a synthetically versatile handle that embeds these favorable properties into the final inhibitor structure.
Application Protocol: Synthesis of a Pyrazolopyridine Core via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a key intermediate, a substituted pyrazolopyridine, which is a common core structure in modern kinase inhibitors. The reaction involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a dichloropyridine derivative by a pyrazole, followed by the introduction of the fluoromethylpyridine moiety.
Principle: The reaction proceeds in two key steps. First, the pyrazole nitrogen acts as a nucleophile, displacing a chlorine atom on the electron-deficient dichloropyridine ring. In the second step, a similar SNAr reaction occurs where an amine displaces the second chlorine, attaching the this compound group. This sequence builds the core scaffold of the target inhibitor class.
| Materials & Reagents | Supplier | Grade | Notes |
| 3,5-Dichloro-2-aminopyridine | Commercial | ≥97% | Starting Material 1 |
| This compound hydrochloride | Commercial | ≥97% | Key Building Block |
| 1H-Pyrazole | Commercial | ≥98% | Starting Material 2 |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous | Base |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous | Solvent |
| Ethyl Acetate (EtOAc) | Commercial | ACS Grade | Extraction Solvent |
| Brine (Saturated NaCl) | Lab Prepared | - | Aqueous Wash |
| Sodium Sulfate (Na₂SO₄) | Commercial | Anhydrous | Drying Agent |
| Silica Gel | Commercial | 230-400 mesh | Chromatography |
Step-by-Step Experimental Procedure
PART A: Synthesis of 3-Chloro-2-(1H-pyrazol-1-yl)pyridin-5-amine
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-2-aminopyridine (1.64 g, 10 mmol), 1H-pyrazole (0.75 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask.
-
Reaction: Heat the mixture to 120 °C and stir for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of water. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate product.
PART B: Coupling with this compound
-
Reaction Setup: In a 50 mL sealed tube, combine the intermediate from Part A (0.97 g, 5 mmol), this compound hydrochloride (0.81 g, 5.5 mmol), and potassium carbonate (1.38 g, 10 mmol).
-
Solvent Addition: Add 20 mL of DMF.
-
Reaction: Seal the tube and heat the mixture to 140 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the final pyrazolopyridine core.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Caption: General workflow for the synthesis and purification of the core intermediate.
Expected Data & Troubleshooting
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Yield (Overall) | 40-60% |
| ¹H NMR | Characteristic singlet for -CH₂F ~5.5 ppm |
| ¹⁹F NMR | Characteristic triplet for -CH₂F ~ -210 ppm |
| Purity (HPLC) | >95% |
| Potential Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; moisture in reagents. | Increase reaction time/temperature; ensure use of anhydrous solvents and reagents. |
| Side Product Formation | Non-selective reaction; decomposition at high temp. | Lower the reaction temperature; optimize the base and solvent system. |
| Difficult Purification | Co-eluting impurities. | Adjust the solvent gradient for chromatography; consider recrystallization. |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. DMF is a reproductive toxin; handle with extreme care. This compound is corrosive and a lachrymator.
Conclusion
This compound is a high-value building block in the synthesis of advanced RAF inhibitors. Its strategic incorporation into inhibitor scaffolds provides a powerful tool to enhance potency, selectivity, and pharmacokinetic properties. The pyridine nitrogen offers a key interaction point for binding, while the fluoromethyl group improves metabolic stability and modulates electronic properties. The synthetic protocol outlined here demonstrates a practical and reliable method for incorporating this crucial moiety into complex heterocyclic systems, paving the way for the development of next-generation cancer therapeutics that can overcome the limitations of earlier inhibitors and offer new hope for patients with RAS-driven cancers.
References
- 1. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective Raf Inhibition in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Raf kinases in human cancer: the Raf dimer dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 4-(Fluoromethyl)pyridine in the Development of Potent and Selective TRPV1 Antagonists: Application Notes and Protocols
Introduction: Targeting TRPV1, the "Capsaicin Receptor," for Next-Generation Analgesics
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that plays a pivotal role in the sensation of pain and heat.[1] Predominantly expressed in sensory neurons, TRPV1 acts as a polymodal integrator of noxious stimuli, including high temperatures (above 43°C), acidic conditions, and pungent compounds like capsaicin from chili peppers.[2] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron and the transmission of pain signals to the central nervous system.[1] This central role in nociception has positioned TRPV1 as a highly attractive therapeutic target for the development of novel analgesics.[2]
The development of TRPV1 antagonists aims to block the activation of this channel, thereby preventing the transmission of pain signals. While numerous potent antagonists have been developed, a significant challenge has been the on-target side effect of hyperthermia. This has driven medicinal chemistry efforts to identify new chemical scaffolds and substituents that can dissociate the analgesic effects from the thermoregulatory side effects. This guide focuses on the strategic use of the 4-(fluoromethyl)pyridine moiety as a key structural element in the design of next-generation TRPV1 antagonists.
The this compound Moiety: A Bioisosteric Approach to Enhanced Drug-Like Properties
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The this compound group, in particular, offers several potential advantages in the design of TRPV1 antagonists, acting as a bioisostere for other functionalities. Bioisosteric replacement can enhance biological activity, improve metabolic stability, and fine-tune lipophilicity.[3][4]
While much of the published structure-activity relationship (SAR) studies on pyridine-containing TRPV1 antagonists have focused on the trifluoromethyl (CF3) group, the fluoromethyl (CH2F) group presents a nuanced alternative.[5][6] The rationale for exploring the this compound moiety stems from its unique electronic properties. The CH2F group is less lipophilic than the CF3 group, which can be advantageous for optimizing the overall pharmacokinetic profile of a drug candidate. Furthermore, the polarized C-H bond in the fluoromethyl group can act as a hydrogen bond donor, potentially forming additional interactions with the target protein and enhancing binding affinity.[3]
The pyridine ring itself is a common feature in many TRPV1 antagonists, contributing to the overall pharmacophore and potentially engaging in key interactions within the ligand-binding pocket of the channel.[7][8] The combination of the pyridine core with the fluoromethyl substituent offers a versatile platform for fine-tuning the antagonist's properties to achieve a desirable balance of potency, selectivity, and safety.
Synthetic Protocol: Preparation of a Representative TRPV1 Antagonist Incorporating this compound
This section outlines a generalized synthetic route for a TRPV1 antagonist featuring the this compound core. The synthesis involves a key coupling step between a suitable core structure and the this compound moiety.
Diagram of Synthetic Workflow:
Caption: A generalized workflow for the synthesis of a TRPV1 antagonist.
Step-by-Step Protocol:
-
Preparation of this compound Precursor:
-
Synthesize or procure this compound. Several synthetic routes are available, often starting from 4-methylpyridine or 4-pyridylcarbinol.[9]
-
Introduce a suitable functional group for coupling, such as a carboxylic acid or an amine, at a different position on the pyridine ring if not already present.
-
-
Coupling Reaction (Example: Amide Bond Formation):
-
Dissolve the core amine-containing scaffold (e.g., a piperazine derivative) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add the this compound carboxylic acid derivative and a coupling agent (e.g., HATU or EDCI) to the reaction mixture.
-
Add an organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure TRPV1 antagonist.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Evaluation: Calcium Imaging Assay for TRPV1 Antagonist Activity
The functional activity of the synthesized TRPV1 antagonist can be assessed by its ability to inhibit capsaicin-induced calcium influx in a cell line stably expressing human TRPV1 (hTRPV1), such as HEK293-hTRPV1 cells.[1]
Diagram of In Vitro Assay Workflow:
Caption: Workflow for the in vitro calcium imaging assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing hTRPV1 in a suitable medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound (TRPV1 antagonist) and a reference antagonist (e.g., capsazepine) in the assay buffer.
-
Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the 96-well plate into a fluorescence microplate reader equipped with a kinetic reading mode and an automated liquid handling system.
-
Establish a baseline fluorescence reading for each well.
-
Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (vehicle-treated) and plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the test compound by fitting the data to a four-parameter logistic equation.
-
Table 1: Hypothetical In Vitro Activity Data
| Compound | TRPV1 Antagonism (IC50, nM) |
| Test Compound 1 | 15.2 |
| Reference Antagonist | 25.8 |
In Vivo Evaluation: The Formalin Test for Analgesic Efficacy
The formalin test is a widely used preclinical model of inflammatory pain that allows for the assessment of a compound's analgesic properties.[10][11] The test involves injecting a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response.[10]
Diagram of In Vivo Assay Workflow:
Caption: Workflow for the in vivo formalin test.
Step-by-Step Protocol:
-
Animal Acclimation:
-
House the animals (e.g., male Sprague-Dawley rats or C57BL/6 mice) in a temperature- and light-controlled environment with ad libitum access to food and water.
-
On the day of the experiment, place the animals in individual observation chambers for at least 30 minutes to acclimate.
-
-
Compound Administration:
-
Prepare a formulation of the test compound and vehicle control suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound or vehicle at a predetermined time before the formalin injection, based on the compound's pharmacokinetic profile.
-
-
Formalin Injection:
-
Briefly restrain the animal and inject a small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after the injection, return the animal to the observation chamber and start recording its behavior.
-
Observe and score the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute neurogenic pain, and Phase II (15-40 minutes post-injection), reflecting inflammatory pain and central sensitization.[10]
-
-
Data Analysis:
-
Calculate the total time spent in pain-related behaviors for each phase for each animal.
-
Compare the mean scores of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant reduction in the pain score in either phase indicates analgesic activity.
-
Table 2: Hypothetical In Vivo Efficacy Data in the Formalin Test
| Treatment Group | Dose (mg/kg, p.o.) | Phase I Pain Score (seconds) | Phase II Pain Score (seconds) |
| Vehicle | - | 125 ± 10 | 250 ± 20 |
| Test Compound 1 | 10 | 80 ± 8 | 100 ± 15 |
| Test Compound 1 | 30 | 45 ± 5 | 50 ± 10 |
| *p < 0.05 compared to vehicle |
TRPV1 Signaling Pathway
Activation of the TRPV1 channel initiates a cascade of intracellular events. The influx of calcium acts as a second messenger, activating various downstream signaling pathways.
Caption: Simplified TRPV1 signaling pathway and the site of action for antagonists.
Conclusion
The strategic incorporation of the this compound moiety represents a promising avenue in the development of novel TRPV1 antagonists. This approach, grounded in the principles of bioisosterism, offers the potential to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, leading to improved efficacy and safety profiles. The detailed synthetic and screening protocols provided herein serve as a guide for researchers in the rational design and evaluation of the next generation of non-opioid analgesics targeting the TRPV1 channel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. TRPV1 modulators: structure-activity relationships using a rational combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-FLUOROMETHYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPA1 mediates formalin-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Fluorinated Pyridines: A Guide to Modern Fluorination Techniques and Applications
Introduction: The Indispensable Role of Fluorine in Pyridine Chemistry
The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] The unique physicochemical properties imparted by the fluorine atom—including its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] Consequently, fluorinated pyridine derivatives are integral components of numerous blockbuster drugs and advanced agricultural products. This guide provides an in-depth exploration of contemporary methods for the synthesis of these valuable compounds, with a particular focus on the preparation of fluoromethylated pyridines and direct C-H fluorination strategies. We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols for their execution.
Strategic Approaches to Pyridine Fluorination
The synthesis of fluorinated pyridines can be broadly categorized into several key strategies, each with its own advantages and substrate scope. This section will detail three prominent methods: direct C-H fluorination, the synthesis of fluoromethylpyridines via nucleophilic substitution, and the electrophilic fluorination of dihydropyridine precursors.
Direct C-H Fluorination: A Paradigm of Efficiency
The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation as it obviates the need for pre-functionalized substrates. One of the most effective reagents for the site-selective fluorination of pyridines at the position alpha to the nitrogen is Silver(II) fluoride (AgF₂).[3]
The reaction is proposed to proceed through a mechanism inspired by the classic Chichibabin amination reaction. The pyridine nitrogen coordinates to the silver center, facilitating a single-electron transfer (SET) to generate a pyridyl radical cation. Subsequent deprotonation and reaction with a fluorine radical equivalent from the AgF₂ furnishes the 2-fluoropyridine product.
}
Figure 1: Proposed mechanism for C-H fluorination using AgF₂.
This protocol is adapted from a procedure published in Organic Syntheses.[1][4]
Materials:
-
2-Phenylpyridine (1.00 equiv)
-
Silver(II) fluoride (AgF₂) (3.00 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
-
Fit the flask with a rubber septum, nitrogen inlet, and place it in an ambient temperature water bath.
-
Weigh Silver(II) fluoride (19.7 g, 135 mmol) quickly in air and add it to the reaction flask in one portion. Note: AgF₂ is moisture-sensitive and should be handled promptly.[1]
-
Stir the reaction mixture vigorously at ambient temperature. The reaction progress can be monitored by TLC. A color change from black (AgF₂) to yellow (AgF) will be observed.
-
After 90 minutes, or upon completion as indicated by TLC, filter the reaction mixture through a pad of Celite wetted with MeCN. Rinse the filter cake with additional MeCN (100 mL).
-
Concentrate the filtrate by rotary evaporation to near dryness.
-
To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.
-
Filter the mixture to remove insoluble silver salts, rinsing with MTBE (50 mL).
-
Transfer the filtrate to a separatory funnel, discard the aqueous layer, and wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-6-phenylpyridine.
Table 1: Representative Yields for C-H Fluorination of Pyridines with AgF₂
| Substrate | Product | Yield (%) |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 81 |
| 3-Chloropyridine | 2-Fluoro-5-chloropyridine | 75 |
| 3,5-Dichloropyridine | 2-Fluoro-3,5-dichloropyridine | 88 |
| 3-(Trifluoromethyl)pyridine | 2-Fluoro-5-(trifluoromethyl)pyridine | 70 |
Yields are for isolated products and are representative of typical outcomes.
Synthesis of Fluoromethylpyridines via Nucleophilic Substitution
The Finkelstein reaction, a classic Sₙ2 transformation, provides a reliable method for the synthesis of fluoromethylpyridines from their corresponding chloromethyl or bromomethyl precursors.[5] This halogen exchange reaction is typically driven to completion by the precipitation of the resulting metal chloride or bromide in an appropriate solvent.[5]
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The fluoride anion attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single concerted step.
}
Figure 2: Sₙ2 mechanism of the Finkelstein reaction.
This protocol is a representative procedure based on the principles of the Finkelstein reaction.[5][6]
Materials:
-
4-(Chloromethyl)pyridine hydrochloride (1.0 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
Polar aprotic solvent (e.g., anhydrous DMF, DMSO, or Acetone with a phase-transfer catalyst)
-
Sodium carbonate (for neutralization)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask, add 4-(chloromethyl)pyridine hydrochloride and the chosen polar aprotic solvent.
-
Neutralize the hydrochloride salt by the addition of a suitable base, such as sodium carbonate, until the solution is basic.
-
Add potassium fluoride to the mixture. If using acetone, a phase-transfer catalyst (e.g., a crown ether) may be required to enhance the solubility and reactivity of KF.
-
Heat the reaction mixture with stirring. The reaction temperature will depend on the solvent used (e.g., 80-120 °C for DMF or DMSO).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-(fluoromethyl)pyridine.
Electrophilic Fluorination of Dihydropyridines
An alternative strategy for synthesizing fluorinated pyridines, including fluoromethyl derivatives, involves the electrophilic fluorination of dihydropyridine intermediates using reagents like Selectfluor®.[7][8] This method allows for the introduction of fluorine at positions that may not be accessible through other routes.
The reaction of a 1,2-dihydropyridine with Selectfluor® is believed to proceed via an electrophilic addition of a "F⁺" equivalent to the electron-rich enamine-like double bond of the dihydropyridine.[7] This forms a transient intermediate which can then undergo further transformations, such as elimination of HF to yield a substituted pyridine, or in some cases, a second fluorination event at an adjacent methyl group to form a fluoromethylpyridine.[7]
}
Figure 3: General pathway for electrophilic fluorination of dihydropyridines.
This protocol describes the synthesis of 2-(fluoromethyl)pyridines from 1,2-dihydropyridine precursors using Selectfluor®.
Materials:
-
1,2-Dihydropyridine precursor (1.0 equiv)
-
Selectfluor® (2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Dissolve the 1,2-dihydropyridine precursor in anhydrous MeCN in a round-bottomed flask under an argon atmosphere and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve Selectfluor® in anhydrous MeCN.
-
Slowly add the Selectfluor® solution to the solution of the 1,2-dihydropyridine at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 2-(fluoromethyl)pyridine derivative.
Conclusion and Future Outlook
The methods outlined in this guide represent powerful and versatile tools for the synthesis of fluorinated pyridines, compounds of immense importance in the life sciences. Direct C-H fluorination with AgF₂ offers an efficient route to 2-fluoropyridines, while the Finkelstein reaction provides a classic and reliable method for the preparation of fluoromethylpyridines. Furthermore, electrophilic fluorination with reagents like Selectfluor® opens up alternative pathways to novel fluorinated structures. The continued development of new fluorination methodologies will undoubtedly accelerate the discovery of next-generation pharmaceuticals and agrochemicals, and a thorough understanding of the principles and protocols described herein is essential for researchers at the forefront of this exciting field.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Finkelstein Reaction [unacademy.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 4-(Fluoromethyl)pyridine for High-Throughput Biological Screening
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.
Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] The introduction of fluorine-containing substituents, such as the fluoromethyl group, can significantly enhance a molecule's pharmacological profile by modulating its metabolic stability, membrane permeability, and binding affinity.[3][4] This document provides a comprehensive guide to the strategic derivatization of 4-(fluoromethyl)pyridine, a versatile building block for generating diverse chemical libraries for biological screening. We will explore the key reactive sites of this molecule and provide detailed, field-proven protocols for its functionalization, enabling the rapid generation of novel compounds for hit identification and lead optimization.
Introduction: The Strategic Advantage of Fluorinated Pyridines
The pyridine ring is a bioisostere for benzene and other nitrogen-containing heterocycles, offering advantages in hydrogen bond formation, aqueous solubility, and metabolic stability.[] The incorporation of a fluoromethyl group at the 4-position of the pyridine ring introduces a unique combination of electronic and steric properties. The high electronegativity of fluorine can influence the pKa of the pyridine nitrogen and create favorable interactions with biological targets.[6] Furthermore, the fluoromethyl group can serve as a stable bioisostere for a hydroxyl or methyl group, while also potentially increasing lipophilicity and binding affinity.[7]
The derivatization of this compound can be approached through two primary strategies:
-
Nucleophilic Substitution at the Benzylic-like Position: The fluoromethyl group, while generally more stable than its chloro- or bromomethyl counterparts, can undergo nucleophilic substitution under appropriate conditions, allowing for the introduction of a wide range of functional groups.
-
Functionalization of the Pyridine Ring: The pyridine ring itself can be modified through various reactions, such as C-H activation or cross-coupling reactions (if a suitable leaving group is present or introduced), to build molecular complexity.
This guide will provide detailed protocols for both approaches, enabling the creation of a diverse library of compounds for biological evaluation.
Derivatization Strategies & Protocols
Strategy 1: Nucleophilic Substitution at the Fluoromethyl Group
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoromethyl group less reactive than other halomethyl groups. However, with the right choice of nucleophile and reaction conditions, this position can be functionalized. This approach is particularly useful for introducing heteroatom linkers.
This protocol details the reaction of this compound with a thiol to form a thioether linkage, a common motif in biologically active molecules.
Rationale: Thiols are excellent nucleophiles, and in the presence of a mild base, they can displace the fluoride ion. The resulting thioether derivatives are valuable for screening as they can mimic methionine residues in protein binding and participate in various biological processes.
Materials:
-
This compound
-
Thiophenol (or other desired thiol)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF (0.5 M), add the desired thiol (e.g., thiophenol, 1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15 minutes to allow for the formation of the thiolate salt.
-
Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(arylthiomethyl)pyridine derivative.
Strategy 2: Functionalization of the Pyridine Ring
For this strategy, we will consider a related and highly useful starting material, 2-chloro-4-(fluoromethyl)pyridine, to illustrate the powerful Suzuki-Miyaura cross-coupling reaction. The presence of a halogen on the pyridine ring provides a versatile handle for C-C bond formation.[9]
This protocol describes the palladium-catalyzed cross-coupling of a chloro-substituted pyridine with a boronic acid to form a biaryl structure. Such structures are prevalent in kinase inhibitors and other targeted therapies.
Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for creating C-C bonds.[10][11] It offers excellent functional group tolerance and is a cornerstone of modern drug discovery.[9][12] While bromopyridines are generally more reactive, advancements in catalyst systems have made the use of more readily available chloropyridines highly efficient.[9]
Materials:
-
2-Chloro-4-(fluoromethyl)pyridine (or corresponding bromo- or iodo-pyridine)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
In a round-bottom flask, combine 2-chloro-4-(fluoromethyl)pyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equivalents) and the ligand (e.g., PPh₃, 0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biarylpyridine derivative.
Visualization of Workflows
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Nucleophilic Substitution on 4-(Fluoromethyl)pyridine for Drug Discovery and Synthesis
Abstract
This comprehensive technical guide provides detailed experimental protocols and mechanistic insights for leveraging 4-(fluoromethyl)pyridine as a versatile building block in modern synthesis. We delve into the principles governing nucleophilic substitution at the benzylic position, offering field-tested procedures for the chemoselective formation of C-O, C-N, C-S, and C-C bonds. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to efficiently incorporate the pyridyl-methyl scaffold into complex molecular architectures. Each protocol is structured to be self-validating, with explanations for critical experimental choices and integrated characterization checkpoints.
Introduction: The Strategic Value of this compound
The 4-pyridyl-methyl moiety is a privileged scaffold in medicinal chemistry and agrochemicals, prized for its ability to engage in hydrogen bonding, modulate solubility, and serve as a critical pharmacophore.[1][2] this compound emerges as a particularly valuable synthetic intermediate for introducing this group. While the carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, its placement at a benzylic-type position significantly alters its reactivity profile.[3] The adjacent pyridine ring facilitates displacement of the fluoride ion via an S_N2 mechanism, a phenomenon known as the benzylic effect, which lowers the activation energy for substitution compared to its non-aromatic counterparts.[4] This guide provides a systematic exploration of how to harness this reactivity for predictable and high-yielding synthetic transformations.
Mechanistic Rationale: The S_N2 Pathway
The functionalization of this compound with a diverse range of nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (S_N2) mechanism.
Key Mechanistic Features:
-
Backside Attack: The incoming nucleophile (Nu⁻) attacks the electrophilic methylene carbon from the side opposite the C-F bond.
-
Pentavalent Transition State: A transient, high-energy state is formed where the nucleophile and the leaving group (fluoride) are partially bonded to the central carbon. The pyridine ring helps stabilize this transition state through delocalization.
-
Inversion of Stereochemistry: Although the substrate is achiral, the mechanism dictates an inversion of configuration at the carbon center.
-
Leaving Group Departure: The fluoride ion is expelled, forming the new C-Nu bond.
The reactivity of benzylic halides is significantly greater than corresponding alkyl halides due to the stabilization of the S_N2 transition state by the adjacent π-system of the pyridine ring.[4][5]
Caption: General S_N2 mechanism for nucleophilic substitution on this compound.
Core Experimental Protocols
Safety First: Always handle this compound and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: O-Alkylation with Phenols (Williamson Ether Synthesis)
This protocol describes the synthesis of 4-((aryloxy)methyl)pyridines, a common structural motif in pharmaceuticals. The reaction relies on the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces the fluoride.
Rationale: A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenol without causing unwanted side reactions. A polar aprotic solvent like DMF effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
| Reagents & Materials | Purpose |
| This compound | Electrophile |
| Substituted Phenol | Nucleophile Precursor |
| Potassium Carbonate (K₂CO₃) | Base |
| N,N-Dimethylformamide (DMF) | Solvent |
| Ethyl Acetate (EtOAc) | Extraction Solvent |
| Brine | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Silica Gel | Stationary Phase for Chromatography |
Step-by-Step Procedure:
-
To a stirred solution of the desired phenol (1.0 eq) in DMF (0.5 M), add potassium carbonate (1.5 eq) at room temperature.
-
Stir the suspension for 15-20 minutes to allow for phenoxide formation.
-
Add a solution of this compound (1.1 eq) in a minimal amount of DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Confirm product identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: S-Alkylation with Thiols
Thiolates are exceptionally potent nucleophiles for S_N2 reactions, often allowing for milder reaction conditions and faster reaction times compared to their oxygen counterparts.[6]
Rationale: The high nucleophilicity of the thiolate, formed in situ with a base, enables the reaction to proceed efficiently at room temperature. The choice of base and solvent is similar to the O-alkylation protocol.
| Reagents & Materials | Purpose |
| This compound | Electrophile |
| Thiophenol or Aliphatic Thiol | Nucleophile Precursor |
| Potassium Carbonate (K₂CO₃) | Base |
| Acetonitrile (MeCN) or DMF | Solvent |
| Diethyl Ether (Et₂O) | Extraction Solvent |
| Water & Brine | Aqueous Washes |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
| Silica Gel | Stationary Phase for Chromatography |
Step-by-Step Procedure:
-
In a round-bottom flask, suspend potassium carbonate (1.5 eq) in acetonitrile (0.5 M).
-
Add the thiol (1.1 eq) to the suspension at room temperature and stir for 10 minutes.
-
Add this compound (1.0 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS.
-
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product via flash column chromatography (hexane/ethyl acetate) if necessary.
-
Characterize the final compound by NMR and MS analysis.
Protocol 3: N-Alkylation with Amines
This protocol is suitable for secondary amines or nitrogen-containing heterocycles (e.g., imidazole, pyrazole). Direct alkylation of primary amines can sometimes lead to over-alkylation.
Rationale: The nucleophilicity of amines is generally sufficient for the reaction to proceed. A non-nucleophilic base is often included to act as a proton sponge, neutralizing the H-F byproduct that would otherwise protonate the starting amine, rendering it non-nucleophilic.
| Reagents & Materials | Purpose |
| This compound | Electrophile |
| Secondary Amine or N-Heterocycle | Nucleophile |
| Potassium Carbonate (K₂CO₃) or DIEA | Base / Proton Sponge |
| Acetonitrile (MeCN) | Solvent |
| Dichloromethane (DCM) | Extraction Solvent |
| Saturated NaHCO₃ solution | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Silica Gel | Stationary Phase for Chromatography |
Step-by-Step Procedure:
-
Dissolve the amine or N-heterocycle (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (0.4 M).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 50-70 °C and stir until TLC or LC-MS analysis indicates complete consumption of the limiting reagent (typically 4-12 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous phase with additional dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to isolate the desired N-alkylated product.
-
Confirm the structure and purity via NMR and HRMS.
Comparative Data Summary
The following table provides a general comparison of reaction conditions for various nucleophiles. Optimal conditions may vary depending on the specific substrate.
| Nucleophile Type | Example Nucleophile | Typical Base | Solvent | Temp (°C) | Approx. Time (h) |
| Oxygen | Phenol | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 60 - 80 | 2 - 6 |
| Sulfur | Thiophenol | K₂CO₃ | MeCN, DMF | 25 | 1 - 3 |
| Nitrogen | Morpholine | K₂CO₃, DIEA | MeCN | 50 - 70 | 4 - 12 |
| Carbon | Diethyl Malonate | NaH, NaOEt | THF, DMF | 25 - 60 | 3 - 8 |
General Experimental Workflow
The successful execution of these protocols follows a standardized workflow from reaction setup to final product validation.
Caption: Standard laboratory workflow for nucleophilic substitution reactions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-(Fluoromethyl)pyridine as a Modulating Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the potential use of 4-(Fluoromethyl)pyridine as a ligand in catalysis. While direct, field-proven protocols for this specific ligand are not yet prevalent in peer-reviewed literature, this guide synthesizes established principles of ligand chemistry to outline its theoretical advantages, synthesis, and a robust protocol for its evaluation in a model catalytic system. We present a detailed methodology for the synthesis of the ligand and a general, yet comprehensive, protocol for screening its efficacy in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction: The Rationale for this compound in Catalysis
In transition-metal catalysis, the ligand is not a spectator; it is a critical component that dictates the catalyst's reactivity, selectivity, and stability. Pyridine and its derivatives are a cornerstone of ligand design due to their strong σ-donating ability, steric tuneability, and stability.[1][2][3] The electronic properties of the pyridine ring can be finely tuned by introducing substituents, which in turn modulates the catalytic cycle.
The this compound ligand is an intriguing candidate for several reasons:
-
Modulated Electronic Profile: Unlike the strongly electron-withdrawing trifluoromethyl (-CF₃) group, the fluoromethyl (-CH₂F) group is only moderately electron-withdrawing due to the single fluorine atom's inductive effect. This positions it uniquely between the electron-donating alkylpyridines (e.g., 4-picoline) and the strongly deactivated 4-(trifluoromethyl)pyridine.[4][5] This intermediate electronic character can offer a distinct advantage, potentially enhancing the rate of reductive elimination—often the rate-limiting step—without excessively slowing down the initial oxidative addition.
-
Steric Similarity to Picoline: The steric footprint of the -CH₂F group is comparable to a methyl group, allowing for direct comparison and investigation of electronic effects without significant steric changes.
-
Enhanced Solubility: The presence of fluorine can increase the solubility of the resulting metal complexes in organic solvents, aiding in catalyst performance and reaction homogeneity.
This guide provides the necessary protocols to synthesize this compound and systematically evaluate its performance as a ligand in the Suzuki-Miyaura coupling, a foundational C-C bond-forming reaction.[6][7]
Synthesis of this compound Ligand
A reliable synthesis of the ligand is the first step in its application. Several synthetic routes are available, with one common method involving the fluorination of 4-methylpyridine (4-picoline).
Protocol 2.1: Synthesis via Radical Fluorination
This protocol is adapted from established fluorination methodologies.
Reagents & Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Methylpyridine (4-Picoline) | C₆H₇N | 93.13 | 4.66 g | 50.0 |
| N-Fluorobis(phenyl)sulfonimide (NFSI) | (C₆H₅SO₂)₂NF | 315.32 | 17.34 g | 55.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 250 mL | - |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 8.48 g | 80.0 |
| AIBN (Azobisisobutyronitrile) | C₈H₁₂N₄ | 164.21 | 0.82 g | 5.0 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aq. NaHCO₃ | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylpyridine (50.0 mmol), anhydrous sodium carbonate (80.0 mmol), and anhydrous dichloromethane (250 mL).
-
Reagent Addition: Add N-Fluorobis(phenyl)sulfonimide (NFSI, 55.0 mmol) and AIBN (5.0 mmol) to the stirring suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 40°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS every 2 hours. The reaction is typically complete within 8-12 hours.
-
Causality Note: AIBN acts as a radical initiator, necessary for the homolytic cleavage required for benzylic fluorination. Sodium carbonate is a non-nucleophilic base used to neutralize the acidic byproducts generated during the reaction.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove solid sodium carbonate and byproducts.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Application Protocol: Ligand Screening in Suzuki-Miyaura Coupling
This section provides a general protocol to evaluate the efficacy of this compound as a ligand in a model Suzuki-Miyaura cross-coupling reaction. The reaction couples 4-bromoanisole with phenylboronic acid.
Workflow for Ligand Screening
Caption: Experimental workflow for Suzuki-Miyaura ligand screening.
Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Reagents & Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 187 mg | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 2.2 mg | 0.01 | 0.01 |
| This compound | C₆H₆FN | 111.12 | 2.7 mg | 0.024 | 0.024 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1 v/v) | - | - | 5 mL | - | - |
| Internal Standard (e.g., Dodecane) | C₁₂H₂₆ | 170.34 | ~50 mg | - | - |
Step-by-Step Procedure:
-
Catalyst Precursor & Ligand Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the ligand if running multiple experiments. For a single run, directly weigh the reagents.
-
Reaction Setup:
-
To a dry Schlenk tube or reaction vial, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and a magnetic stir bar.
-
Add the palladium(II) acetate (0.01 mmol) and this compound (0.024 mmol). The ligand-to-palladium ratio (L:Pd) is a critical parameter to optimize; a 2.4:1 ratio is a common starting point for monodentate ligands.
-
Causality Note: The base (K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]
-
-
Solvent Addition & Execution:
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-Dioxane/H₂O solvent mixture (5 mL) via syringe.
-
Place the sealed vessel in a preheated oil bath at 80°C and stir vigorously for 12-24 hours.
-
-
Monitoring & Analysis:
-
Take aliquots at regular intervals to monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Determine the yield using an internal standard via GC or ¹H NMR analysis of the crude product.
-
-
Validation: Purify the product, 4-methoxybiphenyl, by column chromatography and characterize it to confirm its identity. The yield and purity data provide a direct measure of the ligand's effectiveness.
Theoretical Catalytic Cycle and the Role of the Ligand
The performance of the this compound ligand can be understood by examining its influence on the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Proposed Suzuki-Miyaura Catalytic Cycle. L = this compound
-
Oxidative Addition: The Pd(0) complex inserts into the aryl-halide bond. The σ-donating ability of the pyridine ligand is crucial for this step. The moderate electron-withdrawing nature of the -CH₂F group is expected to make the Pd center slightly more electrophilic than with a simple pyridine ligand, potentially facilitating this step.
-
Transmetalation: The aryl group from the activated boronic acid displaces the halide on the palladium complex. Ligand dissociation can play a role here, and the lability of the this compound ligand will be a key factor.
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst. This step is favored by more electron-deficient ligands. The -CH₂F group's inductive pull should accelerate this step compared to electron-neutral or donating ligands, potentially improving overall turnover frequency.
Conclusion and Future Outlook
This compound represents an under-explored ligand with a potentially valuable electronic profile for catalytic applications. Its position between classic electron-donating and strongly electron-withdrawing pyridine derivatives makes it a compelling candidate for fine-tuning catalytic reactions. The protocols provided herein offer a clear and robust pathway for its synthesis and systematic evaluation. Researchers are encouraged to apply this ligand screening protocol to other cross-coupling reactions (e.g., Heck, Buchwald-Hartwig) and to investigate the properties of its isolated metal complexes to fully elucidate its potential in modern synthetic chemistry.
References
- 1. Reactivity of a palladium fluoro complex towards silanes and Bu3SnCH=CH2: Catalytic derivatisation of pentafluoropyridine based on carbon-fluorine bond activation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 4-(Fluoromethyl)pyridine Synthesis
Introduction: 4-(Fluoromethyl)pyridine is a critical building block in modern medicinal chemistry and agrochemical development. The incorporation of a fluoromethyl (-CH₂F) group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. However, the synthesis of this valuable intermediate is often plagued by challenges related to yield, purity, and regioselectivity. It is crucial to distinguish the target, this compound, from its more commonly discussed analogue, 4-(trifluoromethyl)pyridine (-CF₃), as the synthetic strategies differ significantly.
This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this compound. It provides field-proven insights, troubleshooting protocols, and detailed experimental procedures to help you navigate common pitfalls and systematically optimize your reaction yields.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most reliable synthetic routes for preparing this compound with high regioselectivity?
A1: Achieving substitution exclusively at the 4-position of the pyridine ring is paramount for yield optimization. The most effective strategies start with a precursor that already has a functional group at the 4-position. The two primary routes are:
-
Direct Electrophilic Fluorination of 4-Methylpyridine: This method involves the direct conversion of the methyl group on 4-methylpyridine (γ-picoline) into a fluoromethyl group. Modern electrophilic fluorinating agents like N-Fluorobis(trifluoromethanesulfonyl)imide (NFSI) are effective for this transformation. The reaction requires a weak base to neutralize the strong acid byproduct, which would otherwise form an unreactive pyridinium salt[1].
-
Nucleophilic Substitution on a 4-(Halomethyl)pyridine: This classic Sₙ2 approach, known as the Finkelstein reaction, involves displacing a halide (typically chloride or bromide) from 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine with a fluoride source[1][2][3]. The choice of fluoride salt (e.g., KF, CsF, TBAF) and solvent is critical for success[1][4].
Q2: How do I choose the right fluorinating agent for my synthesis?
A2: The choice of reagent depends on your starting material and the reaction mechanism. Fluorinating agents are broadly categorized as electrophilic (donating F⁺) or nucleophilic (donating F⁻).
| Reagent/System | Type | Common Starting Material | Key Advantages | Common Issues & Safety |
| NFSI | Electrophilic | 4-Methylpyridine | High reactivity; commercially available. | Produces a strong acid byproduct that must be neutralized in situ[1]. |
| Selectfluor® | Electrophilic | Activated Pyridines | Crystalline, stable, and easy to handle. | Generally requires an activated substrate (e.g., dihydropyridine)[1]; may not be suitable for direct fluorination of 4-methylpyridine. |
| KF / Crown Ether | Nucleophilic | 4-(Bromomethyl)pyridine | Inexpensive fluoride source. | KF has low solubility in many organic solvents, often requiring a phase-transfer catalyst like a crown ether to enhance reactivity[4][5]. |
| TBAF | Nucleophilic | 4-(Chloromethyl)pyridine | Highly soluble in organic solvents, very reactive nucleophile. | Can be highly basic, potentially causing elimination side reactions. Often sold as a hydrate, which can inhibit Sₙ2 reactions; anhydrous forms are preferred but are more hazardous. |
Q3: Why is moisture control so critical in these reactions?
A3: Water can be detrimental in several ways. In nucleophilic substitutions, hydrated fluoride salts (like KF·2H₂O) are poor nucleophiles because the fluoride ion is tightly solvated by water molecules. This hydration shell prevents it from effectively attacking the electrophilic carbon center, drastically reducing reaction rates. For electrophilic reagents, many are sensitive to hydrolysis, leading to reagent decomposition and loss of activity. Therefore, using anhydrous solvents, reagents, and maintaining an inert atmosphere (Nitrogen or Argon) is essential for reproducibility and high yield.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and solving the problem.
Issue 1: Low or No Product Formation
-
Q: My reaction has stalled after several hours. TLC and LC-MS analysis show only unreacted starting material. What should I investigate first?
-
A: A stalled reaction is a common issue that can almost always be traced back to reagent integrity or suboptimal conditions. Follow a systematic approach to diagnose the problem.
Caption: Troubleshooting workflow for low-yield reactions.
Causality Explained:
-
Reagent Integrity: The nucleophilicity of fluoride is severely hampered by water. In a Finkelstein reaction using KF, for example, the salt must be anhydrous (spray-dried or baked under vacuum). Similarly, the starting 4-(halomethyl)pyridine can degrade upon storage.
-
Reaction Conditions: For Finkelstein reactions, polar aprotic solvents like DMF or acetonitrile are crucial[2]. For direct fluorination of 4-methylpyridine, the in-situ neutralization of the acid byproduct is key; if the base is not added or is too weak, the pyridine nitrogen becomes protonated, deactivating the molecule towards the electrophilic reagent[1].
-
Issue 2: Byproduct Formation and Low Selectivity
-
Q: My mass spec shows several unexpected peaks. I suspect the formation of dimers or polymeric material. What causes this and how can I prevent it?
-
A: This is a classic problem when working with reactive intermediates like 4-(halomethyl)pyridines.
Primary Cause: Intermolecular Sₙ2 reaction. The basic nitrogen atom of one 4-(halomethyl)pyridine molecule can attack the electrophilic -CH₂X group of another molecule. This forms a pyridinium salt dimer, which can continue to react, leading to oligomers or intractable "tar."
Preventative Measures:
-
Slow Addition: Add the 4-(halomethyl)pyridine starting material slowly via a syringe pump to a solution of the fluoride salt. This keeps the instantaneous concentration of the starting material low, favoring the reaction with the fluoride nucleophile over self-reaction.
-
Use a Large Excess of Fluoride: Employing a significant excess (3-5 equivalents) of the fluoride source (e.g., KF) ensures that the 4-(halomethyl)pyridine is more likely to encounter a fluoride ion than another molecule of itself.
-
Temperature Control: While heating is often necessary to drive the reaction, excessive temperatures can accelerate side reactions. Find the minimum temperature required for a reasonable reaction rate (typically 60-80 °C for KF in DMF).
-
Issue 3: Difficulties in Product Isolation and Purification
-
Q: My crude product is a dark oil that streaks badly on silica gel, making column chromatography ineffective. How can I purify my this compound?
-
A: The basicity of the pyridine nitrogen often causes issues with silica gel chromatography. Fortunately, this same property can be exploited for purification.
Purification Strategy:
-
Aqueous Workup: After the reaction, quench with water and extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acid Wash: Wash the organic layer with dilute aqueous HCl (e.g., 1M). The basic this compound will be protonated and move into the aqueous layer, while non-basic organic impurities will remain in the organic layer.
-
Liberate the Free Base: Separate the acidic aqueous layer and carefully basify it with a base like NaHCO₃ or NaOH until pH > 8. This deprotonates the pyridinium salt, regenerating the neutral product.
-
Final Extraction: Extract the liberated product back into an organic solvent. Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product. This acid-base extraction is often sufficient to achieve high purity without the need for chromatography.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Direct Electrophilic Fluorination of 4-Methylpyridine This protocol is adapted from literature procedures for the direct fluorination of methylpyridines[1][6].
Safety: NFSI is a powerful oxidant and should be handled with care in a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Reagents: Add anhydrous dichloromethane (DCM) to the flask, followed by 4-methylpyridine (1.0 eq.). Stir the suspension to ensure good mixing.
-
Reaction: In a separate flask, dissolve N-Fluorobis(trifluoromethanesulfonyl)imide (NFSI, 1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred suspension of 4-methylpyridine and Na₂CO₃ at room temperature over 30 minutes. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the sodium carbonate and other salts. Wash the filter cake with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified using the acid-base extraction method described in the troubleshooting section or by careful column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine to prevent streaking). A reported yield for this type of transformation is around 72%[6].
Protocol 2: Nucleophilic Fluorination via Finkelstein Reaction This is a generalized protocol based on established Finkelstein reaction principles[2][3][4][5].
Safety: 4-(Bromomethyl)pyridine hydrobromide is lachrymatory and corrosive. Handle it in a chemical fume hood. Polar aprotic solvents like DMF have health risks; consult the SDS before use.
-
Preparation: Add spray-dried potassium fluoride (KF, 3.0 eq.) to a dry round-bottom flask under a nitrogen atmosphere. Add anhydrous N,N-dimethylformamide (DMF).
-
Starting Material: Add 4-(bromomethyl)pyridine hydrobromide (1.0 eq.) to the flask. Note: The free base can be used if available, but the HBr salt is often more stable for storage. If using the salt, add an additional equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.1 eq.) to liberate the free base in situ.
-
Reaction: Heat the stirred mixture to 70-80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS by taking small aliquots. The reaction may take 12-24 hours to reach completion. The disappearance of the starting material is a key indicator.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The KF and KBr salts will remain in the aqueous layer.
-
Purification: Combine the organic extracts and purify using the acid-base extraction procedure detailed in the troubleshooting guide (Part 2, Issue 3) to isolate the final this compound product.
Part 4: Synthetic Pathway Overview
Caption: Primary synthetic routes to this compound.
References
Technical Support Guide: Stability and Storage of 4-(Fluoromethyl)pyridine and its Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Fluoromethyl)pyridine and its derivatives. The unique combination of a pyridine ring and a benzylic fluoride-like functional group imparts valuable properties for medicinal chemistry but also introduces specific stability challenges.[1][2][3] Understanding these nuances is critical for ensuring the integrity of your materials, the reproducibility of your experiments, and the overall success of your research. This document moves beyond standard safety data sheet recommendations to explain the chemical principles behind proper storage and handling, offering practical solutions to common problems encountered in the lab.
Section 1: Core Principles of Stability and Storage
The stability of this compound and its derivatives is influenced by several key environmental factors. The C-F bond is one of the strongest in organic chemistry, which generally contributes to metabolic stability.[4][5] However, the molecule's overall reactivity is dictated by the lability of the fluoromethyl group, which is analogous to a benzylic position, and the properties of the pyridine ring.
-
Moisture/Humidity: This is the most critical factor. The fluoromethyl group is susceptible to nucleophilic attack, particularly hydrolysis. Protic species, including water, can activate the C-F bond, leading to displacement of the fluoride ion to form the corresponding alcohol (4-(hydroxymethyl)pyridine) and hydrofluoric acid (HF).[6][7] This degradation is often acid-catalyzed and can be initiated by trace amounts of moisture in the air or in solvents.[8][9][10]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[9][11] While some highly stable fluorinated compounds can be stored at room temperature, low temperatures are almost always preferable for long-term storage to minimize decomposition.[11]
-
Light: Many fluorinated intermediates are sensitive to light. UV radiation, in particular, can provide the energy to initiate photochemical reactions, leading to the formation of impurities.[9]
-
Atmosphere: Oxygen in the air can lead to oxidative degradation, especially for derivatives with other sensitive functional groups.[11] Furthermore, an inert atmosphere (e.g., nitrogen or argon) is crucial for displacing moisture.[11]
-
Chemical Compatibility: Avoid strong acids, which can catalyze hydrolysis and polymerization, and strong oxidizing agents.[12][13] Pyridine and its derivatives can react exothermically with these materials.
Section 2: Troubleshooting Guide
Unexpected experimental results can often be traced back to the stability and purity of the starting materials. This table addresses common issues observed when working with this compound and its derivatives.
| Observed Problem | Potential Root Cause(s) | Recommended Action & Explanation |
| Gradual color change (e.g., clear to yellow/brown) upon storage. | 1. Minor Degradation/Oligomerization: Trace acid (from hydrolysis) can catalyze the polymerization of pyridine-containing compounds.[10] 2. Oxidation: Slow reaction with atmospheric oxygen. | 1. Store under Inert Gas: Purge the vial headspace with argon or nitrogen before sealing to displace moisture and oxygen.[11] 2. Re-purify if Necessary: If discoloration is significant, consider purification (e.g., flash chromatography or distillation) before use. 3. Store Cold & Dark: Keep at ≤4°C in an amber vial or a container wrapped in foil.[9] |
| Inconsistent yields or reaction rates in a validated protocol. | Degraded Starting Material: The actual molar quantity of the active reagent is lower than calculated due to decomposition during storage. The primary cause is often hydrolysis. | 1. Aliquot Upon Receipt: Divide the new material into smaller, single-use vials to minimize freeze-thaw cycles and repeated exposure of the bulk stock to the atmosphere. 2. Re-analyze Stored Material: Before critical experiments, re-check the purity of older batches via ¹H NMR, ¹⁹F NMR, or LC-MS. 3. Use Fresh Solvents: Ensure all solvents are anhydrous, as residual water can degrade the reagent. |
| Appearance of a new peak in LC-MS corresponding to (M-F+OH) or (M-20+18). | Hydrolysis: The fluoromethyl group has been displaced by a hydroxyl group from water. This is a very common degradation pathway.[14] | 1. Confirm Structure: The new peak is likely the corresponding alcohol derivative. 2. Implement Strict Anhydrous Technique: Handle the material in a glovebox or under a positive pressure of inert gas. Use syringe/septum techniques for liquid transfers.[15][16] 3. Check Solvent Purity: Ensure solvents are freshly dried and stored over molecular sieves. |
| Poor solubility or presence of solid particulates in a previously clear liquid. | Polymerization or Salt Formation: Formation of insoluble oligomers or salts resulting from degradation products (e.g., HF reacting with intact pyridine). | 1. Filter Before Use: If particulates are minimal, filter the solution through a syringe filter (PTFE for organic solvents). 2. Discard if Severe: If the material has largely solidified or become a slurry, it is likely too degraded for reliable use. 3. Review Storage: This indicates a significant storage failure, likely due to prolonged exposure to moisture and/or light at ambient temperature. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For long-term stability (months to years), this compound should be stored at -20°C in a tightly sealed, opaque or amber glass container.[11] The headspace of the container should be purged with an inert gas like argon or nitrogen to displace air and moisture.[11]
Q2: My this compound derivative has an amine group elsewhere on the molecule. Are there special stability concerns?
Yes, this is a critical consideration. An intramolecular nucleophile, such as a primary or secondary amine, can displace the fluoride via an SN2 reaction, forming a cyclic or bicyclic product.[14] This degradation can occur even under neutral conditions in solution. For such derivatives, it is imperative to store them in a scrupulously dry state, preferably as a solid, and at -20°C or below.
Q3: Can I use protic solvents like methanol or ethanol with these reagents?
Using protic solvents is risky and context-dependent. These solvents can act as nucleophiles and displace the fluoride, similar to water, especially at elevated temperatures or in the presence of a base or acid.[6] If your reaction must be run in a protic solvent, it should be done at low temperatures with the understanding that solvolysis is a potential side reaction that may impact yield and purity.
Q4: I don't have a glovebox. How can I best handle these compounds to prevent decomposition?
While a glovebox is ideal, you can still handle these materials safely on the bench. Use a Schlenk line or a manifold that provides a positive pressure of dry nitrogen or argon. Warm the sealed reagent bottle to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces. Use dry syringes and needles to transfer liquids, and quickly reseal and purge the container with inert gas after use.[15][16]
Q5: The safety data sheet for 4-(Trifluoromethyl)pyridine mentions it is a flammable liquid. Does this apply to this compound as well?
Yes, it is prudent to assume so. 4-(Trifluoromethyl)pyridine has a flash point of 20°C (68°F), classifying it as a flammable liquid.[17] While this compound may have a different flash point, its structure is very similar. Therefore, it and its derivatives should be stored and handled away from heat, sparks, and open flames, in a well-ventilated area, and in accordance with regulations for flammable liquids.[12][18][19]
Section 4: Experimental Protocol: Nucleophilic Substitution
This protocol provides a representative workflow for using a this compound derivative in a nucleophilic substitution reaction, highlighting best practices for maintaining stability.
Reaction: Synthesis of a 4-(Phenoxymethyl)pyridine derivative.
1. Reagent and Glassware Preparation:
- Dry all glassware in an oven at >120°C overnight and allow to cool in a desiccator or under a stream of dry nitrogen.
- Use anhydrous N,N-Dimethylformamide (DMF) (<50 ppm water), stored over molecular sieves.
- Ensure phenol is dry and sodium hydride (NaH) is a fresh dispersion in mineral oil.
2. Reaction Setup (under inert atmosphere):
- Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
- To the flask, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.
- Wash the NaH with anhydrous hexane (2x) to remove the oil, carefully decanting the hexane via cannula.
- Add anhydrous DMF to the flask to suspend the NaH.
- Cool the suspension to 0°C in an ice bath.
3. Formation of Nucleophile:
- Dissolve phenol (1.0 eq) in a minimal amount of anhydrous DMF in a separate flame-dried flask.
- Slowly add the phenol solution to the stirred NaH suspension at 0°C via syringe.
- Allow the mixture to stir at 0°C for 30 minutes. Evolution of hydrogen gas should be observed.
4. Addition of this compound:
- Warm the sealed bottle of this compound to room temperature.
- Using a dry syringe, withdraw this compound (1.05 eq) and add it dropwise to the reaction mixture at 0°C.
- Causality Check: Adding the electrophile to the pre-formed nucleophile at low temperature minimizes potential side reactions and controls the exotherm.
5. Reaction Monitoring and Workup:
- Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
- Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material.
- Self-Validation: An LC-MS check should confirm the formation of the desired product (M+H) and the absence of the hydrolyzed starting material (M-F+OH).
- Upon completion, carefully quench the reaction by slowly adding it to ice-cold saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Section 5: Visual Guides
Key Degradation Pathway: Hydrolysis
Caption: Primary hydrolysis pathway for this compound.
Logical Workflow for Storage and Handling
Caption: Decision workflow for optimal storage and handling.
References
- 1. soc.chim.it [soc.chim.it]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 6. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwith.njit.edu [researchwith.njit.edu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 10. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. tcichemicals.com [tcichemicals.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Troubleshooting Failed Reactions with 4-(Fluoromethyl)pyridine
Welcome to the technical support center for 4-(Fluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chemical synthesis with this versatile reagent. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is giving low to no yield. What are the likely causes?
A1: Failed nucleophilic substitution at the fluoromethyl group is a common issue. The primary reasons often revolve around the surprising stability of the C-F bond under certain conditions and the unique reactivity of benzylic fluorides.
-
Insufficient C-F Bond Activation: Unlike benzylic chlorides or bromides, the benzylic fluoride of this compound is a relatively poor leaving group. Its substitution often requires activation. Protic solvents or additives that can act as hydrogen-bond donors have been shown to activate the C-F bond, making the carbon more electrophilic and facilitating nucleophilic attack.[1][2] If your reaction is in an aprotic solvent like THF or DMF without any activating agent, the reaction may be sluggish or not proceed at all.
-
Inappropriate Nucleophile: While a broad range of nucleophiles can be used, "soft" nucleophiles (e.g., thiolates) are generally more effective for S_N2 reactions on this substrate.[3] Hard, basic nucleophiles may lead to side reactions like deprotonation of the pyridine ring or decomposition.
-
Low Reaction Temperature: Due to the relatively strong C-F bond, higher reaction temperatures are often required compared to analogous reactions with other benzyl halides. If you are running the reaction at room temperature, a gradual increase in temperature should be explored.
Q2: I am observing significant decomposition of my this compound starting material, especially in solution. Why is this happening and how can I prevent it?
A2: Decomposition of fluoromethyl-containing compounds can be an unexpected hurdle. The stability is highly dependent on the reaction conditions and the presence of other functional groups.
-
Instability in Protic or Neutral pH Solutions: this compound and similar benzylic fluorides can be unstable in solution, particularly at neutral pH.[4] One identified decomposition pathway involves the displacement of the fluoride by a hydroxyl group, which can be catalyzed by water or other protic species in the reaction mixture.[4] This suggests that rigorously dry solvents and inert atmospheres are crucial.
-
Intramolecular Reactions: If your nucleophile also contains a functional group that can act as an internal nucleophile (e.g., a nearby amine or carboxylate), you may be observing intramolecular cyclization or rearrangement, leading to consumption of your starting material.[4]
Prevention Strategies:
-
Rigorous Control of Water Content: Use freshly dried, anhydrous solvents. Consider the use of molecular sieves.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction.
-
Temperature Control: While higher temperatures may be needed for the reaction to proceed, excessive heat can accelerate decomposition. A careful optimization of the reaction temperature is recommended.
-
Storage: Store this compound in a cool, dry place, tightly sealed to prevent moisture ingress.[5][6]
Q3: My Palladium-catalyzed cross-coupling reaction is not working. Could the this compound be inhibiting the catalyst?
A3: Yes, this is a distinct possibility. Pyridine derivatives are well-known to act as ligands for transition metals, which can lead to catalyst inhibition or poisoning.
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the Palladium center. This can occupy a coordination site on the metal, preventing the catalyst from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Impurity-Induced Poisoning: While less specific to the molecule itself, impurities in the starting material can also poison the catalyst. For instance, sulfur-containing impurities have been identified as potent poisons in Suzuki coupling reactions.[7] Ensure the purity of your this compound before use.
Troubleshooting Steps:
-
Increase Catalyst Loading: A simple first step is to increase the catalyst loading to compensate for any catalyst that is being sequestered by the pyridine.
-
Ligand Choice: The choice of ligand can be critical. A more strongly coordinating ligand may be able to compete with the pyridine and maintain the catalytic activity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Use a Pre-catalyst Less Susceptible to Inhibition: Some pre-catalysts are designed to be more robust and less susceptible to inhibition by coordinating substrates.
Troubleshooting Flowchart
Here is a logical workflow to diagnose and solve common issues in reactions involving this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Thiolate
This protocol provides a starting point for the S_N2 displacement of the fluoride with a soft nucleophile.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the desired thiol (1.1 eq.) in anhydrous DMF.
-
Deprotonation: Add a suitable base, such as potassium carbonate (1.5 eq.), and stir the suspension at room temperature for 15-20 minutes.
-
Addition of Substrate: Add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If no reaction is observed, gradually increase the temperature to 50-80 °C.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table: Common Solvents and Their Potential Effects
| Solvent | Type | Potential Role/Effect in Reactions with this compound |
| DMF, Acetonitrile, THF | Aprotic Polar | Standard solvents for nucleophilic substitution. Do not activate the C-F bond. |
| Isopropanol, Water | Protic | Can act as hydrogen-bond donors, activating the C-F bond for substitution.[2] May also lead to hydrolysis/decomposition.[4] |
| Hexafluoroisopropanol (HFIP) | Protic, Highly Polar | Strong hydrogen-bond donor, shown to be effective in activating benzylic fluorides for Friedel-Crafts type reactions.[2] |
| Toluene, Dioxane | Aprotic, Nonpolar/Weakly Polar | Generally used for cross-coupling reactions. Less likely to promote unwanted side reactions involving C-F activation. |
Mechanistic Insights: The Role of Hydrogen Bonding in C-F Bond Activation
The C-F bond is the strongest single bond to carbon, making fluoride a poor leaving group. For nucleophilic substitution to occur at the benzylic position of this compound, the C-F bond must be weakened. This is often achieved through protic activation, where a hydrogen-bond donor interacts with the fluorine atom.
This interaction polarizes the C-F bond, increasing the electrophilicity of the benzylic carbon and stabilizing the developing negative charge on the fluorine atom in the transition state.[2] This mechanistic understanding is crucial for troubleshooting, as the choice of solvent can dramatically impact the success of the reaction.
References
- 1. Friedel-Crafts reaction of benzyl fluorides: selective activation of C-F bonds as enabled by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Selectivity with 4-(Fluoromethyl)pyridine
Welcome to the technical support center for 4-(fluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reactions involving this versatile building block. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies. The inherent reactivity of this compound presents unique challenges in selectivity, and this guide is structured to address these issues head-on in a practical, question-and-answer format.
Understanding the Competing Reactive Sites of this compound
This compound has three primary sites of reactivity that can compete, leading to challenges in selectivity:
-
The Pyridine Nitrogen (N): As a Lewis basic site, the nitrogen is susceptible to protonation and alkylation, forming pyridinium salts.
-
The Benzylic Carbon (CH₂F): The carbon of the fluoromethyl group is an electrophilic site, susceptible to nucleophilic substitution (SN2) where fluoride acts as a leaving group.
-
The Pyridine Ring (C2, C6): The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), especially at the positions ortho (C2, C6) and para (C4) to the nitrogen. The electron-withdrawing nature of both the ring nitrogen and the fluoromethyl group enhances this reactivity.[1][2]
The challenge in working with this molecule is to direct the reaction to the desired site while minimizing reactions at the other competing sites.
Troubleshooting and FAQs
FAQ 1: I am attempting a nucleophilic substitution on the fluoromethyl group, but I'm getting a complex mixture of products, including N-alkylation. How can I improve selectivity for the side-chain reaction?
This is a common issue arising from the competition between the nucleophilicity of the pyridine nitrogen and the desired reaction at the benzylic carbon. The key is to modulate the reaction conditions to favor the SN2 pathway on the side chain.
Underlying Principles:
-
Hard and Soft Acids and Bases (HSAB) Theory: The pyridine nitrogen is a "harder" Lewis base compared to many common nucleophiles used for SN2 reactions (like thiolates or cyanides, which are "softer"). Alkylating agents are typically "soft" electrophiles. While this principle can be a guide, kinetic and steric factors often play a more dominant role.
-
Steric Hindrance: The pyridine nitrogen is sterically accessible. Choosing a bulky nucleophile can disfavor N-alkylation.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity, but can also protonate the pyridine nitrogen, deactivating it towards alkylation.
-
Counter-ion Effects: The choice of base and the resulting counter-ion can influence the nucleophilicity of the reagent.
Troubleshooting Strategies:
-
Choice of Base and Nucleophile:
-
Use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) if your nucleophile needs to be deprotonated in situ.
-
For nucleophiles like amines or thiols, a weak base like K₂CO₃ or Cs₂CO₃ is often sufficient to scavenge the acid byproduct without promoting significant N-alkylation.
-
-
Temperature Control:
-
N-alkylation often has a higher activation energy than the desired SN2 reaction. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly improve selectivity for the side-chain substitution.
-
-
Protecting the Pyridine Nitrogen:
-
In challenging cases, transient protection of the nitrogen as an N-oxide can be an effective strategy. The N-oxide is less nucleophilic and can be readily reduced back to the pyridine after the side-chain functionalization is complete.
-
Workflow for Optimizing Side-Chain Substitution:
Caption: Troubleshooting workflow for side-chain vs. N-alkylation.
FAQ 2: How can I favor Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring over substitution at the fluoromethyl group?
To favor SNAr, you need to employ conditions that accelerate the addition-elimination mechanism on the aromatic ring while disfavoring the SN2 pathway at the side chain.
Underlying Principles:
-
Ring Activation: The pyridine nitrogen makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[1][2] This effect is enhanced by the electron-withdrawing fluoromethyl group at the C4 position, further activating the C2 and C6 positions.
-
Leaving Group Ability: Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.
-
Reaction Conditions: SNAr reactions are often promoted by strong, hard nucleophiles and higher temperatures.
Troubleshooting Strategies:
-
Choice of Nucleophile:
-
Use "hard" nucleophiles such as alkoxides (e.g., NaOMe, NaOEt) or primary/secondary amines. These nucleophiles are more likely to attack the electron-deficient ring. A similar principle is seen in the reaction of 4-(chloromethyl)-2-fluoropyridine, where alkoxides favor the SNAr pathway.[3]
-
-
Elevated Temperatures:
-
SNAr reactions generally require higher activation energy than SN2 reactions. Running the reaction at elevated temperatures (e.g., 80-120 °C) will favor substitution on the ring.
-
-
Solvent Choice:
-
Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr as they can stabilize the charged Meisenheimer intermediate.
-
Comparative Table for Directing Selectivity:
| Parameter | Favoring Side-Chain SN2 | Favoring Ring SNAr | Rationale |
| Nucleophile | "Soft" (e.g., RSH, NaCN) | "Hard" (e.g., NaOR, R₂NH) | Matching the electrophilic character of the reaction site. |
| Temperature | Low (0 °C to RT) | High (80-120 °C) | Overcoming the higher activation barrier for SNAr. |
| Base | Weak, non-nucleophilic | Strong base if needed for nucleophile generation | To avoid side reactions and decomposition. |
| Solvent | Aprotic (THF, CH₂Cl₂) | Polar Aprotic (DMSO, DMF) | Stabilization of the charged intermediate in SNAr. |
FAQ 3: I am trying to perform a metal-catalyzed cross-coupling reaction. Where can I expect it to react, and how can I control the outcome?
For cross-coupling reactions, you must consider both the reactivity of C-F bonds and the potential for C-H activation on the pyridine ring.
Underlying Principles:
-
C-F Bond Activation: While C(sp³)-F bonds are generally strong, they can be activated by certain transition metal catalysts, particularly under specific conditions.
-
C-H Activation/Functionalization: Direct C-H functionalization of pyridines is a powerful tool.[4][5] The regioselectivity is often directed by the electronic nature of the ring and any substituents. For this compound, the C2/C6 and C3/C5 positions are all potential sites for C-H activation.
Troubleshooting Strategies:
-
For Coupling at the Fluoromethyl Group (as an electrophile):
-
This is challenging due to the strength of the C-F bond. It may require specialized catalyst systems, possibly involving nickel or palladium with specific ligands designed for C-F activation. This is an area of active research.
-
-
For Coupling at the Pyridine Ring (C-H Functionalization):
-
Directing Groups: To achieve high regioselectivity, consider installing a temporary directing group on the pyridine nitrogen or at an adjacent position.
-
Catalyst Control: The choice of metal (e.g., Pd, Rh, Ir) and ligand is critical for determining the site of C-H activation. For instance, some iridium-catalyzed borylations of pyridines favor the C3 and C4 positions.[6]
-
Pre-functionalization: A more reliable strategy is to first install a halide (e.g., Br or I) at the desired position on the pyridine ring (e.g., C2 or C3) and then perform a standard cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This two-step approach often provides much cleaner results and higher yields than direct C-H functionalization.
-
Logical Diagram for Cross-Coupling Strategy:
Caption: Decision tree for cross-coupling strategies.
Experimental Protocols
Protocol 1: Selective SN2 Substitution on the Fluoromethyl Group with a Thiol
This protocol is designed to maximize selectivity for the side-chain substitution by using a soft nucleophile at a controlled temperature.
Materials:
-
This compound
-
4-Methoxythiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-methoxythiophenol (1.2 eq.) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (1.5 eq.).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous acetonitrile dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture to remove inorganic salts, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-((4-methoxyphenyl)thiomethyl)pyridine.
Protocol 2: Selective SNAr at the C2 Position with an Amine
This protocol uses conditions that favor nucleophilic aromatic substitution on the electron-deficient pyridine ring.
Materials:
-
This compound
-
Pyrrolidine
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous DMSO (0.1 M).
-
Add pyrrolidine (2.5 eq.) to the solution.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq.) in anhydrous DMSO.
-
Add the KOtBu solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(pyrrolidin-1-yl)-4-(fluoromethyl)pyridine.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-(Fluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding catalyst selection for cross-coupling reactions involving 4-(fluoromethyl)pyridine and its derivatives. Our goal is to equip you with the scientific rationale and practical knowledge to navigate the unique challenges presented by this substrate.
Understanding the Challenges: The Unique Reactivity of this compound
Cross-coupling reactions with pyridine-based substrates often present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.[1][2] The this compound substrate introduces additional complexities:
-
Electron-Withdrawing Effects : The fluoromethyl group (-CH₂F) is moderately electron-withdrawing, which influences the electronic properties of the pyridine ring. This can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4]
-
Stability of the C-F Bond : The aliphatic C-F bond in the fluoromethyl group is strong and generally stable under typical cross-coupling conditions. However, under certain forcing conditions or with specific catalysts, C-F bond activation could become a potential side reaction, although this is less common than with C-F bonds on an aromatic ring.[5][6][7]
-
Substrate Stability : Pyridine derivatives, especially those with electron-withdrawing groups, can be prone to side reactions or degradation under harsh basic conditions or at elevated temperatures.[8]
This guide will provide strategies to mitigate these challenges through the judicious selection of catalysts, ligands, and reaction conditions.
Catalyst and Ligand Selection for Key Cross-Coupling Reactions
The success of a cross-coupling reaction with a 4-(halomethyl)pyridine, such as 4-chloro- or 4-bromo-(fluoromethyl)pyridine, is highly dependent on the choice of the catalytic system. Below are recommendations for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For a substrate like 4-chloro- or 4-bromo-(fluoromethyl)pyridine, the primary challenge is to achieve efficient oxidative addition without compromising the fluoromethyl group.
Core Recommendation : For electron-deficient pyridyl chlorides, highly active catalysts are required. These are typically formed from a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand.[2][9]
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources upon in situ reduction. |
| Ligand | Buchwald-type biarylphosphines: XPhos, SPhos, RuPhos | These ligands are sterically demanding and electron-rich, which promotes the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[2][9] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic inorganic bases are generally effective and well-tolerated. The choice of base can be critical for the transmetalation step.[10] |
| Solvent | Dioxane, Toluene, THF (often with water) | Aprotic polar solvents are standard. The addition of water can be crucial for the efficacy of inorganic bases.[11] |
Catalyst Selection Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for selecting initial Suzuki-Miyaura coupling conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of ligand is critical and depends on the nature of the amine coupling partner.[12][13][14]
Core Recommendation : Similar to the Suzuki-Miyaura coupling, bulky, electron-rich ligands are essential, especially when using less reactive pyridyl chlorides. The choice of base is also crucial and must be strong enough to deprotonate the amine without causing substrate degradation.[15]
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Standard and reliable precursors for generating the active Pd(0) catalyst. |
| Ligand | Josiphos-type or Buchwald-type ligands: CyPF-tBu, XPhos, BrettPhos | These ligands have proven effective for a wide range of amine couplings, including those with challenging heteroaryl chlorides.[14] Bidentate ligands like BINAP or DPPF can also be effective.[12] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is common, but for base-sensitive substrates, Cs₂CO₃ may be a milder alternative.[13] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent catalyst deactivation and side reactions. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a pyridyl halide and a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[16][17]
Core Recommendation : A standard Sonogashira system of a palladium source, a phosphine ligand, and a copper(I) salt is a good starting point. Copper-free conditions are also possible but may require more specialized ligands.[18]
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are classic, effective catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which facilitates transmetalation to the palladium center.[16] |
| Ligand | PPh₃ (often part of the catalyst) | Triphenylphosphine is a standard ligand that is effective for many Sonogashira reactions. |
| Base | Et₃N, i-Pr₂NH (amine bases) | The amine base acts as both a base and a solvent, and it is crucial for the reaction mechanism. |
| Solvent | THF, DMF (if an amine is not used as the solvent) | Anhydrous polar aprotic solvents are suitable. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction with a 4-halo-(fluoromethyl)pyridine derivative.
Reaction: Coupling of 4-chloro-2-(fluoromethyl)pyridine with 4-methoxyphenylboronic acid.
Materials:
-
4-chloro-2-(fluoromethyl)pyridine
-
4-methoxyphenylboronic acid
-
Pd(OAc)₂
-
XPhos
-
K₃PO₄ (finely ground)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and finely ground K₃PO₄ (2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition of Reactants: Add 4-chloro-2-(fluoromethyl)pyridine (1.0 equiv.) and 4-methoxyphenylboronic acid (1.2 equiv.) to the reaction vial.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to achieve the desired concentration (e.g., 0.1 M) and solvent ratio (e.g., 4:1 dioxane:water).
-
Reaction Setup: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox.
-
Heating and Monitoring: Place the reaction vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting Guide
Encountering issues in cross-coupling reactions is common. This section addresses specific problems you might face when working with this compound derivatives.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common cross-coupling issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with 4-chloro-(fluoromethyl)pyridine is not working. What should I try first?
A1: The C-Cl bond is significantly less reactive than C-Br or C-I bonds.[9] The first step should be to switch to a more active catalytic system. Use a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Also, ensure you are using a sufficiently strong base like K₃PO₄ and that your reaction temperature is adequate (typically 80-120 °C).[2][9]
Q2: I am concerned about the stability of the fluoromethyl group. Could it be a source of side reactions?
A2: The C(sp³)-F bond in a fluoromethyl group is generally robust and less prone to activation than an aromatic C-F bond.[19][20] Under standard palladium-catalyzed cross-coupling conditions, defluorination is not a common side reaction. However, extremely high temperatures or overly harsh reaction conditions could potentially lead to degradation. If you suspect this is an issue, try running the reaction at a lower temperature or with a milder base.
Q3: Can I use nickel catalysts for cross-coupling reactions with this compound?
A3: Yes, nickel catalysts are often excellent for cross-coupling reactions involving pyridyl halides, especially chlorides.[21] Nickel catalysts can be more cost-effective and can sometimes offer different reactivity or selectivity compared to palladium. For Suzuki-type couplings, a system like NiCl₂(dppp) could be explored. Nickel is also known to be more effective in activating strong bonds, which could be relevant in some contexts.[22]
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. What is the cause?
A4: Homocoupling of boronic acids is often promoted by the presence of oxygen.[23] This side reaction can be minimized by ensuring that all solvents and reagents are rigorously degassed and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen). Using a direct Pd(0) source like Pd(PPh₃)₄ might also help in some cases.
Q5: For a Buchwald-Hartwig amination, does the fluoromethyl group affect my choice of amine?
A5: The fluoromethyl group itself does not directly limit the choice of amine. However, the overall electronic nature of the this compound substrate may require careful optimization of the catalyst system for certain amines. Both primary and secondary amines can be used, but the choice of ligand is crucial. For example, sterically hindered amines may require a more specialized ligand to facilitate the reductive elimination step.[12][14]
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. research.rug.nl [research.rug.nl]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Enantioselective Csp3–Csp3 Cross-Coupling for the Synthesis of (Poly)fluorinated Chiral Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Nickel-catalyzed cross-coupling reactions for the synthesis of benzyl fluoride derivatives - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Reactivity of the Fluoromethyl Group in Synthesis
Welcome to the technical support center dedicated to the nuanced and often challenging chemistry of the monofluoromethyl (-CH2F) group. The strategic incorporation of this moiety is a powerful tool in medicinal chemistry and materials science, often enhancing metabolic stability, modulating bioavailability, and fine-tuning electronic properties.[1][2] However, the unique electronic nature of the C-F bond imparts a distinct reactivity profile that can frustrate even seasoned researchers.
This guide is structured to provide not just solutions, but a foundational understanding of the principles governing the fluoromethyl group's behavior. We will explore common experimental pitfalls, offer detailed troubleshooting protocols, and answer frequently asked questions to empower you to manage its reactivity effectively and reproducibly.
Understanding the Duality of the Fluoromethyl Group
The reactivity of the fluoromethyl group is dominated by the extreme electronegativity of the fluorine atom. This creates a strong, polarized C-F bond (bond dissociation energy ~460 kJ mol⁻¹) and exerts a powerful electron-withdrawing inductive effect (-I) on the rest of the molecule.[3] This electronic pull is the root cause of both its desirable properties and its synthetic challenges.
-
Alpha-Carbon (α-C): The carbon directly attached to fluorine becomes electron-deficient (electrophilic), making it a target for nucleophiles. However, this same effect can paradoxically slow down SN2 reactions compared to its heavier halogen counterparts.
-
Beta-Protons (β-H): Protons on the carbon adjacent to the fluoromethylated carbon become more acidic and thus more susceptible to abstraction by bases, often leading to unwanted elimination reactions.[4]
Caption: Electronic influence of the fluorine atom.
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses specific problems in a question-and-answer format, providing explanations and actionable protocols.
Issue: Sluggish or Failed Nucleophilic Substitution (SN2)
Q: My SN2 reaction on a fluoromethyl substrate (e.g., R-CH₂F + Nu⁻) is extremely slow compared to the analogous chloro- or bromomethyl compound. Why is this happening and how can I fix it?
A: Explanation: While the alpha-carbon is electron-deficient, the exceptionally strong C-F bond is difficult to break, which is a key step in the SN2 transition state. Furthermore, unlike heavier halogens, fluorine is a poor leaving group. For successful substitution, you typically need a better leaving group on the fluorinated carbon, such as iodide, tosylate, or mesylate (e.g., R-CH(LG)-F or F-CH₂-LG). Using reagents like fluoroiodomethane (CH₂FI) is a common strategy, as the C-I bond is much weaker and more readily cleaved than the C-F bond.[3][5][6]
-
Assess Your Leaving Group: Direct displacement of fluoride is rarely feasible. Your substrate should be an activated fluoromethyl species like fluoromethyl tosylate or, more commonly, you should use a fluoromethylating agent with a good leaving group.
-
Optimize the Nucleophile:
-
Hard vs. Soft: Use softer, more polarizable nucleophiles (e.g., thiolates, iodides) which are generally more effective in SN2 reactions.
-
Concentration: Ensure a sufficiently high concentration of the nucleophile to favor the bimolecular reaction pathway.
-
-
Solvent Choice is Critical:
-
Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of your nucleophilic salt but not the anion, increasing the anion's "naked" reactivity.
-
-
Increase Thermal Energy: Gently warming the reaction can provide the necessary activation energy. Monitor carefully for decomposition or side reactions. Start at room temperature and incrementally increase to 40-60 °C.
| Parameter | Recommendation | Rationale |
| Substrate | Use F-CH₂-LG where LG = I, OTs, OMs | The C-LG bond is cleaved, not the strong C-F bond. |
| Nucleophile | Soft, polarizable anions (e.g., RS⁻, CN⁻) | Better orbital overlap in the SN2 transition state. |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Enhances nucleophilicity of the anionic reagent. |
| Temperature | 25 °C to 60 °C (monitor closely) | Overcomes the activation energy barrier. |
Issue: Prevalent Elimination (E2) Byproducts
Q: I am attempting a substitution on a substrate containing a -CH₂-CH₂F motif, but I'm primarily isolating the alkene byproduct. How do I suppress this E2 elimination?
A: Explanation: The strong electron-withdrawing nature of the fluorine atom increases the acidity of the β-protons (the hydrogens on the carbon adjacent to the one bearing the fluorine).[4] This makes them highly susceptible to abstraction by basic reagents. If your nucleophile is also a strong base, it can preferentially act as a base, leading to E2 elimination instead of SN2 substitution.
Caption: Decision workflow for minimizing E2 elimination.
-
Re-evaluate Your Base/Nucleophile:
-
If possible, use a nucleophile that is a weak base (e.g., Br⁻, I⁻, N₃⁻, CN⁻).
-
If a strong base is required for the desired reaction, switch to a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a bulky alkoxide like potassium tert-butoxide, which is less likely to approach the sterically accessible β-proton.
-
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at 0 °C or even -78 °C can dramatically favor the SN2 pathway.
-
Change the Solvent: Switching to a more polar protic solvent (like an alcohol) can sometimes suppress E2 by solvating the base, reducing its basicity. However, this may also slow down the SN2 reaction, so this requires careful optimization.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right monofluoromethylating reagent?
A: The choice depends on the type of bond you want to form (C-C, C-N, C-O, etc.) and the mechanism. Reagents can be broadly classified as nucleophilic, electrophilic, or radical sources.[1][2]
| Reagent Class | Example(s) | Typical Use | Mechanism |
| Electrophilic | Fluoroiodomethane (CH₂FI)[3][5], Fluoromethyl Tosylate | Alkylation of soft nucleophiles (thiols, amines) | SN2 |
| Nucleophilic | Fluoromethyllithium (generated in situ from CH₂FI)[7] | Addition to carbonyls, imines | Nucleophilic Addition |
| Radical | NaSO₂CFH₂ (from CH₂FI) | Addition to alkenes, C-H functionalization | Radical Addition/Substitution |
Q2: Are there specific safety concerns with fluoromethyl-containing compounds?
A: Yes. While the C-F bond is strong, monofluorinated alkyl groups can be susceptible to metabolic C-F bond cleavage or intramolecular SN2 displacement by a nearby nucleophilic group within the molecule, which can lead to toxic metabolites or compound instability.[8][9] Always assess the potential for intramolecular cyclization, especially in solution stability studies.[9]
Q3: How does the reactivity of -CH₂F compare to -CHF₂ and -CF₃ groups?
A: The reactivity changes dramatically with the degree of fluorination.
| Group | Key Characteristics | Common Reactivity |
| -CH₂F | Moderately electron-withdrawing; adjacent protons are acidic. | Susceptible to SN2 and E2 at the alpha-carbon.[8] |
| -CHF₂ | Strongly electron-withdrawing; adjacent C-H is very acidic. | Often used as a source of difluorocarbene (:CF₂) via deprotonation. |
| -CF₃ | Extremely electron-withdrawing and sterically bulky.[10][11] | Generally inert to nucleophilic attack at carbon; activates aromatic rings for nucleophilic aromatic substitution. The CF₃⁻ anion can be generated from reagents like TMSCF₃ for nucleophilic trifluoromethylation.[12] |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for SN2 Monofluoromethylation of a Thiol
This protocol describes the S-fluoromethylation of a generic thiol (R-SH) using fluoroiodomethane, a widely used electrophilic monofluoromethylating agent.[3][5][6]
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as cesium carbonate (Cs₂CO₃, 1.2 eq) or sodium hydride (NaH, 1.1 eq), portion-wise. Stir for 30 minutes at 0 °C to form the thiolate anion.
-
Alkylation: Add fluoroiodomethane (CH₂FI, 1.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic versatility of fluoroiodomethane: recent applications as monofluoromethylation platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. siue.edu [siue.edu]
- 5. researchgate.net [researchgate.net]
- 6. The synthetic versatility of fluoroiodomethane: recent applications as monofluoromethylation platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Summary of fluoroiodomethane uses_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fluoridealert.org [fluoridealert.org]
- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
Preventing decomposition of 4-(Fluoromethyl)pyridine during reactions
Welcome to the technical support center for 4-(Fluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition and ensure the success of your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My reaction with this compound is resulting in low yields and multiple unidentified byproducts. What is the likely cause?
A1: The primary cause of low yields and byproduct formation when using this compound is the decomposition of the starting material through nucleophilic attack on the fluoromethyl group.
The C-F bond in the -CH₂F moiety is susceptible to nucleophilic displacement (an SN2-type reaction), especially when strong bases or nucleophiles are present in the reaction mixture. This is analogous to the known instability of other monofluoroalkyl groups in the presence of intramolecular nucleophiles, which can lead to significant decomposition.[1] The electron-withdrawing nature of the pyridine ring further activates the benzylic-like position of the fluoromethyl group, making it a prime target for nucleophilic attack.
Common culprits for decomposition include:
-
Strong Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potent organometallic bases such as n-butyllithium (n-BuLi) can act as nucleophiles, attacking the fluoromethyl group.
-
Nucleophilic Reagents: If your reaction involves a potent nucleophile intended to react elsewhere on the molecule, it may preferentially attack the more electrophilic fluoromethyl carbon.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the undesired nucleophilic substitution on the fluoromethyl group, accelerating decomposition.
Troubleshooting Steps:
-
Re-evaluate Your Base: If using a strong base, consider switching to a milder, non-nucleophilic inorganic base.
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for the desired transformation to proceed at a reasonable rate.
-
Protect the Nucleophile (if applicable): If your primary nucleophile is too reactive towards the fluoromethyl group, consider using a protected version that is unmasked in a subsequent step.
-
Analyze Byproducts: Use techniques like LC-MS and NMR to identify the byproducts. The presence of molecules where the -CH₂F has been converted to -CH₂-Nu (where Nu is your nucleophile or base) or -CH₂OH (from hydrolysis of the fluoride) will confirm this decomposition pathway.
Q2: I'm trying to perform a Buchwald-Hartwig amination on an aryl halide, using this compound as part of the amine component, but the reaction is failing. What should I do?
A2: The failure of a Buchwald-Hartwig amination involving a this compound-containing amine is often due to the incompatibility of standard reaction conditions with the sensitive fluoromethyl group.
The Buchwald-Hartwig reaction typically employs strong bases like sodium tert-butoxide, which, as discussed, can lead to the decomposition of your substrate.[2][3][4][5]
Optimized Protocol for Buchwald-Hartwig Amination:
To circumvent this issue, a careful selection of a milder base and appropriate catalytic system is crucial.
| Parameter | Standard Conditions (High Risk of Decomposition) | Recommended Conditions for this compound | Rationale |
| Base | Sodium tert-butoxide (NaOtBu), LHMDS | Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄) | These are weaker, non-nucleophilic bases that are less likely to attack the C-F bond.[6] |
| Catalyst/Ligand | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., RuPhos, XPhos) | Pd(OAc)₂ or a pre-catalyst with a ligand like BINAP or DPPF. | While many modern ligands are effective, the key is to pair them with a compatible mild base. Bidentate phosphine ligands can often promote the reaction at lower temperatures.[2] |
| Solvent | Toluene, Dioxane | Toluene, Dioxane (ensure anhydrous) | These solvents are generally compatible. |
| Temperature | 80-110 °C | 60-80 °C (start low and gradually increase if needed) | Minimizes the energy available for the undesired side reaction. |
Experimental Protocol: Buchwald-Hartwig Amination with a this compound-containing Amine
-
Setup: In a glovebox, add the aryl halide (1.0 eq), the this compound-containing amine (1.2 eq), Cesium Carbonate (1.5 eq), your chosen palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., BINAP, 4 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 80 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be incrementally increased.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through celite to remove inorganic salts. Purify by column chromatography.
Q3: My Suzuki coupling reaction using a this compound-containing boronic acid is giving poor yields. How can I optimize it?
A3: Similar to the Buchwald-Hartwig amination, the choice of base is critical for a successful Suzuki coupling with substrates bearing the this compound moiety.
While Suzuki couplings often use inorganic bases that are generally less aggressive than those in Buchwald-Hartwig reactions, elevated temperatures can still promote decomposition.
Optimization Strategy for Suzuki Coupling:
| Parameter | Common Conditions | Optimized Conditions for this compound | Rationale |
| Base | Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | These bases are generally well-tolerated, but K₃PO₄ can sometimes be effective at lower temperatures. |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(dppf)Cl₂ is a good starting point as it is often effective and robust. | The choice of catalyst is often substrate-dependent, but a stable and active catalyst can help keep reaction times shorter and temperatures lower. |
| Solvent | Dioxane/Water, Toluene/Water, DME/Water | Dioxane/Water or Toluene/Water | The aqueous conditions are standard for Suzuki reactions and should not pose a problem for the fluoromethyl group, provided the pH is not strongly acidic or basic. |
| Temperature | 80-100 °C | Start at 70-80 °C | Lowering the temperature is a key strategy to prevent decomposition. |
Experimental Protocol: Suzuki Coupling with a this compound Derivative
-
Setup: To a reaction flask, add the this compound-containing boronic acid or ester (1.2 eq), the aryl halide (1.0 eq), Potassium Carbonate (2.0 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Solvent Addition: Add a mixture of Dioxane and Water (e.g., 4:1 ratio).
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 80 °C under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform a standard aqueous work-up and purify the product by chromatography.
Frequently Asked Questions (FAQs)
What is the primary decomposition pathway for this compound?
The primary decomposition pathway is an SN2 reaction at the methylene carbon, where a nucleophile displaces the fluoride anion. This is because the fluorine atom, while highly electronegative, can act as a good leaving group when attached to a benzylic-like carbon, which is further activated by the electron-deficient pyridine ring.
Caption: SN2 decomposition of this compound.
Which bases are generally safe to use with this compound?
Mild inorganic bases are the safest choice. These include:
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Potassium Phosphate (K₃PO₄)
-
Sodium Bicarbonate (NaHCO₃)
Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but be aware that they can act as nucleophiles at higher temperatures.
Which bases and nucleophiles should be avoided or used with extreme caution?
-
Strong Alkoxides: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu)
-
Hydroxides: Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)
-
Organometallics: n-Butyllithium (n-BuLi), Grignard reagents (RMgX)
-
"Soft" Nucleophiles: Thiolates (RS⁻), Iodide (I⁻), and Cyanide (CN⁻) can be particularly reactive in displacing the fluoride.
If the use of a strong base or nucleophile is unavoidable, the reaction should be conducted at very low temperatures (e.g., -78 °C) and for the shortest possible time.
How does the reactivity of this compound compare to 4-(Chloromethyl)pyridine?
Generally, the C-Cl bond is weaker than the C-F bond, making 4-(Chloromethyl)pyridine more susceptible to nucleophilic substitution. However, fluoride is still a competent leaving group in this activated system. The principles for preventing decomposition (using mild bases, low temperatures) are applicable to both, but you may find that this compound is slightly more stable under identical conditions.
Can I protect the pyridine nitrogen to modulate reactivity?
Yes, forming a pyridine N-oxide can significantly alter the electronic properties of the ring. This can sometimes be used to direct reactivity to other positions or to modulate the stability of substituents. However, the N-oxide is also a functional group that may not be compatible with all reaction conditions and would require an additional deoxygenation step.
Caption: Recommended workflow for using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scale-Up Challenges in 4-(Fluoromethyl)pyridine Production
Welcome to the technical support center for the synthesis and scale-up of 4-(fluoromethyl)pyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the production of this key fluorinated building block. Our goal is to equip you with the knowledge to not only troubleshoot existing issues but also to proactively design robust and scalable synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound, providing a foundational understanding for your experimental work.
Q1: What are the most common synthetic routes to this compound at the lab and pilot scale?
A1: The two most prevalent synthetic strategies for preparing this compound involve either the deoxofluorination of 4-(hydroxymethyl)pyridine or the nucleophilic fluorination of a 4-(halomethyl)pyridine, typically 4-(chloromethyl)pyridine.
-
Deoxofluorination of 4-(hydroxymethyl)pyridine: This route utilizes a fluorinating agent to directly replace the hydroxyl group with fluorine. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and pyridinesulfonyl fluoride (PyFluor).[1] This method is often preferred at the lab scale due to the commercial availability of the starting alcohol.
-
Nucleophilic Fluorination of 4-(chloromethyl)pyridine: This approach involves a halide exchange reaction where a fluoride source, such as potassium fluoride (KF), displaces the chloride. This method is often more cost-effective for large-scale production but requires careful optimization of reaction conditions, including the use of phase-transfer catalysts.[2]
Q2: What are the primary safety concerns when working with deoxofluorinating agents like DAST?
A2: Deoxofluorinating agents, particularly DAST, present significant safety hazards that must be carefully managed, especially during scale-up. DAST is known for its thermal instability and can decompose violently when heated.[3] It also reacts exothermically with water, releasing toxic and corrosive hydrogen fluoride (HF) gas. When scaling up reactions with DAST, the risk of thermal runaway increases substantially. It is crucial to have robust temperature control and to be aware of the potential for exothermic decomposition. Safer alternatives like Deoxo-Fluor and PyFluor have been developed to mitigate some of these risks, exhibiting greater thermal stability.[1][4]
Q3: Why is temperature control so critical during the fluorination process?
A3: Temperature control is paramount for several reasons. Firstly, many fluorination reactions are exothermic. Without adequate cooling, the reaction temperature can increase rapidly, leading to a loss of control and potentially a dangerous thermal runaway situation.[5] Secondly, higher temperatures can promote undesirable side reactions, such as elimination to form vinylpyridines or the formation of other impurities, which will reduce the yield and purity of the desired this compound. For deoxofluorination reactions, lower temperatures, often starting at -78°C, are typically employed to control the initial exothermic reaction.[5]
Q4: What analytical techniques are recommended for monitoring the progress of the reaction and assessing product purity?
A4: A combination of chromatographic and spectroscopic techniques is recommended. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for monitoring the disappearance of starting material and the appearance of the product and any volatile byproducts.[6] For a more detailed structural analysis and to confirm the identity of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous characterization of the this compound.[7][8] High-performance liquid chromatography (HPLC) can also be used for reaction monitoring and purity assessment, especially for less volatile components.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during the synthesis and scale-up of this compound.
Problem 1: Low or No Conversion of Starting Material
Q: My deoxofluorination of 4-(hydroxymethyl)pyridine with DAST is showing low conversion, even after extended reaction times. What are the likely causes and how can I fix this?
A: Low conversion in a DAST-mediated deoxofluorination can stem from several factors. Let's break down the potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Fluorinating Agent | DAST and similar reagents are sensitive to moisture and can degrade over time if not stored properly under inert atmosphere and at low temperatures. Hydrolysis renders the reagent inactive. | - Use a fresh, unopened bottle of the fluorinating agent. - If using an older bottle, consider re-evaluating its activity on a small scale with a known reactive substrate. - Ensure rigorous anhydrous conditions throughout your setup. |
| Insufficient Stoichiometry | While a slight excess of the fluorinating agent is common, an insufficient amount will naturally lead to incomplete conversion of the starting alcohol. | - Carefully re-check the stoichiometry of your reagents. - Consider a small-scale experiment with a slightly higher excess of the fluorinating agent (e.g., 1.2-1.5 equivalents) to see if conversion improves. |
| Sub-optimal Reaction Temperature | While initial addition is often done at low temperatures (-78 °C) to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion. | - After the initial addition of the fluorinating agent at low temperature, allow the reaction to slowly warm to room temperature and monitor the progress. - If the reaction stalls at room temperature, consider gentle heating (e.g., to 40-50 °C), but be extremely cautious of the thermal stability limits of your fluorinating agent. |
| Formation of an Unreactive Intermediate | The pyridine nitrogen can be protonated by in-situ generated HF, forming a pyridinium salt. This can deactivate the ring and potentially interfere with the reaction. | - The use of a non-nucleophilic base, such as proton sponge, can be explored on a small scale to scavenge any generated acid, though this can complicate the reaction. |
Experimental Protocol: Small-Scale Deoxofluorination of 4-(hydroxymethyl)pyridine
-
To a stirred solution of 4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add DAST (1.1 eq) dropwise.
-
Maintain the temperature at -78 °C for 30 minutes after the addition is complete.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting low conversion.
Problem 2: Formation of Significant Byproducts
Q: I am observing significant byproduct formation in my nucleophilic fluorination of 4-(chloromethyl)pyridine with KF. What are these byproducts and how can I minimize them?
A: In the nucleophilic fluorination of 4-(chloromethyl)pyridine, several side reactions can occur, leading to a mixture of products and reducing the overall yield of this compound.
Common Byproducts and Their Formation Mechanisms
| Byproduct | Formation Mechanism | Mitigation Strategies |
| 4-(Hydroxymethyl)pyridine | Hydrolysis of the starting material or product due to residual water in the reaction mixture. | - Use rigorously dried solvents and reagents. - Consider using spray-dried KF, which has a higher surface area and is more reactive.[2] |
| Bis(4-pyridylmethyl)ether | Reaction of the starting 4-(chloromethyl)pyridine with the product of hydrolysis, 4-(hydroxymethyl)pyridine, under basic conditions. | - Strict anhydrous conditions are the primary defense. - Optimize the reaction temperature to favor the desired fluorination over this bimolecular reaction. |
| Quaternization Products | The pyridine nitrogen of one molecule can act as a nucleophile and displace the chloride of another molecule, leading to oligomerization or polymerization. | - Use a more dilute reaction mixture to disfavor intermolecular reactions. - Maintain a moderate reaction temperature; excessive heat can accelerate this side reaction. |
Reaction Pathway and Side Reactions
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. 2-ピリジンスルホニルフルオリド(PyFluor)を用いた脱酸素的フッ素化反応 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
Technical Support Center: Safe Handling of 4-(Fluoromethyl)pyridine and its Analogs
A Note from the Senior Application Scientist: This guide is designed to provide researchers, scientists, and drug development professionals with essential safety information and handling protocols for 4-(Fluoromethyl)pyridine. It is critical to note that while the principles discussed are broadly applicable to fluorinated pyridine derivatives, much of the available safety data pertains to the closely related and more commonly used analog, 4-(Trifluoromethyl)pyridine (CAS 3796-24-5) . The trifluoromethyl group (-CF3) significantly influences the compound's reactivity and physical properties.[1] Therefore, this document will use 4-(Trifluoromethyl)pyridine as the primary reference compound for specific data points, while presenting general safety precautions applicable to the entire class of fluorinated pyridines. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using.
Part 1: Frequently Asked Questions (FAQs) - Core Safety & Properties
This section addresses the most common initial questions regarding the hazards, properties, and fundamental safety requirements for handling 4-(Trifluoromethyl)pyridine.
Q1: What is 4-(Trifluoromethyl)pyridine, and what are its primary hazards?
A1: 4-(Trifluoromethyl)pyridine is an aromatic heterocyclic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its hazards are significant and mandate careful handling. The primary dangers are summarized by its GHS classifications: it is a highly flammable liquid that can cause serious skin, eye, and respiratory irritation.[2][3][4]
GHS Hazard Statements:
Q2: What are the key physical and chemical properties I should be aware of before my experiment?
A2: Understanding the physical properties is crucial for safe handling, storage, and experimental design. For instance, its low flash point indicates a high risk of ignition at room temperature.[5]
| Property | Value | Source |
| CAS Number | 3796-24-5 | [2][4][6] |
| Molecular Formula | C₆H₄F₃N | [1][4][6] |
| Molecular Weight | 147.10 g/mol | [4][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 110 °C (lit.) | [6] |
| Density | 1.27 g/mL at 25 °C (lit.) | [6] |
| Flash Point | 20 °C (68 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.417 (lit.) | [6] |
Q3: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A3: A multi-layered PPE approach is non-negotiable to prevent exposure.[7][8]
-
Eye/Face Protection: Chemical splash goggles conforming to EN166 or NIOSH standards are the minimum requirement.[9] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[7] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[9] For operations with higher risk, double-gloving is recommended.[10][11]
-
Body Protection: A fully-buttoned, flame-retardant lab coat is essential.[9][12] For larger-scale work or when handling significant quantities, a chemical-resistant apron or suit should be considered.[9]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][12] If a risk assessment determines that air-purifying respirators are necessary, use a full-face respirator with appropriate multi-purpose cartridges (e.g., type ABEK, EN 14387).[5][9]
Q4: How should I properly store 4-(Trifluoromethyl)pyridine?
A4: Proper storage is critical to maintain chemical stability and prevent accidents.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7][10][12] The storage area should be locked.[2][9][13]
-
Container: Keep the container tightly closed to prevent moisture absorption and vapor release.[7][9] Containers must be carefully resealed and kept upright to prevent leakage.[9]
-
Ignition Sources: Store away from heat, sparks, open flames, and direct sunlight.[2][12] All equipment in the storage area should be explosion-proof.[14]
-
Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[9][10][12]
Part 2: Troubleshooting Guide - Emergency Scenarios
This section provides direct, actionable guidance for specific issues you might encounter during your experiments.
Scenario 1: Accidental Spill
Q: I've spilled a small amount (<100 mL) of 4-(Trifluoromethyl)pyridine inside the chemical fume hood. What is the correct response protocol?
A: For a minor spill contained within a fume hood, a trained laboratory user can typically manage the cleanup. For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[10][12]
Step-by-Step Spill Cleanup Protocol:
-
Alert & Restrict: Alert colleagues in the immediate vicinity and restrict access to the area.[10]
-
Ensure Ventilation: Confirm the chemical fume hood is operating at maximum airflow.
-
Don Additional PPE: If not already worn, put on appropriate gloves (consider double-gloving), chemical splash goggles, a face shield, and a flame-retardant lab coat.[10]
-
Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or a commercial sorbent pad to dike the spill and prevent it from spreading.[8]
-
Remove Ignition Sources: Ensure no active ignition sources are present nearby.[9]
-
Collect Absorbent Material: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[2][15]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Dispose of the sealed waste container according to your institution's hazardous waste procedures.[2] Never dispose of it in regular trash or down the drain.[9][16]
Caption: Workflow for Responding to a Minor Chemical Spill.
Scenario 2: Personal Exposure
Q: What are the immediate first-aid measures for skin or eye contact with this compound?
A: Immediate and thorough action is required to minimize harm. In all cases of exposure, seek prompt medical attention after administering first aid and provide the medical team with the Safety Data Sheet.[12][16]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes at an emergency safety shower.[10][12] Simultaneously, remove all contaminated clothing and shoes.[2] Do not reuse contaminated clothing until it has been properly laundered.[15]
-
Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[12][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air at once.[13] If they are having difficulty breathing, provide oxygen if you are trained to do so. If breathing has stopped, begin artificial respiration.[17] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[17] Have the conscious person rinse their mouth thoroughly with water. Immediately call a poison center or physician for guidance.[9][18]
Part 3: Detailed Experimental Protocol Example
This section provides a sample protocol illustrating how to integrate safety checkpoints into a common workflow. The electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a common application for this class of compounds.[1]
Protocol: Synthesis of a 4-Aminopyridine Derivative via SNAr
Objective: To demonstrate a safe laboratory workflow for reacting 4-(Trifluoromethyl)pyridine with a primary amine. This is a generalized procedure and must be adapted based on the specific amine and reaction scale.
Materials & Reagents:
-
4-(Trifluoromethyl)pyridine
-
Primary Amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Base (e.g., K₂CO₃)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology with Integrated Safety Checkpoints:
-
Preparation (Fume Hood):
-
Checkpoint: Ensure the chemical fume hood sash is at the appropriate height and airflow is verified.
-
Set up the reaction glassware inside the fume hood. Ground all equipment to prevent static discharge.[14]
-
Don all required PPE as described in FAQ Q3.
-
-
Reagent Addition:
-
To the reaction vessel, add the primary amine, base, and anhydrous solvent under an inert atmosphere.
-
Checkpoint: Handle 4-(Trifluoromethyl)pyridine with care, using a syringe or cannula for liquid transfer to minimize vapor exposure. Avoid breathing vapors.[9]
-
Slowly add 4-(Trifluoromethyl)pyridine to the reaction mixture at room temperature. An exothermic reaction may occur; have an ice bath ready to cool the vessel if necessary.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Checkpoint: Use a well-maintained heating mantle and temperature controller. Do not use an open flame.[14] Ensure condenser cooling water is flowing correctly.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
-
Work-up & Isolation:
-
Checkpoint: Cool the reaction mixture to room temperature before opening the system to the atmosphere.
-
Quench the reaction by slowly adding water.
-
Perform an extraction using an appropriate organic solvent (e.g., ethyl acetate). Handle all solvent transfers within the fume hood.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Checkpoint: Ensure the rotary evaporator is placed within a fume hood or is properly vented.
-
-
Purification & Waste Disposal:
-
Purify the crude product (e.g., via column chromatography or recrystallization).
-
Checkpoint: Collect all liquid and solid chemical waste in appropriately labeled hazardous waste containers.[9][12] This includes contaminated solvents, silica gel, and disposable materials.
-
Properly clean all glassware. Dispose of contaminated gloves as unused product.[9]
-
References
- 1. CAS 3796-24-5: 4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 4-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N | CID 44891496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]
- 6. 4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. lobachemie.com [lobachemie.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. acrospharma.co.kr [acrospharma.co.kr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Tale of Two Fluorines: A Comparative Guide to 4-(Fluoromethyl)pyridine and 4-(Trifluoromethyl)pyridine in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and biological activity. Within the extensive toolkit of fluorinated building blocks, pyridines bearing fluorinated methyl groups at the 4-position are of particular interest. This guide provides an in-depth, objective comparison of two key reagents: 4-(Fluoromethyl)pyridine and 4-(Trifluoromethyl)pyridine, supported by experimental data and synthetic protocols to inform your research and development endeavors.
At a Glance: Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents is paramount for their effective application in synthesis. The degree of fluorination on the methyl group dramatically alters these characteristics.
| Property | This compound | 4-(Trifluoromethyl)pyridine |
| Molecular Formula | C₆H₆FN | C₆H₄F₃N |
| Molecular Weight | 111.12 g/mol | 147.10 g/mol [1] |
| Boiling Point | Not readily available | 110 °C[2] |
| Density | Not readily available | 1.27 g/mL at 25 °C[2] |
| Refractive Index | Not readily available | n20/D 1.417[2] |
| pKa (of pyridinium ion) | Estimated to be higher than 4-(Trifluoromethyl)pyridine | Lower due to strong electron-withdrawing CF₃ group |
| Lipophilicity (LogP) | Moderately increased compared to 4-picoline | Significantly increased |
Expert Insight: The stark differences in boiling point and density are immediate indicators of the stronger intermolecular forces at play in 4-(trifluoromethyl)pyridine, a consequence of its higher molecular weight and the polarity of the C-F bonds. While specific data for this compound is less commonly reported, we can infer its properties based on established trends in fluorination.
The Synthetic Landscape: Accessibility and Preparation
The choice of a building block is often dictated by its commercial availability and the practicality of its synthesis. Both this compound and 4-(trifluoromethyl)pyridine can be prepared through various synthetic routes, each with its own set of advantages and considerations.
Synthesis of this compound
The introduction of a single fluorine atom onto the methyl group of 4-picoline presents a unique synthetic challenge. Direct fluorination can be aggressive and lead to multiple products. A common and effective strategy involves the fluorination of a pre-functionalized precursor.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Experimental Protocol: Nucleophilic Fluorination of 4-(Chloromethyl)pyridine
-
Preparation: To a solution of 4-(chloromethyl)pyridine hydrochloride in a suitable anhydrous solvent (e.g., acetonitrile), add a fluorinating agent such as activated tetrabutylammonium fluoride (TBAF).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.[3]
Synthesis of 4-(Trifluoromethyl)pyridine
The synthesis of 4-(trifluoromethyl)pyridine is well-established, with several industrial-scale methods available. A prevalent approach involves the halogen exchange reaction of a trichloromethyl precursor.
Workflow for the Synthesis of 4-(Trifluoromethyl)pyridine:
Caption: Synthesis of 4-(Trifluoromethyl)pyridine.
Experimental Protocol: Halogen Exchange of 4-(Trichloromethyl)pyridine
-
Preparation: In a suitable pressure reactor, combine 4-(trichloromethyl)pyridine with a fluorinating agent such as antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF).
-
Reaction: Heat the mixture under pressure, carefully controlling the temperature and pressure. The reaction progress can be monitored by GC analysis of aliquots.
-
Work-up: After cooling, carefully neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: The crude product is typically purified by distillation to afford 4-(trifluoromethyl)pyridine.[4]
Alternative Synthetic Strategies: Other methods for synthesizing trifluoromethylpyridines include the cyclization of trifluoromethyl-containing building blocks and the direct trifluoromethylation of pyridine derivatives.[4][5]
Electronic and Steric Effects: A Comparative Analysis
The number of fluorine atoms on the methyl group profoundly impacts the electronic nature of the pyridine ring and the steric hindrance around the 4-position.
Electronic Effects:
-
This compound: The monofluoromethyl group is moderately electron-withdrawing due to the inductive effect of the single fluorine atom. This effect is less pronounced than that of the trifluoromethyl group.
-
4-(Trifluoromethyl)pyridine: The trifluoromethyl group is a potent electron-withdrawing group due to the cumulative inductive effects of three fluorine atoms.[6][7] This significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and decreasing the basicity of the pyridine nitrogen.[4]
Steric Effects:
-
This compound: The steric bulk of the monofluoromethyl group is comparable to a methyl group.
-
4-(Trifluoromethyl)pyridine: The trifluoromethyl group is significantly larger than a methyl group, with a steric demand often compared to that of an isopropyl group.[8] This increased steric hindrance can influence the accessibility of the pyridine nitrogen and the adjacent positions on the ring.
Reactivity Profile: A Tale of Two Pyridines
The differing electronic and steric properties of this compound and 4-(trifluoromethyl)pyridine lead to distinct reactivity profiles, particularly in nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups, makes it susceptible to SNAr reactions at the 2- and 4-positions.
Reactivity Comparison:
Caption: Relative reactivity in SNAr reactions.
Expert Insight: The strong electron-withdrawing nature of the trifluoromethyl group in 4-(trifluoromethyl)pyridine significantly activates the pyridine ring towards nucleophilic attack, making it a more reactive substrate in SNAr reactions compared to this compound. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine.[9] This principle is amplified with the trifluoromethyl group.
Reactions at the Fluorinated Methyl Group
While the primary reactivity of these compounds often involves the pyridine ring, the fluorinated methyl groups can also participate in reactions, although they are generally quite stable.
Applications in Drug Discovery and Agrochemicals
The unique properties imparted by the fluoromethyl and trifluoromethyl groups have made these pyridine derivatives valuable building blocks in the development of pharmaceuticals and agrochemicals.
Key Advantages in Bioactive Molecules:
-
Increased Lipophilicity: The trifluoromethyl group, in particular, significantly enhances lipophilicity, which can improve membrane permeability and oral absorption of drug candidates.[7][10]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to increased metabolic stability and a longer half-life of the drug in the body.[10][11][12]
-
Modulation of pKa: The electron-withdrawing nature of these groups can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions and solubility.
-
Improved Binding Affinity: The electronic and steric properties of the fluorinated groups can lead to enhanced binding affinity and selectivity for the target protein.[6][10]
Notable Examples:
-
Flonicamid: This insecticide contains a 4-trifluoromethylpyridine moiety and is effective against aphids.[13]
-
Pyroxsulam: An herbicide that incorporates a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[4]
While the trifluoromethyl group has been more extensively utilized, the monofluoromethyl group is gaining attention as a bioisostere for methyl or hydroxyl groups, offering a more subtle modulation of properties.[14][15][16]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these compounds.
-
¹H NMR: In the ¹H NMR spectrum of 4-(trifluoromethyl)pyridine, the protons on the pyridine ring will appear as distinct multiplets.
-
¹⁹F NMR: The ¹⁹F NMR spectrum provides a clear signal for the fluorine atoms. For 4-(trifluoromethyl)pyridine, a singlet is typically observed. For this compound, a triplet would be expected due to coupling with the two adjacent protons.
-
¹³C NMR: The carbon attached to the fluorine atoms will show a characteristic splitting pattern in the ¹³C NMR spectrum.
Conclusion
Both this compound and 4-(trifluoromethyl)pyridine are valuable reagents in the synthetic chemist's toolbox, each offering a unique set of properties. The choice between the two will be dictated by the specific goals of the synthetic campaign and the desired physicochemical and biological profile of the target molecule.
-
4-(Trifluoromethyl)pyridine is the reagent of choice when a significant increase in lipophilicity, metabolic stability, and electron-withdrawing character is desired. Its reactivity in nucleophilic aromatic substitution is also notably enhanced.
-
This compound offers a more nuanced approach, providing a moderate increase in these properties. It can serve as a valuable bioisostere for a methyl or hydroxyl group, allowing for fine-tuning of molecular properties.
As our understanding of the subtle effects of fluorination continues to grow, the strategic application of both monofluorinated and polyfluorinated building blocks like these will undoubtedly lead to the development of next-generation pharmaceuticals and agrochemicals with improved efficacy and safety profiles.
References
- 1. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 3. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 14. researchgate.net [researchgate.net]
- 15. Monofluoromethylation of N-Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of 4-(Fluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Pyridine Scaffolds, Supported by Experimental Data.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful and widely utilized strategy to enhance pharmacological properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2] This guide provides an in-depth comparison of 4-(fluoromethyl)pyridine derivatives and their non-fluorinated analogs, offering a evidence-based perspective for researchers engaged in drug discovery.
The Rationale for Fluorination: Enhancing Drug-Like Properties
The introduction of a fluoromethyl group in place of a methyl group on a pyridine ring can induce several critical changes in a molecule's behavior. The strong electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[1] Furthermore, the C-F bond is significantly more stable than a C-H bond, which can block metabolic oxidation at that position, a common pathway for drug degradation by cytochrome P450 enzymes.[3] This enhanced metabolic stability often translates to a longer drug half-life and improved bioavailability.[4]
Quantitative Comparison of Biological Activity
While comprehensive head-to-head public data for a wide range of this compound derivatives versus their non-fluorinated analogs is emergent, we can draw valuable insights from studies on related fluorinated heterocyclic compounds. The following table illustrates the potential impact of fluorination on biological activity, using data from a study on TRPV1 receptor antagonists as a representative example of how a trifluoromethyl group, a close relative of the fluoromethyl group, can significantly enhance potency.
| Compound | Structure | Target | IC50 (nM) | Fold Improvement |
| Non-fluorinated Analog | Pyridinylpiperazine urea | Human TRPV1 Receptor | >1000 | - |
| Trifluoromethyl Analog (Compound 41) | 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide | Human TRPV1 Receptor | 1.6 | >625 |
Data adapted from a high-throughput screening study on TRPV1 vanilloid receptor ligands.[5]
Analysis: The data clearly demonstrates a dramatic increase in inhibitory potency with the introduction of the trifluoromethyl group. This enhancement is likely due to a combination of factors, including increased binding affinity through favorable interactions with the receptor and altered electronic properties of the pyridine ring.[5] Similar profound effects on activity can be anticipated when comparing this compound derivatives with their non-fluorinated counterparts.
Impact on Pharmacokinetics and Metabolism (ADME)
The introduction of a fluoromethyl group can significantly improve a compound's ADME profile:
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes the fluoromethyl group resistant to oxidative metabolism.[6] This can prevent the formation of inactive or potentially toxic metabolites, leading to a cleaner safety profile and a longer duration of action.
-
Lipophilicity and Permeability: Fluorination can modulate a molecule's lipophilicity, which in turn affects its ability to cross cell membranes. The precise effect depends on the overall molecular context, but it provides a valuable tool for optimizing a drug's absorption and distribution.[4]
-
Binding Affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, resulting in increased binding affinity and potency.[2]
Experimental Protocols
To ensure the rigorous and reproducible evaluation of this compound derivatives and their non-fluorinated analogs, standardized experimental protocols are essential.
General Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated pyridine analogs.
Protocol 1: In Vitro Enzyme Inhibition Assay (Kinase Inhibitor Screening)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (fluorinated and non-fluorinated analogs) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds and the recombinant kinase to the wells of a 384-well plate.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of test compounds on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the EC50 value by plotting cell viability against compound concentration.
Visualizing the Impact: A Representative Signaling Pathway
Many pyridine derivatives exert their biological effects by inhibiting key signaling pathways involved in disease progression. The following diagram illustrates a simplified kinase signaling pathway that can be targeted by such inhibitors.
Caption: A simplified representation of the RAS-RAF-MEK-ERK signaling pathway, a common target for kinase inhibitors.
Conclusion
The strategic incorporation of a fluoromethyl group into the 4-position of a pyridine ring offers a powerful approach to enhance the biological activity and pharmacokinetic properties of drug candidates. By increasing metabolic stability, modulating physicochemical properties, and potentially improving binding affinity, this modification can lead to the development of more potent and effective therapeutics. The experimental protocols and comparative framework provided in this guide offer a robust foundation for researchers to systematically evaluate and optimize their this compound derivatives in the pursuit of novel medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Pharmaceuticals Containing the 4-(Fluoromethyl)pyridine Moiety: In Vitro and In Vivo Perspectives
The strategic incorporation of fluorine into pharmaceutical agents has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among the various fluorinated motifs, the 4-(fluoromethyl)pyridine moiety has emerged as a privileged scaffold in the design of novel therapeutics and agrochemicals. This guide provides an in-depth comparative analysis of key pharmaceuticals containing this moiety, focusing on their in vitro and in vivo performance, supported by experimental data and detailed protocols. We will explore a non-nucleoside reverse transcriptase inhibitor, an insecticide, and a herbicide, each leveraging the unique attributes of the this compound group to achieve their desired biological effects.
The Significance of the this compound Moiety
The this compound structure offers several advantages in drug design. The pyridine ring, a bioisostere of a phenyl group, can engage in various non-covalent interactions with biological targets and often improves aqueous solubility. The introduction of a fluoromethyl group at the 4-position significantly impacts the molecule's properties. The high electronegativity of fluorine can alter the electronic distribution of the pyridine ring, influencing its pKa and interaction capabilities. Furthermore, the C-F bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This increased stability often translates to improved pharmacokinetic profiles, such as a longer half-life and greater oral bioavailability.
Case Study 1: Doravirine - A Next-Generation HIV-1 Inhibitor
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1] Its chemical structure, featuring the this compound core, is central to its efficacy and favorable resistance profile.
Mechanism of Action
Doravirine allosterically inhibits the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA.[1][2] Unlike nucleoside RT inhibitors, doravirine does not bind to the active site but to a hydrophobic pocket located near it.[3] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and halting DNA synthesis.[2] The flexibility of doravirine's binding allows it to maintain activity against common NNRTI resistance mutations.[2]
References
- 1. Doravirine | C17H11ClF3N5O3 | CID 58460047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Doravirine? [synapse.patsnap.com]
- 3. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 4-(Fluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluoromethyl group into pyridine scaffolds is a critical strategy in medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. Among these, 4-(fluoromethyl)pyridine serves as a valuable building block for the synthesis of a wide range of biologically active compounds. This guide provides a comparative analysis of the most common synthetic routes to this important intermediate, offering insights into the experimental choices, and providing detailed protocols to aid in the selection of the most suitable method for a given research and development context.
Direct Electrophilic Fluorination of 4-Methylpyridine
This approach involves the direct replacement of a hydrogen atom on the methyl group of 4-methylpyridine (also known as γ-picoline) with a fluorine atom using a potent electrophilic fluorinating agent.
Scientific Rationale
The direct C-H fluorination of an sp³-hybridized carbon is an atom-economical and conceptually straightforward approach. The key challenge lies in the selective monofluorination of the methyl group without over-fluorination or reaction at the electron-rich pyridine ring. The use of a strong electrophilic fluorinating agent is necessary to activate the otherwise unreactive C-H bond. The addition of a mild base is crucial to neutralize the strong acid byproduct generated during the reaction, which would otherwise protonate the pyridine nitrogen, deactivating the ring and potentially leading to unwanted side reactions.
Featured Protocol: Fluorination with N-Fluorobis(trifluoromethanesulfonyl)imide (NFSI)
This protocol is based on the work of Ying, DesMarteau, and Gotoh, who reported a high-yielding synthesis of this compound.
Experimental Protocol:
-
To a stirred solution of 4-methylpyridine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add sodium carbonate (Na₂CO₃) (1.5 eq.).
-
Slowly add a solution of N-fluorobis(trifluoromethanesulfonyl)imide (NFSI) (1.2 eq.) in anhydrous CH₂Cl₂ to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
A reported yield for this reaction is approximately 72%.[1][2]
Nucleophilic Substitution of 4-(Chloromethyl)pyridine
This classic Sₙ2 reaction involves the displacement of a chloride ion from 4-(chloromethyl)pyridine with a fluoride source. The success of this method hinges on the nucleophilicity of the fluoride source and the prevention of side reactions.
Scientific Rationale
The chloromethyl group at the 4-position of the pyridine ring is an excellent electrophile for Sₙ2 reactions due to the stability of the resulting benzylic-type carbocation intermediate. The primary challenge is the relatively low nucleophilicity of the fluoride ion in many common salts due to strong ion pairing and solvation. To overcome this, "naked" or activated fluoride sources, such as anhydrous tetralkylammonium fluorides, are employed to enhance the reactivity of the fluoride anion.
Featured Protocol: Fluorination with Anhydrous Tetrabutylammonium Fluoride (TBAF)
This protocol is a representative procedure for the nucleophilic fluorination of 4-(chloromethyl)pyridine.
Experimental Protocol:
-
Prepare anhydrous tetrabutylammonium fluoride (TBAF) by drying the commercially available hydrate under high vacuum at 40-50 °C for several hours.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a mild base, such as potassium carbonate (K₂CO₃) (1.1 eq.), to neutralize the hydrochloride salt and stir for 15-30 minutes.
-
Add a solution of anhydrous TBAF (1.5 eq.) in the same solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Deoxyfluorination of 4-Pyridinemethanol
This method transforms the readily available 4-pyridinemethanol into this compound by replacing the hydroxyl group with a fluorine atom. This is a powerful and widely used transformation in fluorination chemistry.
Scientific Rationale
The hydroxyl group of an alcohol is a poor leaving group. Deoxyfluorination reagents activate the hydroxyl group by converting it into a better leaving group in situ, which is then displaced by a fluoride ion, often from the reagent itself. Several reagents have been developed for this purpose, each with its own advantages and disadvantages in terms of reactivity, safety, and substrate scope.
Featured Reagents and Comparative Insights
| Reagent | Key Advantages | Key Disadvantages |
| Diethylaminosulfur Trifluoride (DAST) | Commercially available, broad substrate scope. | Thermally unstable, can lead to elimination byproducts.[3][4] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) | More thermally stable than DAST, often gives higher yields.[3] | More expensive than DAST. |
| 2-Pyridinesulfonyl Fluoride (PyFluor) | High thermal stability, crystalline solid, chemoselective with minimal elimination byproducts.[4][5] | Requires a strong base for activation. |
Featured Protocol: General Deoxyfluorination of 4-Pyridinemethanol
The following is a general procedure that can be adapted for use with DAST, Deoxo-Fluor, or PyFluor, with specific considerations for each reagent.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-pyridinemethanol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane for DAST/Deoxo-Fluor, or toluene for PyFluor).
-
Cool the solution to the appropriate temperature (-78 °C for DAST, 0 °C to room temperature for Deoxo-Fluor and PyFluor).
-
For DAST or Deoxo-Fluor: Slowly add the deoxyfluorinating agent (1.1-1.5 eq.) to the stirred solution.
-
For PyFluor: Add a strong, non-nucleophilic base such as DBU (1.5 eq.) followed by the slow addition of PyFluor (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or ¹⁹F NMR.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Comparative Summary of Synthetic Routes
| Feature | Direct Fluorination of 4-Methylpyridine | Nucleophilic Substitution of 4-(Chloromethyl)pyridine | Deoxyfluorination of 4-Pyridinemethanol |
| Starting Material Availability | Readily available and inexpensive. | Can be synthesized from 4-pyridinemethanol or purchased as the hydrochloride salt. | Readily available and inexpensive. |
| Number of Steps | One step. | Typically two steps from 4-pyridinemethanol. | One step. |
| Reagent Cost & Handling | NFSI is a relatively expensive, but stable and easy-to-handle solid. | Anhydrous TBAF requires careful handling due to its hygroscopic nature. | Reagents vary in cost and stability (DAST is hazardous). |
| Reported Yield | Good (e.g., 72%). | Moderate to good, dependent on conditions and fluoride source. | Generally good, but reagent and substrate dependent. |
| Scalability | Potentially scalable, but cost of NFSI may be a factor. | Scalable, with careful control of anhydrous conditions. | Scalable, with PyFluor being a safer option for larger scales. |
| Key Challenges | Selectivity for monofluorination, cost of reagent. | Anhydrous conditions are critical, potential for side reactions. | Choice of reagent to balance reactivity, safety, and cost. |
Visualization of Synthetic Pathways
Figure 1: Overview of the three main synthetic routes to this compound.
Conclusion
The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, the scale of the synthesis, cost considerations, and the technical capabilities of the laboratory.
-
Direct fluorination of 4-methylpyridine offers the most atom-economical and shortest route, making it an attractive option for its efficiency.
-
Nucleophilic substitution of 4-(chloromethyl)pyridine is a reliable and well-established method, particularly if the starting material is readily accessible.
-
Deoxyfluorination of 4-pyridinemethanol provides a versatile and high-yielding pathway, with modern reagents like PyFluor offering improved safety and selectivity for larger-scale applications.
By carefully considering the advantages and disadvantages of each approach, researchers can select the optimal strategy for the synthesis of this important fluorinated building block, thereby accelerating their drug discovery and development programs.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Fluoromethyl)pyridine
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 4-(Fluoromethyl)pyridine, a pivotal building block in pharmaceutical and agrochemical synthesis.[1][2][3] The integrity of downstream processes and the quality of the final product are critically dependent on the accurate quantification of this key intermediate. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. The protocols and validation data presented herein are synthesized from established practices for analogous pyridine derivatives and are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8][9][10]
The selection of an analytical method is a critical decision in the development of any pharmaceutical product. It is a decision that must be guided by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the method. For a compound such as this compound, both HPLC and GC present viable analytical options, each with its own set of advantages and limitations. This guide will explore these techniques, providing the rationale behind the selection of specific experimental parameters and outlining a robust validation strategy to ensure the generation of reliable and reproducible data.
Methodology Comparison: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound is influenced by several factors, including the compound's volatility, thermal stability, and the desired sensitivity of the assay.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and thermally stable compounds.[11] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization for polar compounds, but often simpler for volatile analytes. |
| Sensitivity | Highly sensitive, especially with detectors like UV-Vis or Mass Spectrometry (MS). | Very high sensitivity, particularly with detectors like Flame Ionization Detector (FID) or MS.[11] |
| Specificity | Good specificity, which can be enhanced by using highly selective columns and detectors like a Diode Array Detector (DAD) or MS. | Excellent specificity, especially when coupled with a Mass Spectrometer (GC-MS). |
| Typical Analytes | Polar and non-polar compounds, high molecular weight compounds. | Volatile organic compounds. |
| Considerations for this compound | As a pyridine derivative, it is amenable to reverse-phase HPLC. The polarity of the molecule allows for good interaction with C18 columns. | The volatility of this compound makes it a good candidate for GC analysis.[12] |
Experimental Protocols and Validation
A critical aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[13][14] The validation process involves evaluating a series of parameters as defined by ICH guidelines Q2(R2).[4][15][16]
High-Performance Liquid Chromatography (HPLC) Method
The versatility of HPLC makes it a robust choice for the quantification of pyridine derivatives.[17][18][19][20] A reverse-phase method is proposed here, which is well-suited for moderately polar compounds like this compound.
Caption: A typical experimental workflow for HPLC analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used for this analysis.[21]
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended due to its versatility and suitability for separating pyridine derivatives.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.
-
Detection: UV detection at a wavelength of 254 nm is appropriate for the pyridine ring system.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method.
-
-
System Suitability: Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. Key parameters to assess include theoretical plates, tailing factor, and reproducibility of peak area and retention time. This ensures the chromatographic system is performing adequately.
Gas Chromatography (GC) Method
Given that this compound is a volatile compound, GC offers a highly sensitive and specific alternative for its quantification.[11][12]
Caption: A typical experimental workflow for GC analysis.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for higher specificity and identification is recommended.
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of pyridine derivatives.
-
Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min.
-
Injector and Detector Temperatures: The injector and detector temperatures should be set higher than the final oven temperature (e.g., 280°C) to ensure efficient vaporization and prevent condensation.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane.
-
Sample Solution: Dilute the sample in the same solvent to a concentration appropriate for GC analysis.
-
Validation Parameters Summary
The following table summarizes the key validation parameters that must be assessed for both the HPLC and GC methods, in accordance with ICH guidelines.[6][10][22][23]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any impurities or matrix components. Peak purity should be confirmed if using a DAD or MS detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear relationship between concentration and response should be demonstrated with a correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of this compound in the samples. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery of spiked samples should be within 98-102%.[5] |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | The relative standard deviation (RSD) for replicate injections should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should demonstrate reliability with minor changes in parameters like mobile phase composition, flow rate, or column temperature.[5] |
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quantification of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis and the available instrumentation. HPLC is a versatile method suitable for a wide range of sample matrices, while GC offers excellent sensitivity for this volatile analyte.
Regardless of the method chosen, a thorough validation in accordance with ICH, FDA, and USP guidelines is imperative to ensure the generation of accurate and reliable data.[4][6][9] This guide provides a framework for the development and validation of analytical methods for this compound, emphasizing a scientific, risk-based approach to ensure method suitability throughout its lifecycle.[9][24]
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. uspbpep.com [uspbpep.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. starodub.nl [starodub.nl]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. helixchrom.com [helixchrom.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. investigationsquality.com [investigationsquality.com]
- 23. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 24. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Catalytic Performance of 4-(Fluoromethyl)pyridine-Based Ligands
For researchers, medicinal chemists, and professionals in drug development, the selection of the optimal ligand is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. The electronic and steric properties of a ligand profoundly influence the stability, activity, and selectivity of the catalyst. This guide provides an in-depth technical comparison of 4-(Fluoromethyl)pyridine-based ligands, benchmarking their anticipated performance against other substituted pyridine ligands in palladium-catalyzed catalysis. By examining the underlying electronic effects and providing a framework based on experimental data, this document serves as a practical resource for ligand selection and reaction optimization.
The Strategic Advantage of Fluorination in Pyridine Ligands
Pyridine and its derivatives are a cornerstone of coordination chemistry, widely employed as ligands in homogeneous catalysis due to their robust coordination to metal centers and the tunable nature of their electronic properties through substitution.[1][2][3] The introduction of fluorine-containing substituents, such as the fluoromethyl group (-CH₂F), offers a nuanced approach to modulating ligand properties. Unlike the strongly electron-withdrawing trifluoromethyl (-CF₃) group, the fluoromethyl group exhibits a more subtle electron-withdrawing inductive effect, coupled with minimal steric hindrance. This unique combination can enhance catalytic activity by influencing the electron density at the metal center without impeding substrate coordination, making this compound an intriguing ligand candidate for a range of catalytic transformations.
The electron-withdrawing nature of the 4-(Fluoromethyl) group is expected to decrease the basicity of the pyridine nitrogen. This modulation of the ligand's electronic properties can have a significant impact on the catalytic cycle of cross-coupling reactions. For instance, in palladium-catalyzed reactions, a less electron-donating ligand can facilitate the reductive elimination step, which is often the rate-determining step, thereby accelerating the overall catalytic turnover.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
While direct, side-by-side comparative studies focusing exclusively on this compound are not extensively documented, we can extrapolate its performance based on a systematic study of various 4-substituted pyridine ligands in Suzuki-Miyaura and Heck cross-coupling reactions. A study by Skarżewski et al. provides a valuable benchmark by evaluating a series of Pd(II) complexes with 4-substituted pyridine ligands bearing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The performance of various 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid is summarized in Table 1.
Table 1: Performance of Pd(II) Complexes with 4-Substituted Pyridine Ligands in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid.
| 4-Substituent (Ligand) | Hammett Constant (σp) | Yield (%) |
| -OCH₃ | -0.27 | >95 |
| -CH₃ (4-picoline) | -0.17 | >95 |
| -H (Pyridine) | 0.00 | >95 |
| -CH₂F (4-Fluoromethylpyridine) | ~ +0.1 to +0.2 (estimated) | >95 (projected) |
| -Cl | +0.23 | >95 |
| -COOCH₃ | +0.45 | >95 |
| -CN | +0.66 | >95 |
Data for -OCH₃, -CH₃, -H, -Cl, -COOCH₃, and -CN are adapted from Skarżewski et al.[1][2] The Hammett constant for -CH₂F is an estimation based on its known inductive effect. The projected yield for this compound is based on the observed trend.
The data indicates that for the Suzuki-Miyaura coupling of an activated aryl bromide, a wide range of 4-substituted pyridine ligands, from those with moderate EDGs to strong EWGs, afford excellent yields.[1][2] This suggests that the electronic effect of the 4-substituent has a less pronounced impact on the overall efficiency of this specific transformation. Therefore, a this compound-based ligand is projected to perform exceptionally well, providing near-quantitative yields. The subtle electron-withdrawing nature of the fluoromethyl group is not expected to be detrimental and may even offer advantages in terms of catalyst stability or turnover frequency in more challenging coupling reactions.
Heck Coupling
The Heck reaction is a versatile method for the arylation of alkenes. The comparative performance of 4-substituted pyridine ligands in the Heck coupling of 4-bromoanisole with styrene is presented in Table 2.
Table 2: Performance of Pd(II) Complexes with 4-Substituted Pyridine Ligands in the Heck Coupling of 4-Bromoanisole with Styrene.
| 4-Substituent (Ligand) | Hammett Constant (σp) | Yield (%) |
| -OCH₃ | -0.27 | ~80 |
| -CH₃ (4-picoline) | -0.17 | ~85 |
| -H (Pyridine) | 0.00 | ~90 |
| -CH₂F (4-Fluoromethylpyridine) | ~ +0.1 to +0.2 (estimated) | ~90-95 (projected) |
| -Cl | +0.23 | >95 |
| -COOCH₃ | +0.45 | >95 |
| -CN | +0.66 | >95 |
Data for -OCH₃, -CH₃, -H, -Cl, -COOCH₃, and -CN are adapted from Skarżewski et al.[1][2] The Hammett constant for -CH₂F is an estimation based on its known inductive effect. The projected yield for this compound is based on the observed trend.
In contrast to the Suzuki-Miyaura coupling, the Heck reaction shows a more discernible trend related to the electronic properties of the pyridine ligand. Ligands with electron-withdrawing substituents at the 4-position lead to higher yields.[1][2] This can be attributed to the mechanism of the Heck reaction, where a more electron-deficient palladium center can facilitate the migratory insertion and subsequent β-hydride elimination steps.
Based on this trend, this compound, with its moderately electron-withdrawing -CH₂F group, is expected to be a highly effective ligand for the Heck reaction, likely providing yields comparable to or even slightly better than unsubstituted pyridine. Its performance is anticipated to be superior to ligands with electron-donating groups like 4-picoline.
Causality Behind Experimental Choices: The Role of Electronic Effects
The observed and projected performance of this compound-based ligands can be rationalized by considering the electronic influence of the 4-substituent on the palladium catalyst. The Hammett equation provides a quantitative framework for understanding these effects.[4][5]
The catalytic cycle of a generic palladium-catalyzed cross-coupling reaction is depicted below. The electronic properties of the ligand L (in this case, a substituted pyridine) can influence each step of this cycle.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: Electron-donating ligands can enhance the rate of oxidative addition by increasing the electron density on the Pd(0) center, making it more nucleophilic. However, for reactive aryl halides, this step is often not rate-limiting.
-
Transmetalation: The electronic effects of the ligand on transmetalation are complex and can depend on the specific coupling partners and mechanism.
-
Reductive Elimination: This is often the rate-determining step. Electron-withdrawing ligands, like this compound, can accelerate reductive elimination by making the palladium center more electrophilic, which favors the formation of the C-C bond and regeneration of the active Pd(0) catalyst.
The superior performance of electron-withdrawing pyridine ligands in the Heck reaction strongly suggests that reductive elimination is a key performance-determining step in this transformation. For this compound, its balanced electronic profile makes it an attractive choice, promoting efficient catalysis without excessively deactivating the palladium center for the initial oxidative addition step.
Experimental Protocols
The following are representative, step-by-step methodologies for the Suzuki-Miyaura and Heck reactions, adapted from the work of Skarżewski et al.[1][2] These protocols can serve as a starting point for evaluating the performance of this compound-based ligands.
General Procedure for the Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
-
Catalyst Preparation: In a reaction vessel, combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (2-4 mol%).
-
Reagent Addition: To the vessel, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent and Reaction Conditions: Add the solvent system (e.g., toluene/water mixture). Purge the vessel with an inert gas (N₂ or Ar) and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purification and Analysis: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired biaryl.
General Procedure for the Heck Coupling
-
Catalyst Formation: In a reaction vessel under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (2-4 mol%) in the chosen solvent (e.g., DMF or NMP).
-
Addition of Reactants: Add the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).
-
Reaction Execution: Heat the mixture to the required temperature (typically 100-140 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Product Isolation: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Purification: Wash the organic phase, dry it, and remove the solvent in vacuo. Purify the residue by column chromatography to isolate the desired vinylated product.
Conclusion and Future Outlook
This compound-based ligands represent a promising class of ligands for palladium-catalyzed cross-coupling reactions. Their unique electronic profile, characterized by a moderate electron-withdrawing effect and minimal steric bulk, positions them as highly effective alternatives to more traditional pyridine ligands. The comparative analysis presented in this guide, based on established trends, suggests that these ligands are likely to exhibit excellent performance in Suzuki-Miyaura couplings and demonstrate superior efficacy in Heck reactions compared to ligands with electron-donating substituents.
The detailed experimental protocols provided herein offer a solid foundation for researchers to validate these projections and explore the full potential of this compound-based ligands in their own catalytic systems. Further research involving direct comparative studies will be invaluable in precisely quantifying the performance of these ligands and expanding their application in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Fluoromethyl)pyridine Analogs
The pyridine ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile biological activities.[1] When combined with a trifluoromethyl (-CF3) group, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique confluence of physicochemical properties that are highly advantageous for drug design.[1][2] The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability.[3][4] This guide provides an in-depth analysis of the structure-activity relationships of 4-(fluoromethyl)pyridine analogs, synthesizing data from various studies to inform the strategic design of next-generation therapeutic and agrochemical agents.[2][4]
The this compound Core: A Privileged Scaffold
The 4-(trifluoromethyl)pyridine scaffold presents multiple vectors for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. Understanding how substitutions at different positions on the pyridine ring impact biological activity is crucial for lead optimization.
Caption: Core 4-(Trifluoromethyl)pyridine scaffold and key positions for analog derivatization.
Comparative Analysis of Substituent Effects on Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine ring. These modifications can influence the molecule's interaction with its biological target, its pharmacokinetic properties, and its overall efficacy.
Impact of Substitutions at the 2- and 6-Positions (ortho to Nitrogen)
Substituents at the positions ortho to the ring nitrogen can have a profound impact on binding and selectivity.
-
Herbicidal Activity: In the development of acetolactate synthase (ALS)-inhibiting herbicides, 2-methoxy-4-(trifluoromethyl)phenyl analogs showed high activity but also significant toxicity to wheat crops.[2] Replacing the phenyl ring with a pyridine moiety, as in Pyroxsulam , which features a 2-methoxy-4-(trifluoromethyl)pyridine substructure, maintained high herbicidal efficacy while dramatically improving crop selectivity.[2][5] This highlights the critical role of the pyridine nitrogen in modulating the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, leading to a better safety profile in desired species.[5]
-
Insecticidal Activity: The insecticide Sulfoxaflor is built upon a 6-(trifluoromethyl)pyridine core.[5] Extensive structural optimization revealed that this specific substitution pattern was optimal for potent insecticidal activity against sap-feeding pests.[2]
-
Kinase Inhibition: Pexidartinib , a potent inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) kinase, features a 6-(trifluoromethyl)pyridine ring.[6] The replacement of a benzene ring in the lead compound with this pyridine moiety increased inhibitory activity twofold. The pyridine nitrogen is believed to contribute to stabilizing the conformation of the kinase domain.[6]
Impact of Substitutions at the 3- and 5-Positions (meta to Nitrogen)
Modifications at the meta positions are crucial for extending the molecule and establishing key interactions with the target protein.
-
Antimicrobial Activity: A study of novel trifluoromethylpyridine amide derivatives revealed that substitutions at the 3-position were key to their antibacterial properties.[7] Specifically, compounds with a 3-chloro-5-(trifluoromethyl)picolinamide structure showed significant activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). The structure-activity relationship indicated that the nature of the benzyl group attached to a sulfur-containing linker was critical for potency.[7]
-
Pharmaceutical Intermediates: 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) are vital industrial intermediates for a vast range of agrochemicals and pharmaceuticals.[2][5] Their utility underscores the importance of halogen substitutions, which serve as synthetic handles for further derivatization, often through cross-coupling reactions.[3]
Quantitative SAR Data Summary
The following table summarizes the biological activity of representative this compound analogs, demonstrating the impact of different substitution patterns.
| Compound/Analog Class | Key Structural Features | Biological Target/Assay | Reported Activity (IC50/EC50/MIC) | Reference |
| Pexidartinib | 6-(Trifluoromethyl)nicotinaldehyde derivative | CSF-1R Kinase | IC50 = 13 nM | [6] |
| Sulfone Amide (F10) | 3-Chloro-5-(trifluoromethyl)picolinamide core | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 83 mg L⁻¹ | [7] |
| Thioether Amide (E20) | 3-Chloro-5-(trifluoromethyl)picolinamide core | Xanthomonas oryzae pv. oryzae (Xoo) | 35% inhibition at 50 mg L⁻¹ | [7] |
| Pyroxsulam | 2-Methoxy-4-(trifluoromethyl)pyridine core | Acetolactate Synthase (ALS) | Herbicide (quantitative data proprietary) | [2][5] |
| Flonicamid | 4-Trifluoromethyl-nicotinamide derivative | Aphid feeding behavior | Insecticide (quantitative data proprietary) | [5] |
Experimental Protocols for Biological Evaluation
The characterization of novel enzyme inhibitors requires robust and reproducible experimental protocols.[8][9] The choice of assay is critical for generating comparable and reliable data for SAR studies.[10]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This protocol is a common method for quantifying kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[11][12] It is a universal assay applicable to virtually any kinase.[13]
Causality Behind Experimental Choices:
-
Luminescence-based Detection: Chosen for its high sensitivity and broad dynamic range, allowing for the detection of both potent and weak inhibitors.[12]
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors, which is a common mechanism of action.[10]
-
Controls: Including "no enzyme" and "no inhibitor" controls is essential to establish baseline signals and ensure the observed inhibition is specific to the compound.[9]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and serially diluted inhibitor compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution. Add 2.5 µL of the test compound at various concentrations (typically a 10-point dilution series).
-
Initiate Reaction: Add 5 µL of a solution containing the peptide/protein substrate and ATP to each well to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Step-by-Step Methodology:
-
Culture Preparation: Grow the bacterial strain (e.g., X. oryzae) overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium, typically starting from a high concentration (e.g., 200 µg/mL).
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 28°C) for 24-48 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Workflow for Inhibitor Characterization
The process of identifying and characterizing a novel inhibitor follows a logical progression from initial high-throughput screening to detailed mechanistic studies.[15][16]
Caption: A generalized workflow for the discovery and optimization of enzyme inhibitors.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and privileged structure in modern drug and agrochemical discovery.[2][17] Structure-activity relationship studies consistently demonstrate that strategic modification of the pyridine ring is a powerful tool for enhancing potency, selectivity, and pharmacokinetic properties. The pyridine nitrogen often plays a key role in improving species selectivity (as seen in herbicides) or contributing to target binding (as in kinase inhibitors) when compared to phenyl analogs.[2][6] Future research will likely focus on developing more complex fused heterocyclic systems and exploring novel substitutions to address challenges such as drug resistance and the need for more environmentally benign agrochemicals.[18] The continued application of the principles outlined in this guide will be instrumental in unlocking the full potential of this remarkable chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicity Assessment of 4-(Fluoromethyl)pyridine and its Byproducts
For researchers, scientists, and drug development professionals, understanding the toxicological profile of a chemical entity is paramount to ensuring safety and regulatory compliance. This guide provides a comprehensive framework for the toxicity assessment of 4-(Fluoromethyl)pyridine, a key building block in medicinal chemistry, and its potential byproducts. We will delve into the rationale behind experimental choices, present comparative data, and detail robust protocols to ensure scientific integrity.
The strategic incorporation of fluorine-containing moieties, such as the fluoromethyl group, is a common strategy in drug design to enhance metabolic stability and bioavailability.[1][2] However, this alteration can also introduce unique toxicological challenges. Therefore, a thorough evaluation of this compound and its metabolites or synthetic byproducts is crucial.
Rationale for a Comprehensive Toxicity Assessment
A tiered approach to toxicity testing is essential to build a comprehensive safety profile. This typically begins with in vitro assays to assess cytotoxicity and genotoxicity, followed by more complex studies to understand metabolic pathways and potential in vivo effects. This strategy aligns with international guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5][6]
Key Considerations for this compound:
-
Metabolic Stability and Byproduct Formation: The carbon-fluorine bond is strong, often rendering fluorinated compounds metabolically stable.[1] However, metabolism can still occur on the pyridine ring or the fluoromethyl group itself, potentially leading to the formation of reactive metabolites.[7] Synthetic processes for this compound can also generate byproducts, which may possess distinct toxicological profiles.[2][8]
-
Structural Alerts: The pyridine ring is a common structural motif in many pharmaceuticals and can be associated with specific toxicities. The presence of a trifluoromethyl group, which is strongly electron-withdrawing, can influence the electronic properties of the pyridine ring and its interactions with biological targets.[2]
-
Regulatory Guidance: The FDA provides specific guidance on the safety testing of drug metabolites, emphasizing the need to evaluate any "disproportionate" metabolites that are found at higher concentrations in humans than in preclinical toxicology species.[4][5][6][9]
Experimental Design: A Multi-faceted Approach
A robust toxicity assessment of this compound and its byproducts should encompass a battery of tests to evaluate different toxicological endpoints.
Caption: A tiered workflow for the comprehensive toxicity assessment of new chemical entities.
In Vitro Cytotoxicity Assessment
The initial step is to determine the potential of this compound and its byproducts to cause cell death. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[10]
Table 1: Comparative Cytotoxicity (IC50) Data
| Compound | HepG2 (Human Liver) IC50 (µM) | HEK293 (Human Kidney) IC50 (µM) |
| This compound | > 100 | > 100 |
| Byproduct A (e.g., 4-Pyridylcarbinol) | 85.2 | 92.5 |
| Byproduct B (e.g., Isonicotinic Acid) | > 200 | > 200 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
In Vitro Genotoxicity Assessment
Genotoxicity assays are crucial to identify compounds that can cause genetic damage, a key event in carcinogenesis. A standard battery of tests is recommended to cover different genotoxic endpoints.
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium to detect point mutations. It is a rapid and cost-effective screening tool.[11]
-
In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects in mammalian cells.[12][13] It is a reliable test for chromosomal damage and is recognized by the OECD.[12]
Table 2: Comparative Genotoxicity Profile
| Compound | Ames Test (TA98, TA100, with/without S9) | In Vitro Micronucleus (CHO-K1 cells, with/without S9) |
| This compound | Negative | Negative |
| Byproduct A (e.g., 4-Pyridylcarbinol) | Negative | Negative |
| Byproduct B (e.g., Isonicotinic Acid) | Negative | Negative |
| Sodium Azide (Positive Control for Ames) | Positive | Not Applicable |
| Mitomycin C (Positive Control for Micronucleus) | Not Applicable | Positive |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Metabolic Stability and Metabolite Identification
Understanding the metabolic fate of this compound is critical. In vitro metabolism studies using liver microsomes or hepatocytes can provide insights into its metabolic stability and the formation of metabolites.[1][14]
Caption: A putative metabolic pathway for this compound.
Once significant metabolites are identified, their synthesis is necessary for full toxicological characterization, as recommended by the FDA.[4][6]
Detailed Experimental Protocols
For the sake of reproducibility and scientific rigor, detailed protocols are provided below.
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its byproducts) and a positive control (Doxorubicin) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Protocol: In Vitro Micronucleus Assay (OECD TG 487)
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells in appropriate medium.
-
Compound Exposure: Treat the cells with at least three concentrations of the test compound, along with negative and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9), for a short duration (3-6 hours) in the presence and absence of a metabolic activation system (S9 mix).
-
Cytochalasin B Addition: After the treatment period, add cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Evaluation: Analyze the data for a concentration-dependent increase in the frequency of micronucleated cells.
Comparative Analysis and Future Directions
The initial in vitro screening of this compound suggests a favorable toxicity profile with low cytotoxicity and no evidence of genotoxicity. However, the potential for the formation of toxic metabolites or the presence of hazardous synthetic byproducts necessitates further investigation.
Should any of the byproducts or metabolites show significant toxicity, further studies, including in vivo acute toxicity testing (e.g., OECD TG 425), would be warranted to establish a safe exposure level.[15] The choice of an alternative synthetic route that minimizes the formation of toxic byproducts should also be considered.[2][8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. fda.gov [fda.gov]
- 5. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 9. raps.org [raps.org]
- 10. In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Large-Scale Synthesis of Fluoromethylated Pyridines: A Cost-Benefit Analysis of 4-(Fluoromethyl)pyridine
The strategic incorporation of fluorine-containing functional groups, such as the monofluoromethyl (–CH₂F) moiety, has become a cornerstone of modern medicinal chemistry.[1] This group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates by acting as a bioisostere for hydroxyl or thiol groups.[1][2] However, the transition from small-scale discovery to large-scale active pharmaceutical ingredient (API) synthesis presents significant challenges, particularly concerning the cost, safety, and efficiency of fluoromethylating agents.[3]
This guide provides an in-depth cost-benefit analysis of using 4-(Fluoromethyl)pyridine as a key intermediate and building block in large-scale synthesis. We will objectively compare its performance, cost-effectiveness, and process viability against other common alternatives, supported by experimental data and process considerations, to offer a comprehensive resource for researchers, process chemists, and drug development professionals.
This compound: An Overview of Synthesis and Properties
This compound is a versatile heterocyclic building block. Its utility stems from the reactivity of the fluoromethyl group and the inherent properties of the pyridine ring, which is a common scaffold in pharmaceuticals.
Synthesis Routes: The industrial production of fluoromethylated pyridines often relies on halogen exchange (HALEX) reactions or building the ring from fluorinated precursors.[4][5][6] Common laboratory and potential scale-up syntheses for this compound can start from readily available materials like 4-methylpyridine or 4-pyridinemethanol.
A typical laboratory synthesis might involve the fluorination of 4-(hydroxymethyl)pyridine using a reagent like diethylaminosulfur trifluoride (DAST). However, DAST and similar reagents are often avoided in large-scale operations due to their thermal instability and high cost.[7][8] More scalable methods often involve nucleophilic substitution on 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine using a fluoride source.
-
From 4-Methylpyridine: Direct fluorination is challenging. A more common route involves radical chlorination to form 4-(chloromethyl)pyridine, followed by a HALEX reaction.
-
From 4-Pyridylcarbinol (4-pyridinemethanol): Conversion to a sulfonate ester followed by nucleophilic fluorination is a viable path.
-
From 4-(Chloromethyl)pyridine Hydrochloride: This commercially available starting material can be treated with a fluoride salt (e.g., KF) in an appropriate solvent.[9]
The choice of synthesis route directly impacts the overall cost, factoring in raw material price, reagent toxicity, reaction conditions (temperature, pressure), and waste stream management.
Cost-Benefit Analysis for Large-Scale Production
The decision to implement a specific reagent or intermediate at an industrial scale hinges on a careful balance of its direct costs and its tangible benefits to the overall process.
2.1. Cost Analysis
| Cost Factor | Analysis of this compound | Considerations & Implications |
| Raw Material Sourcing | Precursors like 4-methylpyridine and 4-(chloromethyl)pyridine hydrochloride are readily available and relatively inexpensive bulk chemicals.[9] | The primary cost driver shifts to the fluorinating agent and the process conditions required for the conversion. |
| Reagent & Process Costs | Synthesis often requires polar aprotic solvents and may necessitate phase-transfer catalysts for HALEX reactions, adding to the cost. The choice of fluorinating agent is critical; while inexpensive sources like KF are preferred, they may require harsh conditions. More sophisticated, expensive reagents may offer milder conditions but are less economically viable. | Process optimization is key to minimizing solvent use and energy consumption. High-temperature or high-pressure reactions increase capital and operational expenditures.[5][10] |
| Yield & Throughput | Reported yields for fluorination can be moderate (e.g., ~72% in one documented lab-scale synthesis).[9] Lower yields directly increase the cost per kilogram of the final product. | A process with 90% yield is significantly more cost-effective than one with 70%, not just in material cost but also in reduced downstream processing and waste. |
| Safety & Handling | Precursors can be corrosive or toxic. The use of certain fluorinating agents like anhydrous HF is highly hazardous and requires specialized equipment and handling protocols.[11] | The costs associated with ensuring operator safety, specialized reactor materials, and containment can be substantial, impacting the overall economic feasibility. Outsourcing to specialized contract manufacturers is a common strategy.[3] |
| Waste Disposal | Halogenated organic waste and inorganic salt byproducts are common. The cost of environmentally responsible disposal can be significant. | "Green" chemistry principles, such as atom economy and the use of recyclable catalysts, are increasingly important for managing long-term production costs.[8] |
2.2. Benefit Analysis
| Benefit Factor | Performance of this compound | Strategic Advantage |
| Reactivity & Versatility | The pyridine ring can be functionalized via nucleophilic aromatic substitution (SNAr), particularly if activated.[12] The fluoromethyl group itself is relatively stable but can be a precursor for further transformations. | As a building block, it allows for the late-stage introduction of the fluoromethylpyridine moiety, providing flexibility in complex API synthesis. |
| Physicochemical Properties | The introduction of the fluoromethyl group modifies the electronic properties of the pyridine ring, influencing its pKa and potential for hydrogen bonding. It also increases lipophilicity, which can be crucial for membrane permeability.[1] | These modulated properties are key benefits in drug design, potentially improving a candidate's ADME (absorption, distribution, metabolism, and excretion) profile. |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the –CH₂F group resistant to metabolic oxidation by cytochrome P450 enzymes.[13] | This is a primary driver for using fluorinated compounds in drug development, as it can increase the half-life and overall efficacy of a drug.[14] |
| Established Chemistry | The chemistry of pyridines is well-understood, providing a predictable foundation for developing synthetic routes. | Reduces process development risk and time compared to more novel heterocyclic systems. |
Comparative Analysis with Alternative Fluoromethylating Agents
While this compound serves as a valuable building block, other reagents are designed to directly deliver the "–CH₂F" group to a substrate. The choice depends on whether the strategy is to build around the pyridine or to introduce the fluoromethyl group onto an existing molecular scaffold.
| Reagent/Method | Mechanism | Key Advantages | Key Disadvantages | Cost Profile |
| This compound | Building Block | Readily incorporates the entire fluoromethyl-pyridyl moiety. | Limited to syntheses where this specific scaffold is required. | Moderate to High (as an intermediate) |
| Fluoromethyl Phenyl Sulfone | Nucleophilic | Bench-stable solid, good reactivity with a range of electrophiles. | Generates sulfinate byproduct; requires a subsequent reductive desulfonylation step. | High |
| (Fluoromethyl)triphenylphosphonium halides | Nucleophilic (Wittig-type) | Useful for converting aldehydes/ketones to fluoro-olefins. | Stoichiometric phosphine oxide waste; limited to carbonyl substrates. | High |
| Fluoroiodomethane (CH₂FI) | Radical/Nucleophilic | Can be used in radical additions or with organometallics. | Gaseous or low-boiling liquid, can be unstable, expensive. | Very High |
| Selectfluor® + Methylating Agent | Electrophilic (indirect) | In-situ generation of an electrophilic fluoromethyl equivalent. | Multi-component system, can have selectivity issues. | High (Selectfluor® is expensive[8]) |
Experimental Protocols
The following protocols are representative examples for illustrative purposes. All procedures should be conducted by trained professionals in a suitable laboratory environment with appropriate safety precautions.
Protocol 1: Synthesis of a Substituted Pyridine via SNAr with 4-Fluoropyridine (Illustrative)
This protocol demonstrates the high reactivity of a C-F bond on an activated pyridine ring, a principle relevant to the use of fluorinated pyridine intermediates.
-
Objective: To showcase a typical nucleophilic aromatic substitution (SNAr) reaction, a key transformation for functionalizing fluoro-pyridine intermediates.
-
Rationale: The reaction of 2-fluoropyridine with sodium ethoxide is reported to be over 300 times faster than with 2-chloropyridine, highlighting the activation provided by the fluorine substituent.[12] This allows the reaction to proceed under mild conditions.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), add a solution of sodium ethoxide (1.2 equivalents) in dry ethanol (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-fluoro-2-(trifluoromethyl)pyridine (1.0 equivalent) dropwise via syringe.[15]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Radical Monofluoromethylation using an Alternative Reagent
This protocol illustrates a modern alternative for directly installing a –CH₂F group, contrasting with the building block approach.
-
Objective: To demonstrate a transition-metal-free radical fluoromethylation of an isocyanide.
-
Rationale: Reagents like sodium bromodifluoroacetate can serve as precursors to fluorinated radicals. This method avoids the use of gaseous reagents and offers a different strategic approach to incorporating the desired group.[1]
-
Procedure:
-
In a Schlenk tube, combine the desired isocyanide substrate (1.0 eq), a radical fluoromethylating agent such as N-Tosyl-S-fluoromethyl-S-phenylsulfoximine (1.2 eq), and a suitable radical initiator (e.g., AIBN, 0.1 eq).
-
Add degassed solvent (e.g., 1,2-dichloroethane).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography to isolate the fluoromethylated product.
-
Visualizing the Decision Framework
The selection of a fluoromethylation strategy is a multi-faceted decision. The following diagram illustrates the logical workflow for this process.
Caption: Decision workflow for selecting a fluoromethylation strategy.
Conclusion and Recommendations
The use of This compound is a strategically sound approach in large-scale synthesis when the pyridyl ring itself is a core component of the final target molecule. Its primary benefit lies in providing a robust, pre-functionalized building block, which can simplify the overall synthetic route and de-risk later-stage transformations.
Choose this compound when:
-
The target API contains the 4-pyridyl moiety.
-
Late-stage functionalization of the pyridine ring via SNAr is a viable strategy.
-
The costs associated with its multi-step synthesis are offset by simplification of the total synthesis of the API.
Consider alternative direct fluoromethylating agents when:
-
The –CH₂F group needs to be installed on a complex, pre-existing scaffold that is not a pyridine.
-
A building-block approach would require a significantly longer and less convergent synthesis.
-
The cost and handling challenges of direct fluoromethylating agents are justified by a significant reduction in step count and increase in overall yield.
Ultimately, the most cost-effective strategy is not determined by the price of a single reagent but by a holistic analysis of the entire manufacturing process, including throughput, safety, and waste management. A thorough process hazard analysis (PHA) and techno-economic evaluation are indispensable for making the final decision in a commercial setting.
References
- 1. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. 4-FLUOROMETHYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advances in Fluorination Chemistry for API Synthesis | Hovione [hovione.com]
- 15. chemscene.com [chemscene.com]
Safety Operating Guide
Navigating the Synthesis Landscape: A Practical Guide to Handling 4-(Fluoromethyl)pyridine
For the vanguard of discovery—researchers, scientists, and drug development professionals—the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-(Fluoromethyl)pyridine, a fluorinated pyridine derivative with potential applications in medicinal and agrochemical research. As your dedicated partner in laboratory safety, we aim to empower your research with field-proven insights and a deep commitment to scientific integrity.
The Unseen Hazards: Understanding the Risks of Fluorinated Pyridines
Fluorinated pyridines, as a class of compounds, often exhibit a range of potential hazards that demand meticulous handling. Based on data from similar molecules such as 4-(Trifluoromethyl)pyridine and other halogenated pyridines, researchers should anticipate that this compound may be a flammable liquid and vapor, harmful if swallowed or inhaled, and a cause of skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3] The trifluoromethyl group, a common feature in related compounds, is a strong electron-withdrawing group that can influence the molecule's reactivity and biological activity.[4][5]
Therefore, a proactive and cautious approach is essential. The following operational and disposal plans are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of care.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7] | Protects against splashes of the liquid, which can cause serious eye irritation or damage.[1][2][3][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use. | Prevents skin contact, which can lead to irritation.[1][3][8] Proper glove removal technique is crucial to avoid cross-contamination.[6] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes are mandatory. | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | Fluorinated pyridines can be harmful if inhaled, potentially causing respiratory tract irritation.[1][2][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide ensures a controlled and safe environment throughout the handling process of this compound.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step 1: Pre-Operational Safety Check
-
Don Appropriate PPE: Before entering the laboratory, ensure all personnel are wearing the prescribed PPE as detailed in the table above.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and has a current certification. The sash should be kept as low as possible.
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
Step 2: Chemical Handling
-
Controlled Dispensing: When transferring this compound, use a syringe or a pipette to minimize the risk of spills and splashes.
-
Maintain Containment: All operations involving the open container of this compound must be performed inside the chemical fume hood.
-
Secure Storage: When not in use, the container should be tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]
Step 3: Post-Operational Procedure
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent.
-
Proper PPE Removal: Remove PPE in a designated area, being careful to avoid contaminating skin or clothing.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow
Caption: Waste disposal workflow for this compound.
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a separate, clearly labeled, and sealed container.[11]
Step 2: Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Secure Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic and incompatible materials.
Step 3: Final Disposal
-
Professional Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety and handling protocols, researchers can confidently and responsibly advance their scientific endeavors while prioritizing the well-being of themselves, their colleagues, and the environment.
References
- 1. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N | CID 44891496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. ossila.com [ossila.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. chemicalbook.com [chemicalbook.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
